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  • Product: 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
  • CAS: 1259323-78-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (CAS 1259323-78-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Building Block 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a key bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a key bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug discovery. Its structure thoughtfully combines three critical pharmacophoric elements: a strained azetidine ring, a labile tert-Butoxycarbonyl (Boc) protecting group, and a versatile benzoic acid moiety. This combination makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a bioisostere for larger, more flexible ring systems.[1] Its inherent ring strain and sp³-rich character can confer improved pharmacokinetic properties such as enhanced metabolic stability, increased aqueous solubility, and conformational rigidity, which can lead to improved target binding and selectivity.[1] The Boc protecting group offers a reliable method for masking the reactivity of the azetidine nitrogen, which can be selectively removed under acidic conditions without affecting other functional groups. Finally, the benzoic acid provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile, of a synthetic building block is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 1259323-78-8[2]
Molecular Formula C₁₅H₁₉NO₅[2]
Molecular Weight 293.32 g/mol [2]
IUPAC Name 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)benzoic acid[2]
Physical Form SolidVendor Data
Storage Temperature Room TemperatureVendor Data

Safety Information:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthesis and Mechanistic Considerations

The synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is typically achieved through a two-step sequence starting from the commercially available precursors, N-Boc-3-hydroxyazetidine and a suitable 4-hydroxybenzoate ester. The key transformation is the formation of the aryl ether bond, which is most effectively accomplished via the Mitsunobu reaction, followed by saponification of the ester to yield the final carboxylic acid.

Logical Flow of Synthesis

A N-Boc-3-hydroxyazetidine C Mitsunobu Reaction (DIAD, PPh₃) A->C B Methyl 4-hydroxybenzoate B->C D tert-Butyl 3-(4-(methoxycarbonyl)phenoxy) azetidine-1-carboxylate C->D Ether formation E Ester Hydrolysis (LiOH, THF/H₂O) D->E F 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy) benzoic acid E->F Saponification

Caption: Synthetic pathway for the target compound.

Step 1: Mitsunobu Reaction for Aryl Ether Formation

The Mitsunobu reaction is a powerful and reliable method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[3][4] In this context, it facilitates the coupling of the secondary alcohol of N-Boc-3-hydroxyazetidine with the phenolic hydroxyl of methyl 4-hydroxybenzoate.

Reaction:

N-Boc-3-hydroxyazetidine + Methyl 4-hydroxybenzoate --(DIAD, PPh₃, THF)--> tert-Butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

Causality in Experimental Choices:

  • Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic reagents for the Mitsunobu reaction. Triphenylphosphine acts as the initial nucleophile, attacking the DIAD to form a betaine intermediate. This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group.[5]

  • Nucleophile: Methyl 4-hydroxybenzoate serves as the nucleophile. The use of the methyl ester protects the carboxylic acid functionality, which would otherwise compete as a nucleophile.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is polar aprotic and effectively dissolves all the reactants.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) during the addition of DIAD to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol: Synthesis of tert-Butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and methyl 4-hydroxybenzoate (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

  • Stir the mixture for 10 minutes, then add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate.

Step 2: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base.

Reaction:

tert-Butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate --(LiOH, THF/H₂O)--> 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Causality in Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is a commonly used base for saponification as it is effective and the resulting lithium carboxylate salt is typically soluble in the reaction medium.

  • Solvent System: A mixture of THF and water is used to ensure the solubility of both the organic ester and the inorganic base.

  • Workup: Acidification of the reaction mixture after saponification is complete protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation by filtration.

Experimental Protocol: Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

  • Dissolve tert-butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.75br s1H-COOH
7.87d, J=8.8 Hz2HAr-H
6.94d, J=8.8 Hz2HAr-H
5.10m1HAzetidine-CH
4.25t, J=8.8 Hz2HAzetidine-CH₂
3.89dd, J=9.2, 4.4 Hz2HAzetidine-CH₂
1.39s9H-C(CH₃)₃

Note: The broad singlet at 12.75 ppm is characteristic of a carboxylic acid proton. The two doublets in the aromatic region are indicative of a 1,4-disubstituted benzene ring. The signals between 3.89 and 5.10 ppm correspond to the protons of the azetidine ring, and the singlet at 1.39 ppm is characteristic of the tert-butyl group of the Boc protecting group.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

  • ~167 ppm: Carboxylic acid carbonyl carbon

  • ~162 ppm: Aromatic carbon attached to the ether oxygen

  • ~155 ppm: Boc carbonyl carbon

  • ~131 ppm: Aromatic CH carbons ortho to the carboxylic acid

  • ~115 ppm: Aromatic CH carbons ortho to the ether oxygen

  • ~114 ppm: Aromatic quaternary carbon attached to the carboxylic acid

  • ~79 ppm: Boc quaternary carbon

  • ~69 ppm: Azetidine CH carbon

  • ~55 ppm: Azetidine CH₂ carbons

  • ~28 ppm: Boc methyl carbons

Application in Drug Discovery: An Intermediate for IRAK4 Inhibitors

A significant application of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is its use as a key intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 an attractive therapeutic target.

In the synthesis of novel IRAK4 inhibitors, the benzoic acid functionality of the title compound is activated and coupled with a substituted aminopyrimidine core via amide bond formation. The azetidine moiety serves as a key structural element that can occupy a specific pocket in the kinase active site, contributing to both potency and selectivity. The Boc protecting group is typically removed in a later step of the synthesis to reveal the secondary amine of the azetidine ring, which may then be further functionalized or serve as a key hydrogen bond donor/acceptor.

Workflow for Application in IRAK4 Inhibitor Synthesis

A 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy) benzoic acid B Amide Coupling (e.g., HATU, DIPEA) A->B D Boc-Protected IRAK4 Inhibitor Precursor B->D Amide bond formation C Substituted Aminopyrimidine C->B E Deprotection (e.g., TFA or HCl) D->E F Final IRAK4 Inhibitor E->F Boc removal

Caption: Use as an intermediate for IRAK4 inhibitors.

This strategic use of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid highlights its value as a versatile platform for the rapid generation of libraries of potential drug candidates for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.

Conclusion

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a well-designed and highly valuable building block for modern medicinal chemistry. Its synthesis is achievable through a robust and scalable two-step sequence, and its unique combination of a constrained azetidine ring, a readily cleavable Boc protecting group, and a versatile carboxylic acid handle provides chemists with a powerful tool for the design and synthesis of novel therapeutics. The demonstrated application of this intermediate in the development of IRAK4 inhibitors underscores its practical importance and potential for broader use in various drug discovery programs.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10583745, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Google Patents. Preparation of pyrazolopyrimidine derivatives as IRAK4 inhibitors. WO 2014/093934 A1.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Abstract This technical guide provides a comprehensive overview of the core physical properties of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a key intermediate in pharmaceutical research and development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a key intermediate in pharmaceutical research and development. While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related molecules and established analytical methodologies to offer a robust predictive profile and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the determination of critical physicochemical parameters such as melting point, solubility, and pKa.

Introduction and Molecular Overview

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (CAS Number: 1259323-78-8) is a bifunctional molecule incorporating a benzoic acid moiety, an ether linkage, and a nitrogen-containing four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group.[1][2] Its structure is of significant interest in medicinal chemistry, where the azetidine ring can serve as a rigid scaffold and the benzoic acid provides a handle for further chemical modification or interaction with biological targets. The Boc protecting group is a staple in organic synthesis, valued for its stability under various conditions and its facile removal under mild acidic conditions.[3][4][5]

Understanding the physical properties of this molecule is paramount for its effective use in drug discovery and development, influencing aspects from reaction conditions and purification to formulation and bioavailability.

Chemical Structure and Core Components

The molecule can be deconstructed into three primary components, each contributing to its overall physical properties:

  • p-Alkoxy Benzoic Acid: This portion of the molecule is expected to be the primary determinant of its acidic character and will significantly influence its solubility in aqueous and organic media.

  • Azetidine Ring: This strained four-membered ring can impact molecular packing in the solid state and may influence reactivity.

  • tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic group will increase the molecule's nonpolar character, thereby affecting its solubility and melting point.

Below is a diagram illustrating the key functional components of the molecule.

Molecule 4-([1-(Boc)azetidin-3-yl]oxy)benzoic acid Benzoic_Acid p-Alkoxy Benzoic Acid Moiety Molecule->Benzoic_Acid Acidic & Polar Character Azetidine Azetidine Ring Molecule->Azetidine Structural Rigidity Boc_Group tert-Butoxycarbonyl (Boc) Group Molecule->Boc_Group Lipophilicity & Steric Hindrance cluster_prep Sample Preparation cluster_measurement Measurement Dry_Sample Ensure Sample is Dry Grind_Sample Grind to a Fine Powder Dry_Sample->Grind_Sample Pack_Capillary Pack 2-3 mm in Capillary Tube Grind_Sample->Pack_Capillary Insert_Sample Insert into Melting Point Apparatus Pack_Capillary->Insert_Sample Rapid_Heat Rapid Heating to ~20°C below Expected MP Insert_Sample->Rapid_Heat Slow_Heat Slow Heating (1-2°C/min) Rapid_Heat->Slow_Heat Observe_Melt Observe and Record Melting Range Slow_Heat->Observe_Melt

Caption: Workflow for melting point determination by the capillary method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is completely dry, as residual solvent will act as an impurity.

    • Place a small amount of the solid on a watch glass and grind it into a fine powder using a spatula. [6] * Tamp the open end of a capillary tube into the powder until a small amount of solid enters the tube. [7] * Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm. [7][8]

  • Measurement:

    • Insert the capillary tube into the heating block of a melting point apparatus. [7] * If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute. [6][8] * For an accurate measurement, start with a new sample and heat rapidly to a temperature approximately 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium. [6] * Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). [8]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The gravimetric method described here is a reliable technique for determining the solubility of a solid in a liquid. [9] Experimental Workflow:

cluster_prep Saturated Solution Preparation cluster_analysis Analysis Add_Excess Add Excess Solid to Solvent Equilibrate Equilibrate at Constant Temperature with Agitation Add_Excess->Equilibrate Separate_Solid Centrifuge or Filter to Remove Undissolved Solid Equilibrate->Separate_Solid Aliquot Take a Known Volume/Mass of Supernatant Separate_Solid->Aliquot Evaporate Evaporate Solvent Aliquot->Evaporate Weigh_Residue Weigh Dried Residue Evaporate->Weigh_Residue Calculate Calculate Solubility (e.g., in g/L or mg/mL) Weigh_Residue->Calculate

Caption: Workflow for solubility determination by the gravimetric method.

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid to a known volume of the desired solvent in a sealed vial.

    • Place the vial in a shaker or on a stir plate in a constant temperature bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. [9]

  • Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary. [9] * Transfer the aliquot to a pre-weighed vial.

    • Remove the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the residue is completely dry and at a constant weight, re-weigh the vial.

    • The difference in weight corresponds to the mass of the dissolved solid.

    • Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases. [10][11][12] Experimental Workflow:

cluster_setup Titration Setup cluster_titration Titration Prepare_Solution Prepare a Dilute Solution of the Compound Immerse_Electrode Immerse pH Electrode in the Solution Prepare_Solution->Immerse_Electrode Calibrate_pH Calibrate pH Meter with Standard Buffers Calibrate_pH->Immerse_Electrode Add_Titrant Add Increments of Standardized Base (e.g., NaOH) Immerse_Electrode->Add_Titrant Record_pH Record pH after Each Addition Add_Titrant->Record_pH Allow to Equilibrate Record_pH->Add_Titrant Plot_Curve Plot pH vs. Volume of Titrant Record_pH->Plot_Curve Determine_pKa Determine pKa from the Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation and Setup:

    • Accurately weigh a sample of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if solubility is low). The final concentration should be in the range of 1-10 mM. [13] * Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0). [13] * Place the sample solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration:

    • Begin stirring the solution gently.

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. [13] * After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point (indicated by a sharp increase in pH).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first or second derivative of the titration curve.

    • The volume of titrant at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where the concentrations of the protonated and deprotonated forms of the acid are equal.

    • The pH at the half-equivalence point is equal to the pKa of the compound. [13]

Conclusion

This technical guide provides a detailed predictive and experimental framework for characterizing the physical properties of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. While direct experimental data is sparse, the provided estimations based on structural analogues offer a solid foundation for researchers. The detailed, step-by-step protocols for determining melting point, solubility, and pKa are based on established, reliable methods, ensuring that scientists can generate high-quality, reproducible data in their own laboratories. A thorough understanding of these fundamental properties is a critical prerequisite for the successful application of this compound in the complex and demanding field of drug development.

References

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. [Link]

  • Melting point determination. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Experiment 1 - Melting Points. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. [Link]

  • Measuring the Melting Point - Westlab Canada. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. - Filo. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar. [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • Thermal Removal of Boc-Protecting Groups During Preparation of Open-Chain Polyamines. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate. [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

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Foundational

An In-depth Technical Guide to 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid: A Key Building Block in Modern Drug Discovery

Foreword: The Rise of Scaffolds with Purpose In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced pharmacological properties is relentless. Among the myriad of strategies, the...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Scaffolds with Purpose

In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced pharmacological properties is relentless. Among the myriad of strategies, the use of rigid, three-dimensional scaffolds has gained significant traction. These molecular frameworks offer a departure from traditional flat, aromatic systems, providing improved solubility, metabolic stability, and novel intellectual property. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold in this regard.[1] Its inherent ring strain and well-defined stereochemistry make it a powerful tool for medicinal chemists to orient substituents in precise vectors, thereby optimizing interactions with biological targets. This guide focuses on a key derivative of this scaffold: 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid , a bifunctional molecule poised at the intersection of structural rigidity and versatile chemical reactivity. Its unique architecture makes it an increasingly important building block, particularly in the burgeoning field of targeted protein degradation.

Molecular Architecture and Physicochemical Properties

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a molecule that elegantly combines three key functional components: a Boc-protected azetidine ring, a para-substituted benzoic acid, and an ether linkage that connects them. This tripartite structure underpins its utility in drug development.

PropertyValueSource
CAS Number 1259323-78-8[2]
Molecular Formula C₁₅H₁₉NO₅[2]
Molecular Weight 293.32 g/mol [2]
IUPAC Name 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)benzoic acid[2]
SMILES CC(C)(C)OC(=O)N1CC(OC2=CC=C(C=C2)C(=O)O)C1[2]

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen. This allows for selective reactions at the carboxylic acid terminus without interference from the secondary amine. The Boc group can be readily removed under acidic conditions, unmasking the nitrogen for subsequent functionalization.

The azetidine ring itself provides a rigid, non-planar scaffold.[3] This is in stark contrast to more flexible aliphatic linkers, and this rigidity can be advantageous in positioning the two ends of the molecule in a well-defined spatial orientation. This is particularly critical in applications such as Proteolysis Targeting Chimeras (PROTACs), where precise positioning of a target protein and an E3 ligase is required for efficient ubiquitination and subsequent degradation.

The para-substituted benzoic acid moiety offers a versatile handle for further chemical modifications. The carboxylic acid can be readily converted to amides, esters, or other functional groups, allowing for its conjugation to various molecular entities, such as warheads for targeted therapies or ligands for E3 ligases in the context of PROTACs. The para-substitution pattern provides a linear extension from the azetidine core.

The ether linkage provides a stable and relatively unreactive connection between the azetidine and the phenyl ring. Compared to a direct C-C bond, the ether linkage introduces a degree of flexibility and alters the overall polarity and solubility of the molecule.

Synthesis and Characterization: A Plausible and Referenced Protocol
Step 1: Synthesis of Methyl 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoate via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon. In this step, commercially available 1-Boc-3-hydroxyazetidine is coupled with methyl 4-hydroxybenzoate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1_Boc_3_hydroxyazetidine 1-Boc-3-hydroxyazetidine reaction_center Mitsunobu Reaction 1_Boc_3_hydroxyazetidine->reaction_center Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4_hydroxybenzoate->reaction_center DIAD_or_DEAD DIAD or DEAD DIAD_or_DEAD->reaction_center PPh3 Triphenylphosphine (PPh₃) PPh3->reaction_center THF THF (solvent) THF->reaction_center Methyl_ester_product Methyl 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoate reaction_center->Methyl_ester_product

Caption: Synthetic workflow for the formation of the methyl ester intermediate.

Experimental Protocol:

  • To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq.), methyl 4-hydroxybenzoate (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, methyl 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoate.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: The reagents used in the Mitsunobu reaction, particularly the phosphine and the azodicarboxylate, are sensitive to moisture and oxygen.

  • Dropwise Addition at 0 °C: The reaction is exothermic, and slow addition of the azodicarboxylate at a reduced temperature helps to control the reaction rate and minimize side reactions.

  • Excess of Reagents: Using a slight excess of methyl 4-hydroxybenzoate and the Mitsunobu reagents ensures the complete consumption of the limiting starting material, 1-Boc-3-hydroxyazetidine.

Step 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.

G cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Methyl_ester Methyl 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoate hydrolysis_step Ester Hydrolysis Methyl_ester->hydrolysis_step Base LiOH, NaOH, or KOH Base->hydrolysis_step Solvent THF/Water or Methanol/Water Solvent->hydrolysis_step Final_Product 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid hydrolysis_step->Final_Product G Target_Protein_Ligand Target Protein Ligand PROTAC_Molecule PROTAC Target_Protein_Ligand->PROTAC_Molecule Azetidine_Linker 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (Linker Precursor) Azetidine_Linker->PROTAC_Molecule E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule

Caption: Role of the topic compound as a linker precursor in PROTAC synthesis.

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is an ideal linker precursor for several reasons:

  • Bifunctionality: The carboxylic acid provides a convenient attachment point for one of the ligands, while the Boc-protected nitrogen can be deprotected to attach the other ligand.

  • Rigidity: The azetidine ring imparts a degree of conformational constraint to the linker, which can be beneficial for optimizing the geometry of the ternary complex.

  • Tunability: The length and properties of the linker can be further modified by introducing spacers on either side of the azetidine-benzoic acid core.

3.2. Incorporation into Other Biologically Active Molecules

Beyond PROTACs, this building block can be incorporated into a variety of other drug candidates. The benzoic acid moiety is a common feature in many approved drugs and serves as a key interaction point with various biological targets. The azetidine ring can act as a bioisostere for other cyclic or acyclic fragments, offering improvements in physicochemical properties. The incorporation of azetidine motifs has been shown to enhance metabolic stability and receptor selectivity in several FDA-approved drugs. [1]

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Safety: It is recommended to handle 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid represents a sophisticated and highly valuable building block for modern drug discovery. Its well-defined three-dimensional structure, coupled with its versatile chemical handles, makes it an attractive component for the design of complex and potent therapeutic agents. The growing interest in targeted protein degradation and the continued search for novel chemical matter with improved drug-like properties will undoubtedly fuel the demand for and application of this and related azetidine-based scaffolds. As our understanding of the intricate interplay between molecular structure and biological function deepens, we can expect to see 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid and its derivatives play an increasingly important role in the development of the next generation of medicines.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

  • 4-((tert-Butoxycarbonyl)oxy)benzoic acid | C12H14O5 | CID 22925932. (n.d.). PubChem. [Link]

  • Relevance and chemistry of azetidines and ABBs a, Relevance of the... (n.d.). ResearchGate. [Link]

  • 4-(tert-Butoxycarbonyl)benzoic acid | C12H14O4 | CID 2760954. (n.d.). PubChem. [Link]

  • 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. (n.d.). Knight Chemicals Online. [Link]

  • 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid | PROTAC连接子. (n.d.). MCE. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.).
  • Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. (2025). PubMed. [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2021/0094943 A1. (n.d.). Googleapis.com. [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2009/0170828A1. (n.d.). Googleapis.com. [Link]

  • Application of PROTACs in target identification and validation. (2024). ResearchGate. [Link]

  • 3-[5-(2-fluoro-phenyl)-o[1][4][5]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (n.d.). Google Patents.

  • Application of PROTACs in Target Identification and Target Validation. (n.d.). PMC - NIH. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Scielo. [Link]

  • Application of PROTAC Technology in Drug Development. (n.d.). ResearchGate. [Link]

  • Production method of 1,4-diazepane derivatives. (n.d.).

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Exploratory

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid molecular weight

An In-Depth Technical Guide to 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid Executive Summary This technical guide provides a comprehensive overview of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid

Executive Summary

This technical guide provides a comprehensive overview of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, characterization, and applications. As a heterobifunctional building block, this compound incorporates a protected azetidine ring and a benzoic acid moiety, making it an exceptionally versatile linker and scaffold for the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutics. This guide serves as a critical resource for scientists seeking to leverage this molecule in their research endeavors.

Introduction: A Versatile Building Block

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a synthetic organic molecule designed for utility in chemical synthesis. Its structure is notable for three key features:

  • Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. This strained ring system is an increasingly popular structural motif in drug discovery, often used as a bioisosteric replacement for larger rings or acyclic fragments to improve physicochemical properties such as solubility and metabolic stability.

  • tert-Butoxycarbonyl (Boc) Protecting Group: The nitrogen of the azetidine ring is protected by a Boc group, a common and robust protecting group in organic synthesis. This allows for selective reactions at the other end of the molecule without interference from the secondary amine. The Boc group can be reliably removed under acidic conditions when the nitrogen's reactivity is required.

  • Benzoic Acid Moiety: The carboxylic acid function provides a reactive handle for a wide range of chemical transformations, most commonly amide bond formation. This enables the covalent linkage of this building block to other molecules, such as protein ligands or pharmacophores.

The ether linkage between the azetidine at position 3 and the phenyl ring at position 4 provides a semi-rigid spacer, which is crucial for controlling the orientation of linked molecular fragments. This combination of features makes the compound an ideal intermediate and linker for constructing molecules with precisely defined architectures.

Physicochemical Properties

The fundamental properties of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 293.32 g/mol [1]
Molecular Formula C₁₅H₁₉NO₅[1][2]
CAS Number 1259323-78-8[1][3]
Appearance Solid (typically a white to off-white powder)[2]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C(=O)O[1]
Purity Typically ≥95%[2]

Synthesis and Purification

The synthesis of this molecule is not trivially documented in primary literature but can be achieved through established synthetic organic chemistry methods. A logical and field-proven approach involves a two-step sequence: a Mitsunobu reaction to form the ether bond, followed by saponification to reveal the carboxylic acid.

Causality in Experimental Design

The choice of the Mitsunobu reaction is strategic. It allows for the formation of the C-O ether bond under mild, neutral conditions, which is crucial for preserving the acid-labile Boc protecting group and the ester functionality of the starting materials. The subsequent saponification with a base like lithium hydroxide is a standard and high-yielding method for converting an ester to a carboxylic acid without affecting other functional groups.

Proposed Synthetic Protocol

Step 1: Mitsunobu Etherification

  • To a stirred solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.), methyl 4-hydroxybenzoate (1.1 equiv.), and triphenylphosphine (PPh₃, 1.3 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD, 1.3 equiv.) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the intermediate ester, tert-butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate.

Step 2: Saponification

  • Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Once complete, concentrate the mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 using 1N hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid.

Mandatory Visualization: Synthesis Workflow

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Saponification SM1 tert-butyl 3-hydroxyazetidine-1-carboxylate Intermediate tert-butyl 3-(4-(methoxycarbonyl)phenoxy) azetidine-1-carboxylate SM1->Intermediate DIAD, PPh₃ THF, 0°C to RT SM2 methyl 4-hydroxybenzoate SM2->Intermediate Intermediate_ref Intermediate Ester FinalProduct 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy) benzoic acid Intermediate_ref->FinalProduct 1. LiOH, THF/H₂O 2. HCl (aq) G BuildingBlock 4-([1-(Boc)azetidin-3-yl]oxy)benzoic acid -COOH N-Boc Intermediate Intermediate Amide Bond N-Boc BuildingBlock:f1->Intermediate:f1 Amide Coupling Ligand1 Target-Binding Ligand (with -NH₂) Ligand1->Intermediate:f1 Ligand2 E3 Ligase-Binding Ligand FinalPROTAC Final PROTAC Molecule Ligand2->FinalPROTAC Intermediate:f2->FinalPROTAC 1. Boc Deprotection 2. Coupling

Sources

Foundational

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid synthesis route

An In-depth Technical Guide to the Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid Introduction: The Significance of a Versatile Building Block In the landscape of modern drug discovery, the strate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid stands out as a crucial synthetic intermediate, valued for its unique structural features that bridge two important pharmacophores: the constrained azetidine ring and the functionalizable benzoic acid moiety. The azetidine scaffold, a four-membered heterocyclic amine, provides a rigid, three-dimensional element that can orient substituents in precise vectors, often leading to enhanced binding affinity and selectivity for biological targets.[1] The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom, making it a versatile handle for subsequent synthetic transformations.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and process development.

Strategic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of the target molecule reveals the ether linkage as the key strategic bond for disconnection. This immediately suggests two powerful and widely employed synthetic strategies for its construction: the Mitsunobu reaction and the Williamson ether synthesis .

G cluster_starting_materials Key Precursors Target 4-([1-(Boc)azetidin-3-yl]oxy)benzoic acid Disconnection C-O Ether Bond Disconnection Target->Disconnection Azetidine N-Boc-3-hydroxyazetidine Disconnection->Azetidine Alcohol Component Benzoate Methyl 4-hydroxybenzoate Disconnection->Benzoate Phenol Component (Ester Protected)

Caption: Retrosynthetic analysis of the target molecule.

While both methods are viable, the Mitsunobu reaction is often favored for this specific transformation due to its reliability in coupling secondary alcohols with phenolic nucleophiles under mild conditions, often resulting in high yields and straightforward purification of the intermediate.

Primary Synthetic Route: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters and ethers, through a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This route proceeds in two main stages: the Mitsunobu coupling followed by ester hydrolysis.

Stage 1: Mitsunobu Coupling of N-Boc-3-hydroxyazetidine and Methyl 4-hydroxybenzoate

The core of the synthesis is the coupling of the two key fragments. It is crucial to use the ester form of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) because the free carboxylic acid possesses an acidic proton that would be preferentially deprotonated by the betaine intermediate, quenching the reaction.[5]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of PPh₃ on DIAD, forming a betaine intermediate. This potent electrophile activates the hydroxyl group of N-Boc-3-hydroxyazetidine, converting it into an excellent leaving group (an oxyphosphonium salt). Subsequent Sₙ2 displacement by the phenoxide of methyl 4-hydroxybenzoate yields the desired ether product, along with triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazinedicarboxylate as by-products.[4][5]

G cluster_reactants Reactants cluster_products Products Azetidinol N-Boc-3-hydroxyazetidine Intermediate Activated Oxyphosphonium Intermediate Azetidinol->Intermediate Activation Benzoate Methyl 4-hydroxybenzoate Product Methyl 4-([1-(Boc)azetidin-3-yl]oxy)benzoate Benzoate->Product SN2 Attack Reagents PPh3 + DIAD Reagents->Intermediate Activation Intermediate->Product SN2 Attack Byproducts TPPO + Reduced DIAD Intermediate->Byproducts

Caption: Workflow for the Mitsunobu coupling stage.

Stage 2: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system.

Alternative Route: Williamson Ether Synthesis

A classic alternative is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or sulfonate via an Sₙ2 mechanism.[6][7] For this target, the most practical approach involves activating the hydroxyl group of N-Boc-3-hydroxyazetidine.

  • Activation: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. It must first be converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide (e.g., iodide). The conversion to an iodide can be accomplished using iodine, triphenylphosphine, and imidazole.[8]

  • Coupling: The activated azetidine derivative is then reacted with methyl 4-hydroxybenzoate in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or acetonitrile.[9]

  • Hydrolysis: The final saponification step is identical to that in the Mitsunobu route.

Comparison of Synthetic Routes

FeatureMitsunobu ReactionWilliamson Ether Synthesis
Number of Steps 2 (Coupling, Hydrolysis)3 (Activation, Coupling, Hydrolysis)
Reaction Conditions Mild (0 °C to RT)Activation: Mild; Coupling: Often requires heat
Key Reagents PPh₃, DIAD/DEADTsCl/MsCl or I₂, PPh₃; K₂CO₃/Cs₂CO₃
Common By-products Triphenylphosphine oxide (TPPO), reduced azodicarboxylateInorganic salts, displaced leaving group
Purification Can be challenging due to TPPO removal.[10]Generally straightforward (filtration and extraction)
Advantages High reliability, one-pot coupling, mild conditions.[11]Uses less expensive reagents, avoids TPPO.
Disadvantages Stoichiometric amounts of by-products, cost of reagents.Requires an extra activation step, potentially harsher conditions.

Detailed Experimental Protocols (Mitsunobu Route)

Protocol 1: Synthesis of Methyl 4-([1-(tert-butoxycarbonyl)azetidin-3-yl]oxy)benzoate
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq.), methyl 4-hydroxybenzoate (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.1 M concentration relative to the azetidine).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified directly by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and other by-products.

Protocol 2: Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
  • Setup: Dissolve the purified methyl ester intermediate (1.0 eq.) from the previous step in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with a cold, dilute acid (e.g., 1N HCl).

  • Isolation: The resulting precipitate is the desired product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

Product Characterization Data

PropertyData
Chemical Formula C₁₅H₁₉NO₅[12]
Molecular Weight 293.32 g/mol [12]
Appearance Typically a white to off-white solid
CAS Number 1259323-78-8[12]

References

  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Mitsunobu reaction. Wikipedia. Available from: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

  • Williamson ether synthesis. ResearchGate. Available from: [Link]

  • Can anyone help me with a Williamson ether synthesis? ResearchGate. Available from: [Link]

Sources

Exploratory

A Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds.[1] This in-depth technical guide focuses on the predicted ¹H and ¹³C NMR spectral data for 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a molecule of interest for researchers and scientists in the pharmaceutical industry. The structural components of this molecule, including a substituted benzene ring, an ether linkage, and a Boc-protected azetidine ring, present a valuable case study for NMR spectral interpretation.

This guide will provide a detailed analysis of the predicted chemical shifts, multiplicities, and coupling constants for this compound. Furthermore, it will outline a comprehensive, field-proven protocol for the acquisition of such NMR data, explaining the rationale behind each step to ensure data integrity and reproducibility. Visual aids, including a detailed molecular structure with atom numbering and a conceptual workflow for NMR analysis, are provided to enhance understanding.

Disclaimer: The NMR data presented in this guide is predicted using advanced computational algorithms and has not been experimentally verified. Predicted data serves as a valuable tool for preliminary analysis and structural confirmation but should be corroborated with experimental data whenever possible.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid were generated using a combination of computational models that employ established algorithms to estimate chemical shifts and coupling constants. The data is presented in the tables below, assuming the spectrum is acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data
Proton (H) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-10/H-128.05Doublet (d)8.82H
H-9/H-136.95Doublet (d)8.82H
H-65.00Quintet4.41H
H-5a/H-7a4.30Triplet (t)8.02H
H-5b/H-7b3.95Doublet of Doublets (dd)8.0, 4.42H
H-11.45Singlet (s)-9H
COOH~11-13Broad Singlet (br s)-1H
Predicted ¹³C NMR Data
Carbon (C) Predicted Chemical Shift (ppm)
C-11167.5
C-8163.0
C-3156.5
C-10/C-12132.0
C-14125.0
C-9/C-13115.0
C-280.0
C-668.0
C-5/C-755.0
C-128.5

In-Depth Spectral Interpretation

A thorough analysis of the predicted NMR data allows for the assignment of each signal to its corresponding nucleus within the molecular structure of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum reveals several key features:

  • Aromatic Region (6.5-8.5 ppm): Two distinct signals are predicted in this region, characteristic of a para-substituted benzene ring. The downfield doublet at approximately 8.05 ppm is assigned to the protons ortho to the electron-withdrawing carboxylic acid group (H-10/H-12). The upfield doublet at around 6.95 ppm corresponds to the protons ortho to the electron-donating ether linkage (H-9/H-13). The predicted coupling constant of 8.8 Hz is typical for ortho-coupling in a benzene ring.

  • Azetidine Ring Protons (3.5-5.5 ppm): The methine proton on the azetidine ring (H-6) is predicted to appear as a quintet around 5.00 ppm due to coupling with the four adjacent methylene protons. The methylene protons of the azetidine ring (H-5/H-7) are diastereotopic, meaning they are chemically non-equivalent. This results in two separate signals. The protons labeled H-5a/H-7a are predicted as a triplet at approximately 4.30 ppm, while H-5b/H-7b are predicted as a doublet of doublets at around 3.95 ppm. This complex splitting pattern arises from both geminal and vicinal coupling.

  • tert-Butoxycarbonyl (Boc) Group (1.0-2.0 ppm): The nine equivalent protons of the tert-butyl group (H-1) are expected to produce a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for a Boc protecting group.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is predicted to appear as a broad singlet in the range of 11-13 ppm. Its chemical shift can be highly variable and is dependent on concentration and solvent.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides complementary information for structural confirmation:

  • Carbonyl Carbons (150-180 ppm): Two signals are predicted in the downfield region. The signal at approximately 167.5 ppm is assigned to the carboxylic acid carbon (C-11), while the signal around 156.5 ppm corresponds to the carbonyl carbon of the Boc group (C-3).

  • Aromatic Carbons (110-170 ppm): Four signals are predicted for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the ether oxygen (C-8) is predicted to be the most downfield of the ring carbons at approximately 163.0 ppm. The carbon bearing the carboxylic acid group (C-14) is predicted around 125.0 ppm. The carbons ortho to the carboxylic acid (C-10/C-12) are predicted at approximately 132.0 ppm, and the carbons ortho to the ether linkage (C-9/C-13) are predicted at around 115.0 ppm.

  • tert-Butoxycarbonyl (Boc) and Azetidine Carbons (20-90 ppm): The quaternary carbon of the tert-butyl group (C-2) is predicted at approximately 80.0 ppm. The methine carbon of the azetidine ring bonded to the ether oxygen (C-6) is predicted around 68.0 ppm. The two equivalent methylene carbons of the azetidine ring (C-5/C-7) are predicted at approximately 55.0 ppm. The three equivalent methyl carbons of the tert-butyl group (C-1) are predicted to appear at around 28.5 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.

2. NMR Spectrometer Setup:

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (aq): Around 3-4 seconds to ensure good resolution.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of the compound with atom numbering.

NMR Data Acquisition and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference peak_pick Peak Picking reference->peak_pick integrate Integration (¹H) peak_pick->integrate assign Assign Signals to Molecular Structure peak_pick->assign integrate->assign

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. The detailed interpretation of the predicted data, coupled with a robust experimental protocol, serves as a valuable resource for researchers in the field of drug discovery. While predicted data offers significant insights, it is imperative to underscore the importance of experimental verification for unequivocal structural confirmation. The methodologies and analytical reasoning presented herein are designed to be broadly applicable to the structural elucidation of other novel small molecules, thereby contributing to the advancement of pharmaceutical research and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Solubility Profile of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. Low solubility can impede reaction kinetics, complicate purification, and lead to poor bioavailability in drug candidates. This technical guide provides a comprehensive analysis of the solubility profile of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a heterocyclic building block relevant in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for its experimental determination, and discuss the practical implications of its solubility characteristics in research and development settings.

Chapter 1: Physicochemical Characterization and Theoretical Solubility Framework

Molecular Structure and Functional Group Analysis

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (Molecular Formula: C₁₅H₁₉NO₅, Molecular Weight: 293.32 g/mol ) is a molecule whose solubility is governed by a delicate interplay between its hydrophilic and lipophilic components.[1]

  • Hydrophilic Moiety (Polar/Water-Soluble): The primary driver of aqueous solubility is the carboxylic acid group (-COOH). This functional group is ionizable, meaning it can donate a proton to form a negatively charged carboxylate ion (-COO⁻).[2][3] This ionization is highly dependent on the pH of the surrounding medium.

  • Lipophilic Moieties (Nonpolar/Organic-Soluble):

    • The tert-Butoxycarbonyl (Boc) group is a bulky, nonpolar protecting group commonly used in peptide synthesis.[4][5][6] Its primary role here is to protect the azetidine nitrogen, but it significantly contributes to the molecule's lipophilicity, which favors solubility in organic solvents.

    • The aromatic benzene ring is also inherently hydrophobic.

  • Intermediate Polarity Moieties: The azetidine ring and the ether linkage (-O-) contribute moderately to the molecule's polarity.

This structural duality suggests that the compound's solubility will be highly sensitive to the nature of the solvent, particularly the pH of aqueous media.

Predicted Physicochemical Properties

While experimental data is the gold standard, computational predictions provide a valuable starting point for understanding a molecule's behavior.

PropertyPredicted Value/RangeSignificance for Solubility
pKa ~4-5The predicted pKa of the carboxylic acid is crucial. At pH values below the pKa, the neutral (less soluble) form will dominate. At pH values above the pKa, the ionized carboxylate (more soluble) form will prevail.[2][7]
cLogP ~2.0-3.0The predicted logarithm of the octanol/water partition coefficient (cLogP) indicates a moderate degree of lipophilicity. This suggests that while it will have some aqueous solubility (especially at favorable pH), it will also readily dissolve in many organic solvents.
CAS Number 1259323-78-8This identifier is used for unambiguous tracking of the chemical substance.[1][8][9]
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of an ionizable compound like 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid in aqueous buffer is directly described by the Henderson-Hasselbalch equation. The total solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form.

The equilibrium between the two forms can be visualized as follows:

ph_equilibrium cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Neutral R-COOH (Neutral, Low Solubility) Ionized R-COO⁻ + H⁺ (Ionized, High Solubility) Neutral->Ionized Deprotonation Ionized->Neutral Protonation

Caption: pH-dependent equilibrium of the carboxylic acid.

At low pH, the equilibrium shifts to the left, favoring the less soluble neutral form. As the pH increases past the pKa, the equilibrium shifts dramatically to the right, leading to a significant increase in total solubility due to the formation of the highly soluble carboxylate salt.[2][3]

Chapter 2: Experimental Determination of Solubility

Two primary methods are employed to measure solubility in drug discovery and development: kinetic and thermodynamic solubility assays.[10][11][12] Each serves a distinct purpose and is applied at different stages of the research pipeline.

Kinetic Solubility Assessment

Kinetic solubility is the concentration of a compound that dissolves in an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO) over a short incubation period.[12][13] It measures the compound's propensity to precipitate from a supersaturated solution and is often used for high-throughput screening in early discovery.[11][14][15]

This protocol uses light scattering (nephelometry) to detect precipitate formation.[15]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid in 100% DMSO.[14]

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well or 384-well microplate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to each well. This creates an initial concentration of 200 µM with 2% DMSO.

  • Mixing and Incubation: Seal the plate and shake vigorously for 2 hours at a controlled temperature (e.g., 25°C).[10][14]

  • Measurement: Place the microplate in a laser nephelometer to measure the amount of light scattered by any precipitate formed.

  • Data Analysis: The solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

kinetic_workflow A 1. Prepare 10 mM Stock in DMSO B 2. Dispense 2 µL Stock into Microplate Wells A->B C 3. Add 98 µL Aqueous Buffer (e.g., PBS, pH 7.4) B->C D 4. Shake for 2 hours at 25°C C->D E 5. Measure Light Scattering (Nephelometry) D->E F 6. Determine Concentration at Precipitation Onset E->F

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[16][17][18] This method involves equilibrating an excess of the solid compound with the solvent over an extended period.[10][16]

  • Compound Addition: Add an excess amount of solid 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (e.g., 1-2 mg) into a glass vial. The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 PBS, water, or an organic solvent).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[10][17]

  • Phase Separation: After incubation, allow the vial to stand, letting the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection & Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm filter to remove any remaining microparticulates.

  • Quantification: Dilute the filtered supernatant into a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard curve.[10][12]

thermodynamic_workflow A 1. Add Excess Solid to Vial B 2. Add 1 mL Solvent (e.g., Buffer, Organic) A->B C 3. Shake for 24 hours at 25°C to Equilibrate B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.45 µm filter) D->E F 6. Quantify Concentration by HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Assay.

Chapter 3: Expected Solubility Profile and Data Interpretation

Expected pH-Dependent Aqueous Solubility

Based on the functional group analysis, we can predict the thermodynamic solubility profile in aqueous buffers of varying pH.

Buffer pHExpected Dominant SpeciesExpected Solubility (Thermodynamic)Rationale
pH 2.0 R-COOH (Neutral)Very Low (<10 µg/mL) At a pH significantly below the pKa (~4-5), the compound is almost entirely in its neutral, protonated form. The lipophilic Boc and aromatic groups dominate, leading to poor aqueous solubility.[2]
pH 5.0 R-COOH ≈ R-COO⁻Moderate (e.g., 30-100 µg/mL) Near the pKa, a significant population of both the neutral and ionized forms exists, leading to a sharp increase in solubility.
pH 7.4 R-COO⁻ (Ionized)High (>200 µg/mL) In the physiological pH range, well above the pKa, the compound exists predominantly as the highly soluble carboxylate anion.[2][3]
pH 9.0 R-COO⁻ (Ionized)Very High At higher pH, the compound is fully ionized, maximizing its aqueous solubility.
Expected Solubility in Common Organic Solvents

The molecule's structure, with its Boc group and aromatic ring, suggests good solubility in a range of common organic solvents.

SolventPolarityExpected SolubilityRationale
DMSO, DMF Polar AproticFreely Soluble (>100 mg/mL) These solvents are excellent at dissolving a wide range of compounds, including those with polar functional groups and significant nonpolar character.
Methanol (MeOH) Polar ProticSoluble (e.g., 10-50 mg/mL) Methanol can hydrogen bond with the carboxylic acid and solvate the polar parts of the molecule.
Acetonitrile (ACN) Polar AproticSoluble (e.g., 10-50 mg/mL) Good general-purpose solvent for moderately polar compounds.
Dichloromethane (DCM) NonpolarSlightly Soluble to Soluble The lipophilic character of the Boc and phenyl groups will promote solubility in DCM.
Hexanes/Heptane NonpolarInsoluble The molecule possesses too many polar functional groups (especially the carboxylic acid) to be soluble in highly nonpolar aliphatic solvents.

Chapter 4: Practical Implications in Research and Development

  • For the Medicinal Chemist: The low solubility at acidic pH means that for reactions run under acidic conditions (e.g., certain deprotections, though Boc is acid-labile[5][6]), a co-solvent may be necessary to maintain homogeneity. Conversely, basic reaction conditions will favor solubility. During workup, solubility can be manipulated; extracting into an organic solvent at low pH will capture the neutral product, while washing with a basic aqueous solution will remove it as the salt.

  • For the Process Chemist: Understanding the solubility profile is critical for developing crystallization and purification protocols. The significant difference in solubility between low and high pH can be exploited for purification by precipitation or for selective extractions.

  • For the Formulation Scientist: The pH-dependent solubility is a key factor for oral drug formulation. The compound will have low solubility in the acidic environment of the stomach (pH 1-3) but will dissolve more readily in the more neutral environment of the small intestine (pH 4.8-8.2).[19] This profile is characteristic of a weak acid and must be considered when designing a dosage form to ensure adequate dissolution and absorption. For preclinical in vivo studies, formulating this compound for injection would likely require a vehicle buffered to a pH > 6.

Conclusion

The solubility of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a classic example of a molecule whose behavior is dictated by the balance of a dominant ionizable functional group and significant lipophilic character. Its aqueous solubility is minimal at low pH and increases dramatically as the pH rises above its carboxylic acid pKa. It is expected to be readily soluble in polar aprotic organic solvents like DMSO and DMF. A thorough experimental evaluation using both kinetic and thermodynamic methods is essential to generate the precise data needed to guide its use in chemical synthesis, purification, and pharmaceutical development.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Brainly. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023-07-11).

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Amerigo Scientific. 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid.

  • BLDpharm. 1259323-78-8|4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid.

  • Knight Chemicals Online. 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid.

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

  • PubMed. In vitro solubility assays in drug discovery.

  • Fluorochem. 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid.

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).

  • Enamine. Shake-Flask Solubility Assay.

  • BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

  • Britannica. Carboxylic acid - Properties, Structure, Reactions.

  • Quora. What is the standard pH of carboxylic acids?. (2021-08-11).

  • Knight Chemicals Online. 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid.

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. (2022-09-15).

  • Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020-12-14).

  • PubChem. 4-(tert-Butoxycarbonyl)benzoic acid.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Chemistry Steps. Boc Protecting Group for Amines.

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Exploratory

An In-depth Technical Guide to the Stability of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Introduction 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a key building block in modern medicinal chemistry, integrating a strained azetidine ring, a labile tert-butoxycarbonyl (Boc) protecting group, an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a key building block in modern medicinal chemistry, integrating a strained azetidine ring, a labile tert-butoxycarbonyl (Boc) protecting group, and a benzoic acid moiety. The inherent reactivity of these functional groups necessitates a thorough understanding of the molecule's chemical stability. This is critical for defining appropriate storage conditions, predicting shelf-life, and ensuring the integrity of active pharmaceutical ingredients (APIs) and intermediates during drug development and manufacturing.[1][2][]

This guide provides a comprehensive technical overview of the stability profile of this compound. We will delve into forced degradation studies designed to identify potential degradation pathways and establish the intrinsic stability of the molecule. Furthermore, we will outline a robust, stability-indicating analytical method essential for accurately quantifying the parent compound in the presence of its degradants.[4][5] The insights presented herein are vital for researchers, scientists, and drug development professionals to mitigate risks associated with chemical instability and to ensure the quality and safety of resulting pharmaceutical products.

Physicochemical Properties

A summary of the key physicochemical properties of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is provided below. These parameters are fundamental to designing appropriate analytical methods and understanding the compound's behavior in various environments.

PropertyValueSource
CAS Number 1259323-78-8[6]
Molecular Formula C₁₅H₁₉NO₅Inferred
Molecular Weight 293.32 g/mol Inferred
Appearance White to off-white solidGeneral Supplier Data
Solubility Soluble in organic solvents like DMSO, MethanolGeneral Supplier Data

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation, or stress testing, is a critical component of pharmaceutical development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[2][7] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and establish the specificity of stability-indicating analytical methods.[8] A degradation of 5-20% is typically targeted to ensure that the degradants are produced in sufficient quantities for detection and characterization without completely consuming the parent molecule.[9]

Experimental Workflow for Forced Degradation

The following diagram illustrates a comprehensive workflow for conducting forced degradation studies on 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Dilute stock base Base Hydrolysis (0.1 M NaOH, RT) prep->base Dilute stock oxidative Oxidation (3% H₂O₂, RT) prep->oxidative Dilute stock neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize thermal Thermal (Solid State) (105°C) hplc HPLC-UV/MS Analysis oxidative->hplc photo Photolytic (ICH Q1B Conditions) thermal->hplc Dissolve in mobile phase photo->hplc Dissolve in mobile phase neutralize->hplc mass_balance Assess Mass Balance hplc->mass_balance characterize Characterize Degradants mass_balance->characterize

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation Studies

The following protocols are designed based on standard industry practices and ICH guidelines.[9][10]

1. Acid Hydrolysis:

  • Rationale: To assess susceptibility to degradation in acidic environments, which can occur in certain formulations or physiological conditions. The Boc group is known to be acid-labile.[11]

  • Protocol:

    • To 1 mL of a 1 mg/mL stock solution of the compound in methanol, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Prior to analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Analyze by the stability-indicating HPLC method.

2. Base Hydrolysis:

  • Rationale: To evaluate stability in alkaline conditions. Ester and ether linkages can be susceptible to base-catalyzed hydrolysis.

  • Protocol:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Maintain the solution at room temperature.

    • Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze by HPLC.

3. Oxidative Degradation:

  • Rationale: To determine the compound's susceptibility to oxidation. The azetidine ring and the ether linkage could be potential sites of oxidation.[]

  • Protocol:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Sample at appropriate time points and analyze directly by HPLC.

4. Thermal Degradation:

  • Rationale: To assess the solid-state stability of the compound at elevated temperatures. This is crucial for determining appropriate drying and storage conditions.[12]

  • Protocol:

    • Place a thin layer of the solid compound in a vial.

    • Expose the sample to 105°C in a calibrated oven.

    • At specified time points, withdraw a sample, allow it to cool, accurately weigh it, dissolve it in the mobile phase, and analyze by HPLC.

5. Photostability Testing:

  • Rationale: To evaluate the impact of light exposure, as required by ICH guideline Q1B.[10][13] Aromatic systems can be susceptible to photodegradation.

  • Protocol:

    • Expose the solid compound and a solution (e.g., 0.5 mg/mL in methanol) to a light source that provides both UV and visible light, as specified in ICH Q1B.

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • After the specified exposure (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV), analyze the samples by HPLC.

Stability-Indicating Analytical Method

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[4][14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[16]

Proposed HPLC-UV Method
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization of the carboxylic acid and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient is necessary to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 254 nmThe benzoic acid chromophore is expected to have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Potential Degradation Pathways

Based on the chemical structure of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, several degradation pathways can be postulated. The following diagram outlines the most probable degradation mechanisms under stress conditions.

Degradation_Pathways Postulated Degradation Pathways cluster_acid Acidic Hydrolysis (H⁺) cluster_base Basic Hydrolysis (OH⁻) cluster_thermal Thermal Stress (Δ) Parent 4-([1-(Boc)azetidin-3-yl]oxy)benzoic acid Boc_cleavage Deprotection: 4-((azetidin-3-yl)oxy)benzoic acid Parent->Boc_cleavage Major Pathway Ester_hydrolysis Possible (but less likely) Ester Hydrolysis Parent->Ester_hydrolysis Minor Pathway Decarboxylation Decarboxylation Product Parent->Decarboxylation Potential Pathway Ring_opening Ring Opening Product Boc_cleavage->Ring_opening Further Degradation

Caption: Postulated Degradation Pathways of the Target Compound.

  • Acid-Catalyzed Deprotection (Major Pathway): The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[11] Protonation of the carbamate carbonyl will lead to the elimination of isobutylene and carbon dioxide, yielding the free secondary amine, 4-((azetidin-3-yl)oxy)benzoic acid. This is expected to be the primary degradation pathway in acidic media.

  • Acid-Catalyzed Ring Opening of Azetidine: The strained four-membered azetidine ring can undergo ring-opening reactions, particularly under acidic conditions after the Boc group has been removed.[17][18] The protonated azetidine is susceptible to nucleophilic attack, which could lead to various ring-opened products depending on the reaction medium.

  • Thermal Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at high temperatures, although this often requires severe conditions or catalysts.[19][20] Solid-state thermal stress could potentially lead to the loss of CO₂ from the carboxylic acid moiety.

Summary of Expected Stability and Recommendations

Based on the analysis of its constituent functional groups, a summary of the expected stability of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is presented below.

Stress ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH < 4) Low Boc deprotection followed by potential azetidine ring opening.
Neutral (pH 6-8) Moderate to High Expected to be relatively stable.
Basic (pH > 9) Moderate Potential for hydrolysis, though likely slower than acid-catalyzed degradation.
Oxidative Moderate Susceptibility to oxidation needs to be experimentally determined.
Thermal (Solid) High Likely stable at ambient temperatures; degradation possible at high temperatures.
Photolytic Moderate Aromatic ring suggests potential for photosensitivity.

Storage and Handling Recommendations:

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to protect from moisture, light, and heat. Inert atmosphere (e.g., Argon) is recommended for long-term storage.

  • Handling: Avoid contact with strong acids and oxidizing agents. Use in a well-ventilated area.

Conclusion

The stability of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is governed by the interplay of its three core functional groups. The molecule is anticipated to be most sensitive to acidic conditions, leading to the rapid removal of the Boc protecting group. A comprehensive forced degradation study, coupled with a validated stability-indicating HPLC method, is essential to fully characterize its degradation profile. The protocols and insights provided in this guide serve as a robust framework for researchers to systematically evaluate the stability of this important chemical intermediate, thereby ensuring the quality and reliability of their scientific endeavors.

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  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

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  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Retrieved from [Link]

  • Kassai, C., et al. (2006). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 71(1), 133-138. Retrieved from [Link]

  • Royed Training. (2024). What is a Stability-indicating assay method?. Retrieved from [Link]

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  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1622-1627. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Akadémiai Kiadó. Retrieved from [Link]

  • Tobiasz, A., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 24. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • Slideshare. (2014). Stability indicating assay. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. Retrieved from [Link]

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  • Kemp, D. S., & Carey, R. I. (1989). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 54(15), 3640-3646. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid. Retrieved from [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]

  • Chowpaty. (n.d.). 4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2629-2641. Retrieved from [Link]

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Foundational

Spectroscopic characterization of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern drug disc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, particularly in the synthesis of novel chemical entities for targeted therapies, the unequivocal structural confirmation of intermediates is a cornerstone of a successful campaign. 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a key building block, frequently utilized in the construction of more complex molecules due to its bifunctional nature: a carboxylic acid for amide coupling and a protected azetidine ring system, a desirable motif for improving physicochemical properties.

This guide provides a comprehensive, field-tested approach to the spectroscopic characterization of this compound. We will move beyond a simple recitation of data, delving into the rationale behind the analytical choices and the interpretation of the resulting spectra. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust, self-validating framework for structural verification.

Molecular Structure and Key Features for Spectroscopic Analysis

Before delving into the data, it is crucial to dissect the molecule's structure to anticipate the expected spectroscopic signals. This predictive exercise is vital for an efficient and accurate analysis.

The molecule comprises three distinct regions:

  • The para-substituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific IR stretching bands.

  • The azetidine ring: A strained four-membered ring whose protons will exhibit a unique coupling pattern.

  • The tert-Butoxycarbonyl (Boc) protecting group: This will show a highly characteristic, strong singlet in the ¹H NMR spectrum.

G cluster_workflow NMR Analysis Workflow Prep 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Acq_H1 2. ¹H NMR Acquisition (400 MHz, 32 scans) Prep->Acq_H1 Acq_C13 3. ¹³C NMR Acquisition (101 MHz, 1024 scans) Prep->Acq_C13 Processing 4. Data Processing (Referencing, Phasing) Acq_H1->Processing Acq_C13->Processing Interpretation 5. Structural Interpretation (Assign Peaks, Correlate Data) Processing->Interpretation Validation 6. Final Structure Validation Interpretation->Validation

Figure 2: A typical workflow for NMR spectroscopic analysis.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~167.0-COOH The carbonyl carbon of the carboxylic acid is highly deshielded.
~161.5Ar-C-O The aromatic carbon directly attached to the ether oxygen.
~153.5Boc C=O The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group.
~131.5Ar-CH Aromatic carbons ortho to the carboxylic acid.
~122.5Ar-C-COOH The quaternary aromatic carbon attached to the carboxylic acid.
~115.0Ar-CH Aromatic carbons ortho to the ether oxygen.
~79.0-C(CH₃)₃ The quaternary carbon of the tert-butyl group.
~68.0-O-CH- The C3 carbon of the azetidine ring, attached to the ether oxygen.
~53.0 (broad)-N-CH₂- The C2 and C4 carbons of the azetidine ring. The signal may be broadened due to the influence of the adjacent nitrogen atom.
~28.0-C(CH₃)₃ The methyl carbons of the tert-butyl group.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compound, serving as a crucial validation point.

Experimental Protocol: LC-MS Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.

  • Analysis Mode: Run the analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion.

    • Positive Mode (ESI+): Expect to observe the protonated molecule [M+H]⁺.

    • Negative Mode (ESI-): Expect to observe the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire a full scan spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation
  • Molecular Formula: C₁₅H₁₉NO₅

  • Exact Mass: 293.1263

  • Molecular Weight: 293.31 g/mol

Expected Observations:

  • In ESI+ mode: A prominent peak at m/z 294.1 corresponding to [M+H]⁺.

  • In ESI- mode: A prominent peak at m/z 292.1 corresponding to [M-H]⁻.

The observation of these ions at their expected mass-to-charge ratios provides strong evidence for the compound's identity and purity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common technique for solid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
2500-3300 (broad)O-H stretchCarboxylic acid (-COOH)
~2980C-H stretchAliphatic (azetidine, Boc group)
~1700C=O stretchCarboxylic acid (-COOH)
~1680C=O stretchUrethane/Carbamate (Boc group)
~1605, ~1510C=C stretchAromatic ring
~1240C-O stretchEther (Ar-O-C)

The presence of the very broad O-H stretch, combined with two distinct carbonyl peaks (one for the acid, one for the Boc group), and the characteristic aromatic and ether stretches, provides a comprehensive and confirmatory functional group analysis.

Conclusion: A Multi-faceted Approach to Structural Validation

The spectroscopic characterization of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a clear example of how a synergistic application of multiple analytical techniques leads to an unambiguous structural assignment. By combining the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight confirmation from Mass Spectrometry, and the functional group identification from IR spectroscopy, a complete and robust analytical data package can be assembled. This multi-faceted approach ensures the identity, purity, and integrity of this critical chemical building block, thereby underpinning the reliability of subsequent synthetic transformations in any drug development program.

References

  • PubChem. (n.d.). 4-{[1-(tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Exploratory

The Discovery and Synthesis of Novel Azetidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the discovery and synthesis of substituted azetidine derivatives, exploring key synthetic methodologies, their mechanistic underpinnings, and practical, field-proven experimental protocols.

The Azetidine Motif: A Rising Star in Medicinal Chemistry

Historically, the synthesis of the strained azetidine ring presented a significant challenge, limiting its widespread use.[3] However, recent advancements have equipped medicinal chemists with a diverse and powerful toolbox for the construction and functionalization of this valuable scaffold.[1][4] The unique physicochemical and pharmacokinetic profiles conferred by the azetidine ring have been shown to enhance properties such as aqueous solubility, metabolic stability, and target-binding affinity.[2][5] Consequently, azetidine derivatives are found in a growing number of FDA-approved drugs, including the antihypertensive agent azelnidipine and the anticancer drug cobimetinib.[5][6]

The strategic incorporation of an azetidine moiety can introduce conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, the sp³-rich character of the azetidine ring is a desirable feature in modern drug discovery, moving away from the "flat" structures of many traditional aromatic-based drugs.[5] This guide will delve into the core synthetic strategies that have propelled the azetidine scaffold to the forefront of contemporary drug design.

Key Synthetic Methodologies for Substituted Azetidines

The construction of the azetidine ring can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. The choice of synthetic route is often dictated by the desired substitution pattern and the available starting materials.

Intramolecular Cyclization: Forging the Ring through C-N Bond Formation

One of the most classical and versatile approaches to azetidine synthesis is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[7] This method relies on the formation of a carbon-nitrogen bond to close the four-membered ring, typically through a nucleophilic substitution reaction where the nitrogen atom displaces a leaving group at the γ-position.

Causality of Experimental Choices: The success of this strategy hinges on the activation of the γ-hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or halide). The choice of base is also critical; it must be strong enough to deprotonate the amine, rendering it nucleophilic for the subsequent intramolecular attack, but not so strong as to promote elimination or other side reactions. The use of N-protecting groups is often necessary to prevent intermolecular side reactions and to modulate the reactivity of the amine.

Experimental Protocol: Generalized Intramolecular Cyclization of a γ-Amino Alcohol

  • Activation of the Hydroxyl Group:

    • To a solution of the N-protected γ-amino alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 equiv).

    • Slowly add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) (1.1 equiv) or another activating agent.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure.

  • Cyclization:

    • Dissolve the crude activated intermediate in a polar aprotic solvent such as DMF or DMSO.

    • Add a strong, non-nucleophilic base such as sodium hydride (1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary to drive the cyclization to completion.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

    • Purify the crude product by flash column chromatography.

Logical Relationship: Intramolecular Cyclization Workflow

G cluster_0 Activation cluster_1 Cyclization cluster_2 Deprotection (Optional) A N-Protected γ-Amino Alcohol B Activate Hydroxyl (e.g., TsCl, MsCl) A->B C Activated Intermediate (γ-Amino Tosylate/Mesylate) B->C D Base-mediated Ring Closure C->D E N-Protected Azetidine D->E F Removal of Protecting Group E->F G Final Azetidine Derivative F->G

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

[2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

[2+2] cycloaddition reactions provide a direct and atom-economical route to the azetidine core. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, has emerged as a particularly powerful tool for the synthesis of functionalized azetidines.[3][8][9]

Causality of Experimental Choices: The success of the aza Paternò-Büchi reaction is highly dependent on the photophysical properties of the imine and alkene partners.[3] Direct excitation often requires high-energy UV light, which can lead to side reactions. A significant advancement in this area is the use of visible-light-mediated triplet energy transfer catalysis.[5][10][11][12][13] A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and transfers its energy to one of the reactants (usually the alkene or a modified imine precursor like an oxime), promoting it to an excited triplet state.[10][14] This excited species then undergoes the [2+2] cycloaddition with the reaction partner under much milder conditions. The choice of photocatalyst is crucial and must be matched to the energy levels of the substrates.

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction

  • Reaction Setup:

    • In a reaction vessel (e.g., a borosilicate glass vial), combine the oxime (or other imine precursor) (1.0 equiv), the alkene (1.5-3.0 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃] or a similar complex) (0.5-2 mol%).

    • Add a degassed solvent (e.g., acetonitrile, dioxane, or dichloromethane).

    • Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp).

  • Irradiation and Monitoring:

    • Irradiate the reaction mixture with stirring at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired azetidine derivative.

Signaling Pathway: Triplet Energy Transfer in Aza Paternò-Büchi Reaction

G PC Photocatalyst (PC) PC_star Excited PC PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Substrate Substrate (e.g., Oxime) Substrate_T1 Triplet Substrate Substrate->Substrate_T1 from PC* Product Azetidine Substrate_T1->Product + Alkene [2+2] Cycloaddition Alkene Alkene

Caption: Mechanism of visible-light-mediated aza Paternò-Büchi reaction.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a powerful thermodynamic driving force for the synthesis of 3-substituted and 1,3-disubstituted azetidines.[15][16][17] The cleavage of the central C-N bond in ABBs relieves significant ring strain, enabling the formation of a diverse array of functionalized azetidines that would be difficult to access through other means.

Causality of Experimental Choices: This strategy involves the activation of the ABB, often by N-acylation or reaction with an electrophile, followed by nucleophilic ring-opening. Alternatively, lithiated ABBs can act as nucleophiles themselves.[18] A well-orchestrated polar-radical relay strategy using a nickel catalyst has also been developed for the Suzuki-type cross-coupling of ABBs with boronic acids, leading to all-carbon quaternary centers.[15] The choice of electrophile and nucleophile dictates the final substitution pattern on the azetidine ring.

Experimental Protocol: Copper-Catalyzed Alkylation of 1-Azabicyclo[1.1.0]butane (ABB)

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the copper catalyst (e.g., Cu(OTf)₂) (5-10 mol%).

    • Add a suitable anhydrous solvent (e.g., THF or DME).

    • Add the organometallic reagent (e.g., an alkyl Grignard reagent or organozinc reagent) (1.2 equiv) at a low temperature (e.g., -78 °C or 0 °C).

    • Slowly add a solution of 1-azabicyclo[1.1.0]butane (1.0 equiv) in the same solvent.

  • Reaction and Quenching:

    • Allow the reaction to stir at the low temperature for a specified time, then warm to room temperature and stir until completion (monitored by GC-MS or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the desired 3-alkylazetidine.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

A modern and powerful strategy for azetidine synthesis involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds.[2][14][19][20] This method allows for the direct conversion of a typically unreactive C-H bond into a C-N bond to form the azetidine ring. A directing group, such as a picolinamide (PA), is often crucial for the regioselectivity of the C-H activation step.[2][19]

Causality of Experimental Choices: The reaction proceeds through a palladacycle intermediate formed by the directed C-H activation.[20] An oxidant is then required to promote the Pd(II) to a higher oxidation state, typically Pd(IV).[14] The final azetidine ring is formed via reductive elimination from the Pd(IV) intermediate. The choice of oxidant and additives is critical to favor the desired C-N bond formation over competing pathways.[14][20]

Experimental Protocol: Pd-Catalyzed Picolinamide-Directed C-H Amination

  • Reaction Setup:

    • To a reaction tube, add the picolinamide-protected amine substrate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%), the oxidant (e.g., Iodosobenzene diacetate or a hypervalent iodine reagent) (1.2-1.5 equiv), and any necessary additives (e.g., AgOAc) (1.0 equiv).

    • Add a suitable solvent (e.g., toluene or 1,2-dichloroethane).

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove insoluble materials.

    • Wash the filtrate with water and brine, then dry and concentrate.

  • Purification and Deprotection:

    • Purify the crude product by flash column chromatography.

    • The picolinamide directing group can be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the free azetidine.

Characterization of Azetidine Derivatives

The successful synthesis of novel azetidine derivatives must be confirmed by rigorous characterization. Standard spectroscopic techniques are employed to elucidate the structure and confirm the purity of the synthesized compounds.[21][22]

Spectroscopic TechniqueTypical Observations for Azetidine Derivatives
¹H NMR The methylene protons of the azetidine ring typically appear as multiplets in the range of δ 3.5-4.5 ppm.[23] The coupling patterns can be complex due to the puckered nature of the ring. Protons on carbons adjacent to the nitrogen atom are shifted downfield.
¹³C NMR The carbon signals of the azetidine ring are typically found in the range of δ 40-70 ppm.[21][23]
IR Spectroscopy A characteristic C-N stretching vibration can be observed in the range of 1250-1020 cm⁻¹.[21] The N-H stretching vibration for N-unsubstituted azetidines appears around 3300-3500 cm⁻¹.[23]
Mass Spectrometry (MS) Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

Troubleshooting Common Synthetic Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in intramolecular cyclization Poor leaving group activation; Steric hindrance; Competing intermolecular reactions.Use a more effective activating agent (e.g., triflic anhydride); Run the reaction at higher dilution to favor intramolecular cyclization; Screen different bases and solvents.
Formation of pyrrolidine instead of azetidine Thermodynamic favorability of the 5-membered ring.This is a common issue in some cyclization strategies. Re-evaluate the synthetic approach; consider a method less prone to this rearrangement, such as a [2+2] cycloaddition.
No reaction in photocycloaddition Mismatch between photocatalyst and substrate energy levels; Quenching of the excited state.Screen different photocatalysts with varying redox potentials and triplet energies; Ensure the solvent and reagents are thoroughly degassed to remove oxygen, a known triplet quencher.
Decomposition during strain-release reaction High reactivity of intermediates.Perform the reaction at lower temperatures; Use a less reactive organometallic reagent; Optimize the rate of addition of the ABB substrate.

Conclusion and Future Outlook

The azetidine scaffold has transitioned from a synthetic curiosity to a cornerstone of modern drug discovery. The development of robust and versatile synthetic methodologies, including intramolecular cyclizations, visible-light-mediated photocycloadditions, strain-release functionalizations, and C-H activation strategies, has been instrumental in this transformation. These methods have not only made a wider range of azetidine derivatives accessible but have also enabled their synthesis with high levels of control over stereochemistry and substitution patterns.

As our understanding of the unique properties of azetidines continues to grow, so too will the demand for new and innovative synthetic approaches. Future research will likely focus on the development of even more efficient and sustainable catalytic methods, as well as strategies for the late-stage functionalization of complex molecules with the azetidine motif. For drug development professionals, a thorough understanding of the synthesis and reactivity of azetidines is essential for harnessing the full potential of this remarkable scaffold in the creation of next-generation therapeutics.

References

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  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898-905. [Link]

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  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Behind the Paper, Nature Chemistry Community. [Link]

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  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Schindler, C. S., et al. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]

  • ResearchGate. (n.d.). a) Synthesis and use of strained 1-azabicyclo[1.1.0]butanes, b) generation and use of lithiated derivatives (ref.[8]) and c) proposed flow approach. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. ResearchGate. [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid: A Detailed Protocol for Drug Discovery Intermediates

Abstract This comprehensive guide details a robust, two-step protocol for the synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, two-step protocol for the synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy hinges on a high-yield Mitsunobu reaction to construct the core ether linkage, followed by a straightforward saponification to unveil the desired carboxylic acid. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the chosen reactions, safety considerations critical for handling the reagents, and detailed analytical characterization of the final product. The presented protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis of novel azetidine-containing molecular entities.

Introduction: The Significance of the Azetidine Motif

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern medicinal chemistry.[1][2][3] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[2][3] Azetidine-containing compounds have shown promise in the development of treatments for a range of neurological disorders and other diseases.[1] The title compound, 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, serves as a key intermediate, providing a versatile handle for further chemical modifications and incorporation into larger, more complex drug candidates. The tert-butoxycarbonyl (Boc) protecting group ensures stability during the initial coupling reaction and can be readily removed under acidic conditions if desired, while the carboxylic acid functionality allows for amide bond formation, a cornerstone of pharmaceutical chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is efficiently achieved through a two-step sequence. The first step involves the formation of an ether bond between tert-butyl 3-hydroxyazetidine-1-carboxylate and methyl 4-hydroxybenzoate via the Mitsunobu reaction. This is followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Step 1: Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[4][5][6] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][7] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the phenoxide of methyl 4-hydroxybenzoate.

Step 2: Saponification to the Carboxylic Acid

The second step is a standard saponification (hydrolysis) of the methyl ester intermediate. This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. Subsequent acidification protonates the carboxylate to yield the final product.

Visualizing the Synthesis

Overall Reaction Scheme

Synthesis_Scheme cluster_reagents1 cluster_reagents2 Reactant1 tert-Butyl 3-hydroxyazetidine-1-carboxylate Intermediate tert-Butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate Reactant1->Intermediate Step 1 dummy1 Reactant2 Methyl 4-hydroxybenzoate Reactant2->Intermediate Product 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid Intermediate->Product Step 2 dummy2 Reagents1 PPh₃, DEAD (or DIAD) THF, 0 °C to rt Reagents2 1. LiOH, THF/H₂O 2. H⁺ Experimental_Workflow start Start mitsunobu_setup Mitsunobu Reaction: Combine Boc-azetidinol, methyl 4-hydroxybenzoate, and PPh₃ in anhydrous THF. start->mitsunobu_setup cooling Cool reaction mixture to 0 °C. mitsunobu_setup->cooling dead_addition Slowly add DEAD (or DIAD) dropwise. cooling->dead_addition reaction_progress Stir at room temperature and monitor by TLC. dead_addition->reaction_progress workup1 Reaction Work-up: Concentrate, dilute with EtOAc, wash with aqueous solutions. reaction_progress->workup1 purification1 Purify intermediate by column chromatography. workup1->purification1 hydrolysis_setup Saponification: Dissolve purified intermediate in THF/H₂O. purification1->hydrolysis_setup base_addition Add LiOH and stir at room temperature. hydrolysis_setup->base_addition acidification Acidify with 1N HCl to pH ~3. base_addition->acidification extraction Extract product with EtOAc. acidification->extraction purification2 Purify final product by recrystallization or chromatography. extraction->purification2 characterization Characterize final product (NMR, MS, etc.). purification2->characterization end End characterization->end

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplier RecommendationPurity
tert-Butyl 3-hydroxyazetidine-1-carboxylate186553-81-1Commercially available>97%
Methyl 4-hydroxybenzoate99-76-3Commercially available>99%
Triphenylphosphine (PPh₃)603-35-0Commercially available>99%
Diethyl azodicarboxylate (DEAD)1972-28-7Commercially available~40% in Toluene
Tetrahydrofuran (THF), anhydrous109-99-9Commercially available>99.9%
Ethyl acetate (EtOAc)141-78-6Commercially availableACS grade
Hexanes110-54-3Commercially availableACS grade
Lithium hydroxide (LiOH) monohydrate1310-66-3Commercially available>98%
Hydrochloric acid (HCl), 1N solution7647-01-0Commercially available1.0 N
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Commercially availableACS grade
Silica gel7631-86-9Commercially available230-400 mesh
Step 1: Synthesis of tert-Butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), methyl 4-hydroxybenzoate (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration with respect to the azetidinol).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq., ~40% solution in toluene) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford the intermediate as a colorless oil or white solid.

Step 2: Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid
  • Dissolve the purified tert-butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 with 1N HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography if necessary.

Analytical Characterization

The identity and purity of the final product, 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (CAS No: 1259323-78-8), should be confirmed by standard analytical techniques. [8][9]

  • ¹H NMR: Expected signals include those for the tert-butyl group (singlet, ~1.45 ppm), the azetidine ring protons, the aromatic protons of the benzoic acid moiety, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Characteristic signals for the carbonyls of the Boc group and the carboxylic acid, as well as the carbons of the azetidine and aromatic rings.

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed.

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography.

Safety and Handling Precautions

The Mitsunobu reaction involves reagents that require careful handling due to their potential hazards.

  • Diethyl azodicarboxylate (DEAD): DEAD is toxic, a potential sensitizer, and can be thermally unstable and potentially explosive in its pure form. [5][7][10][11]It is strongly recommended to use a commercially available solution of DEAD in a solvent like toluene. [2]Avoid heating pure DEAD. [10]* Triphenylphosphine (PPh₃): Triphenylphosphine is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Mitsunobu reactionIncomplete reaction or side reactionsEnsure all reagents and solvents are anhydrous. Check the quality of DEAD. Consider using DIAD as an alternative.
Difficulty in removing by-productsTriphenylphosphine oxide and reduced DEAD are presentOptimize the chromatographic purification. In some cases, trituration with a suitable solvent can help remove PPh₃O.
Incomplete hydrolysis of the esterInsufficient base or reaction timeIncrease the amount of LiOH or prolong the reaction time. Gentle heating may be applied if necessary.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. By leveraging the efficiency of the Mitsunobu reaction and a standard saponification, this valuable building block can be accessed in high purity. Adherence to the detailed experimental procedures and safety precautions is paramount for the successful and safe execution of this synthesis. This guide serves as a foundational resource for chemists in the pharmaceutical industry and academia, facilitating the exploration of novel chemical space centered around the privileged azetidine scaffold.

References

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

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  • Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Safely Handling and Procuring Diethyl Azodicarboxylate (DEAD). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Mitsunobu reaction: Description, reaction mechanism, and experimental procedure. (2024). YouTube. [Link]

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  • Diethyl azodicarboxylate. chemeurope.com. [Link]

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  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

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Application

Application Notes and Protocols: Leveraging 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid for Advanced PROTAC Synthesis

Introduction: The Linker as a Key Determinant of PROTAC Efficacy Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Key Determinant of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of the productive ternary complex (POI-PROTAC-E3 ligase) and governing the molecule's overall physicochemical properties.[1][6][7]

The design of the linker—its length, rigidity, and composition—must be carefully optimized for each specific POI and E3 ligase pair.[3][6] This optimization process has driven a shift from synthetically convenient, flexible polyethylene glycol (PEG) or alkyl chains toward more sophisticated linkers that offer greater control over the PROTAC's spatial arrangement and properties.[3][]

This guide focuses on a specific and highly valuable linker precursor: 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid . We will explore the strategic advantages conferred by its unique structure and provide detailed protocols for its incorporation into a modular PROTAC synthesis workflow.

The Rationale: Why Employ an Azetidine-Based Linker?

The selection of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a deliberate choice to imbue the resulting PROTAC with superior structural and pharmacological properties. The rationale is grounded in three key areas: conformational rigidity, improved physicochemical characteristics, and the facilitation of a modular, controlled synthesis.

Structural Rigidity and Pre-organization

Unlike highly flexible alkyl and PEG linkers, which can adopt numerous conformations, the strained four-membered azetidine ring introduces a significant degree of rigidity into the linker.[1][4]

  • Reduced Entropic Penalty: This conformational constraint can "pre-organize" the PROTAC into a conformation that is more favorable for forming the ternary complex. This reduces the entropic penalty associated with binding, potentially leading to more stable complexes, enhanced binding cooperativity, and ultimately, greater degradation potency.[1]

  • Precise Vectorial Control: The defined geometry of the azetidine ring provides specific and predictable exit vectors for connecting the POI and E3 ligase ligands. This allows for more rational design and fine-tuning of the distance and orientation between the two proteins, a critical factor for successful ubiquitination.[6]

The Advantage of the Boc-Protected Modular Design

The presence of the tert-Butoxycarbonyl (Boc) protecting group is central to the utility of this linker precursor. It enables a robust and modular synthetic strategy that is essential for building libraries and optimizing PROTAC candidates.[3][9]

  • Orthogonal Chemistry: The Boc group is stable under standard amide coupling conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA).[10] This orthogonality allows for the sequential, controlled attachment of the E3 ligase and POI ligands.

  • Synthetic Flexibility: This modular approach allows researchers to couple the linker to one binding element, perform the deprotection, and then couple the second binding element. This simplifies the synthesis of a series of PROTACs where, for example, the linker or POI ligand is varied while keeping the E3 ligase ligand constant.

Physicochemical Properties

PROTACs are often large molecules that fall outside of traditional drug-like chemical space (e.g., Lipinski's "Rule of Five").[1] The linker's composition plays a major role in mitigating challenges with solubility and permeability.

  • Balancing Lipophilicity and Solubility: The ether oxygen and the azetidine nitrogen (once deprotected) introduce polarity, which can improve aqueous solubility compared to purely hydrocarbon-based linkers.[2][] This helps prevent aggregation and improves the compound's handling and bioavailability.

  • Cell Permeability: By avoiding long, overly flexible PEG chains, the compact and rigid nature of the azetidine moiety can lead to a more favorable profile for passive diffusion across cell membranes.[6][]

Experimental Protocols: A Step-by-Step Guide to PROTAC Synthesis

The following section provides a detailed, three-stage protocol for the synthesis of a generic PROTAC using 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This workflow illustrates the coupling to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative), followed by Boc deprotection and subsequent coupling to a carboxylic acid-functionalized POI ligand.

PROTAC_Synthesis_Workflow cluster_0 PART 1: First Amide Coupling cluster_1 PART 2: Boc Deprotection cluster_2 PART 3: Second Amide Coupling A 4-([1-(Boc)azetidin-3-yl]oxy)benzoic acid + Amine-functionalized E3 Ligand B Amide Coupling (HATU, DIPEA, DMF) A->B C Intermediate 1: Boc-Linker-E3 Ligand B->C D Acidic Cleavage (TFA, DCM) C->D E Intermediate 2: Amine-Linker-E3 Ligand (TFA Salt) D->E F Intermediate 2 + COOH-functionalized POI Ligand E->F G Amide Coupling (HATU, DIPEA, DMF) F->G H Final PROTAC Molecule G->H I Purification & Characterization (HPLC, LC-MS, NMR) H->I

Figure 1: Modular workflow for PROTAC synthesis.
Part 1: Amide Coupling with E3 Ligase Ligand

Objective: To form a stable amide bond between the benzoic acid moiety of the linker and an amine-containing E3 ligase ligand.

Materials:

  • 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Protocol:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15 minutes. This pre-activation step forms the active ester.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) to the mixture.

  • Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure Boc-protected linker-E3 ligand conjugate (Intermediate 1).

Part 2: Boc Group Deprotection

Objective: To remove the acid-labile Boc protecting group and expose the secondary amine of the azetidine ring for the next coupling step.

Materials:

  • Intermediate 1 (from Part 1) (1.0 eq)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Toluene (for azeotropic removal of TFA)

Protocol:

  • Dissolve Intermediate 1 in DCM in a round-bottom flask (approx. 10-20 mL of DCM per 100 mg of substrate).

  • Cool the flask to 0 °C in an ice bath.

  • Add TFA to the solution (typically 20-30% v/v, e.g., 2 mL TFA for 8 mL DCM).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Add toluene to the residue and evaporate again. Repeat this step 2-3 times to ensure complete removal of residual TFA.

  • The resulting product is the amine-linker-E3 ligand TFA salt (Intermediate 2), which is often used directly in the next step without further purification.

Part 3: Final Amide Coupling with POI Ligand

Objective: To couple the newly exposed azetidine amine with a carboxylic acid-functionalized Protein of Interest (POI) ligand to form the final PROTAC.

Materials:

  • Intermediate 2 (from Part 2) (1.0 eq)

  • Carboxylic acid-functionalized POI Ligand (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0-5.0 eq, to neutralize the TFA salt and act as the base)

  • Anhydrous DMF

  • Acetonitrile, Water, and TFA (for HPLC purification)

Protocol:

  • In a clean, dry flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 15 minutes for pre-activation.

  • Dissolve Intermediate 2 in a small amount of anhydrous DMF and add it to the activated POI ligand solution.

  • Slowly add DIPEA (4.0-5.0 eq) dropwise. The additional equivalents are necessary to neutralize the TFA salt of the amine.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, the crude product can be directly purified.

  • Filter the reaction mixture and purify by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) to obtain the final, high-purity PROTAC molecule.

  • Lyophilize the pure fractions to yield the final PROTAC as a solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before its use in biological assays.

Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for [M+H]⁺.
¹H and ¹³C NMR Structural confirmation and purityAll expected proton and carbon signals are present with correct chemical shifts, integrations, and coupling constants. Absence of significant impurity signals.
HRMS Exact mass determinationThe measured exact mass should be within 5 ppm of the calculated theoretical mass.
Analytical HPLC Final purity determinationPurity of ≥95% is typically required for in vitro and in vivo studies.

Mechanism of Action: Visualized

Once synthesized, the PROTAC functions by inducing proximity between the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.

PROTAC_MoA cluster_System Cellular Environment PROTAC PROTAC TC Ternary Complex (POI-PROTAC-E3) PROTAC->TC Binds POI Protein of Interest (POI) POI->TC Binds E3 E3 Ligase E3->TC Binds TC->PROTAC Released & Recycled UbPOI Poly-ubiquitinated POI TC->UbPOI Catalyzes Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome UbPOI->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 2: PROTAC mechanism of action.

Conclusion

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a sophisticated and powerful building block for the synthesis of next-generation PROTACs. Its rigid azetidine core offers advantages in pre-organizing the molecule for efficient ternary complex formation, while the Boc-protected amine enables a highly modular and controlled synthetic approach. By following the detailed protocols outlined in this guide, researchers can effectively leverage this linker to construct novel protein degraders with potentially improved potency, selectivity, and drug-like properties, thereby accelerating the development of this transformative therapeutic modality.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Signal Transduction and Targeted Therapy, 5(1), 269. [Link]

  • Liu, S., et al. (2024). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Zhao, L., et al. (2019). PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. Communications Biology, 2, 275. [Link]

  • Amerigo Scientific. 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid. [Link]

  • Knight Chemicals. 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. [Link]

  • Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 12. [Link]

  • Paiva, S-L., & Crews, C. M. (2019). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Current Opinion in Chemical Biology, 50, 111-119. [Link]

  • Cernijenko, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 133. [Link]

  • Hines, J., et al. (2013). PROTAC-Induced Proteolytic Targeting. In Post-Translational Modifications in Drug Discovery (pp. 121-136). Humana Press. [Link]

  • Wang, Y., et al. (2025). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. European Journal of Medicinal Chemistry, 300, 118493. [Link]

  • Davies, J., et al. (2025). Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). bioRxiv. [Link]

  • Dal Piaz, D., et al. (2022). Discovery of the First-in-Class Degraders of the m6A-RNA Writer Complex METTL3-14. ChemRxiv. [Link]

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Method

Boc deprotection of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid derivatives

An In-Depth Guide to the Boc Deprotection of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid Derivatives Introduction: The Azetidine Moiety and the Imperative of Boc Deprotection The azetidine scaffold, a four-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Boc Deprotection of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid Derivatives

Introduction: The Azetidine Moiety and the Imperative of Boc Deprotection

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern medicinal chemistry.[1][2] Its unique, strained three-dimensional geometry provides a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics for conditions ranging from neurological disorders to cancer.[3][4] The 4-([azetidin-3-yl]oxy)benzoic acid core is a valuable building block, often incorporated into larger molecules to modulate properties like solubility, cell permeability, and target engagement.

During the multi-step synthesis of these complex molecules, the reactive secondary amine of the azetidine ring must be temporarily masked to prevent unwanted side reactions.[5][6] The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for this purpose due to its stability under a wide range of reaction conditions, including those that are basic or nucleophilic.[7][8]

The final and often critical step in the synthetic sequence is the removal of this Boc group to unveil the free amine, rendering the molecule active or ready for subsequent functionalization. This process, known as deprotection, must be high-yielding, clean, and selective to avoid degradation of the often complex and valuable final product. This guide provides a detailed examination of the acid-catalyzed deprotection of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid derivatives, focusing on the underlying mechanisms, practical protocols, and troubleshooting strategies.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] The process is an acid-catalyzed elimination reaction that proceeds through a well-understood, multi-step mechanism.[10]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[10][11] This step activates the carbamate, making it susceptible to cleavage.

  • Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl C-O bond. This generates a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[10][11]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[11][12]

  • Salt Formation: In the presence of excess acid, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[10]

Boc_Deprotection_Mechanism cluster_byproducts Byproducts BocProtected Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate BocProtected->Protonated + H+ CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Cleavage tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 (gas) CarbamicAcid->CO2 AmineSalt Amine Salt (R-NH3+ X-) FreeAmine->AmineSalt + H+ Isobutylene Isobutylene (gas) tBuCation->Isobutylene - H+ H_plus H+ H_plus2 H+ dummy1 dummy2 Workflow cluster_workup Work-up Options Start Start: Boc-Protected Substrate Setup Reaction Setup: Dissolve in DCM, add TFA Start->Setup Monitor Reaction Monitoring Setup->Monitor TLC_HPLC TLC / HPLC Analysis Monitor->TLC_HPLC Sample Complete Reaction Complete? Monitor->Complete Workup Work-up & Isolation Evaporation Evaporate Solvent & TFA Workup->Evaporation End End: Purified Deprotected Product TLC_HPLC->Complete Complete->Monitor No (Continue Stirring) Complete->Workup Yes BasicWash Basic Wash (NaHCO3) -> Free Amine Evaporation->BasicWash Precipitation Precipitate with Ether -> Salt Form Evaporation->Precipitation BasicWash->End Precipitation->End

Sources

Application

Application Note: 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid as a Rigid Linker for PROTAC-mediated Degradation of IRAK4

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and targeted protein degradation. Abstract: This document provides a detailed technical guide on the application of 4-([1-(tert...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and targeted protein degradation.

Abstract: This document provides a detailed technical guide on the application of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid as a novel rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs). We present its strategic implementation in the synthesis of a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key therapeutic target in inflammatory diseases and certain cancers.[1][2] This guide outlines the rationale for employing a rigid azetidine-based linker, provides a step-by-step synthetic protocol, and details methods for physicochemical and biological characterization.

Introduction: The Strategic Role of Rigid Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.

While flexible linkers like polyethylene glycol (PEG) or alkyl chains have been widely used, there is growing interest in the use of rigid linkers.[3] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially enhancing degradation efficiency.[2] The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent rigidity, coupled with its ability to improve metabolic stability and aqueous solubility, makes it an attractive component for linker design.[2]

The subject of this guide, 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid , offers a unique combination of features:

  • Rigidity: The azetidine and phenyl rings introduce conformational constraint.

  • Defined Exit Vectors: The carboxylic acid provides a clear attachment point for coupling reactions.

  • Modulation of Physicochemical Properties: The ether linkage and the Boc-protected azetidine can influence solubility and permeability.

  • Synthetic Tractability: It is a commercially available building block, facilitating modular PROTAC synthesis.

This application note will use the design of an IRAK4 degrader as a practical example to illustrate the utility of this linker. IRAK4 is a serine/threonine kinase crucial for signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for inflammatory diseases.[1][4] PROTAC-mediated degradation of IRAK4 offers a potential advantage over simple inhibition by eliminating both the kinase and scaffolding functions of the protein.[3]

Conceptual Design of an IRAK4 PROTAC

The design of our exemplary IRAK4 PROTAC, which we will name AZ-IRAK4-Degrader , follows a modular approach. It comprises three building blocks connected via the azetidine linker.

ComponentMoietyRationale
POI Ligand IRAK4 Binder (modified from known inhibitors)To selectively bind to the IRAK4 kinase domain.
Linker 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid To provide a rigid connection between the POI and E3 ligands.
E3 Ligase Ligand PomalidomideTo recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][5]

The synthetic strategy involves a convergent approach where the IRAK4 ligand and the E3 ligase ligand are functionalized for subsequent coupling with the linker.

PROTAC_Design POI IRAK4 Binder Linker Azetidine-Benzoic Acid Linker POI->Linker Amide Bond E3 Pomalidomide (CRBN Ligand) Linker->E3 Amide Bond

Caption: Modular design of AZ-IRAK4-Degrader.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of AZ-IRAK4-Degrader .

Synthesis of Amine-Functionalized Pomalidomide

The pomalidomide ligand is modified with a short PEG linker terminating in an amine to facilitate coupling with the benzoic acid of the rigid linker.

Protocol:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add 2-(2-aminoethoxy)ethanol (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the amine-functionalized pomalidomide.

Synthesis of the Final PROTAC: AZ-IRAK4-Degrader

This protocol describes the key coupling steps to assemble the final PROTAC molecule.

Synthesis_Workflow cluster_0 Preparation of Components cluster_1 Coupling Reactions IRAK4_OH IRAK4 Ligand with -OH Step3 Step 3: Couple with IRAK4 Ligand (HATU, DIPEA, DMF) Linker_Acid Azetidine-Benzoic Acid Linker Step1 Step 1: Couple Linker and Pomalidomide (HATU, DIPEA, DMF) Linker_Acid->Step1 Pomalidomide_NH2 Amine-Functionalized Pomalidomide Pomalidomide_NH2->Step1 Step2 Step 2: Boc Deprotection (TFA, DCM) Step1->Step2 Step2->Step3 Final_Product Final PROTAC: AZ-IRAK4-Degrader Step3->Final_Product

Caption: Synthetic workflow for AZ-IRAK4-Degrader.

Protocol:

Step A: Coupling of the Linker and E3 Ligand

  • Dissolve 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 eq) and amine-functionalized pomalidomide (1.1 eq) in anhydrous DMF.

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting intermediate by flash column chromatography.

Step B: Boc Deprotection

  • Dissolve the purified intermediate from Step A in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the deprotected amine-TFA salt. Use this product directly in the next step without further purification.

Step C: Final Coupling with IRAK4 Ligand

  • To a solution of an appropriate carboxylic acid-functionalized IRAK4 binder (1.0 eq) in anhydrous DMF, add the deprotected amine from Step B (1.1 eq), HATU (1.2 eq), and DIPEA (4.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the crude product directly using preparative HPLC to obtain the final AZ-IRAK4-Degrader .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Property Evaluation
PropertyMethodExpected Outcome
Solubility Kinetic solubility assay in PBS (pH 7.4)> 50 µM
Lipophilicity Chromatographic hydrophobicity index (CHI) LogD2.5 - 4.0
Metabolic Stability Incubation with human liver microsomest½ > 30 min
Biological Evaluation Protocols

Protocol 1: IRAK4 Degradation in Human Cells

  • Culture a relevant human cell line (e.g., THP-1 monocytes) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of AZ-IRAK4-Degrader (e.g., 1 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Harvest the cells, lyse them in RIPA buffer, and quantify total protein concentration using a BCA assay.

  • Analyze IRAK4 protein levels by Western blot using a validated anti-IRAK4 antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Quantify band intensities using densitometry to determine the DC₅₀ (concentration for 50% degradation).

Protocol 2: Proteasome Dependence Assay

  • Pre-treat THP-1 cells with a proteasome inhibitor (e.g., 10 µM MG132 or epoxomicin) for 2 hours.[4]

  • Add AZ-IRAK4-Degrader at its DC₅₀ concentration and incubate for an additional 22 hours.

  • Analyze IRAK4 protein levels by Western blot as described above.

  • Expected Result: The degradation of IRAK4 should be rescued in the presence of the proteasome inhibitor, confirming the PROTAC mechanism.

Conclusion and Future Perspectives

This application note demonstrates the utility of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid as a rigid linker for the rational design of PROTACs. The described synthetic route for AZ-IRAK4-Degrader is robust and modular, allowing for further optimization of the linker length and attachment points. The inherent rigidity of the azetidine-phenyl scaffold is hypothesized to contribute to improved ternary complex stability and favorable pharmacokinetic properties. Further studies, including co-crystal structure determination and in vivo efficacy experiments, will be crucial to fully validate this linker platform and the therapeutic potential of the resulting degraders.

References

  • Nunes, J., et al. (2020). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

  • Chowpaty (n.d.). 4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid. Available at: [Link]

  • Amerigo Scientific (n.d.). 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid. Available at: [Link]

  • ResearchGate (n.d.). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects. Available at: [https://www.researchgate.net/publication/372783850_Interleukin-1_Receptor-Associated_Kinase_4_IRAK4_Degraders_for_Treating_Inflammatory_Diseases_Advances_and_Prospects]([Link]_ Diseases_Advances_and_Prospects)

  • Knight Chemicals Online (n.d.). 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. Available at: [Link]

  • Knight Chemicals Online (n.d.). 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Application of Azetidine Linkers in Targeted Protein Degradation

Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets prev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1][2][3]. At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS)[2][4][5]. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements[5][6].

While the ligands provide target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and, most importantly, the stability of the crucial ternary complex (POI-PROTAC-E3 Ligase) that precedes ubiquitination and degradation[4][5][7]. The linker's length, rigidity, and chemical composition dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the POI[7][8].

This guide focuses on the application of azetidine-containing linkers in PROTAC design, providing a detailed overview of their advantages, synthetic strategies, and a comprehensive suite of protocols for their evaluation.

Azetidine Linkers: A Strategy for Conformational Restraint and Improved Physicochemical Properties

The design of PROTAC linkers has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated and rigid structures[4][6]. This shift is driven by the understanding that excessive flexibility can lead to an entropic penalty upon ternary complex formation, potentially reducing its stability[8]. Rigid linkers can pre-organize the PROTAC into a conformation favorable for binding, thereby enhancing the stability of the ternary complex and improving degradation efficiency[8][9].

Azetidine, a saturated four-membered azaheterocycle, offers a compelling structural motif for incorporation into PROTAC linkers[10]. Its strained ring system introduces a degree of conformational rigidity, limiting the number of accessible rotameric states of the linker. This can lead to several advantages:

  • Enhanced Ternary Complex Stability: By reducing the entropic cost of binding, azetidine-containing linkers can promote the formation of a more stable and productive ternary complex.

  • Improved Physicochemical Properties: The incorporation of the polar azetidine ring can favorably modulate a PROTAC's solubility and membrane permeability, key factors for cellular activity and oral bioavailability[11].

  • Vectorial Control: The defined geometry of the azetidine ring provides greater control over the spatial orientation of the POI and E3 ligase ligands, facilitating a more rational design process.

The following table summarizes a comparative analysis of key physicochemical properties often considered in PROTAC design, highlighting the potential benefits of incorporating rigid motifs like azetidine.

Linker TypeKey Physicochemical PropertyImpact on PROTAC Performance
Flexible (e.g., PEG, Alkyl) High number of rotatable bondsCan lead to entropic penalty upon binding; may adopt unproductive conformations.
High lipophilicity (alkyl chains)Can result in poor solubility and off-target effects.
Rigid (e.g., Azetidine-containing) Reduced number of rotatable bondsPre-organizes the PROTAC for binding, potentially increasing ternary complex stability.
Introduction of polarityCan improve solubility and cell permeability.

Experimental Workflows and Protocols

A systematic evaluation of a novel PROTAC, including those with azetidine linkers, involves a multi-step process encompassing synthesis, and a cascade of in vitro and cellular assays to confirm its mechanism of action.

PROTAC_Evaluation_Workflow cluster_synthesis Phase 1: Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_cellular Phase 3: Cellular & Functional Analysis Synthesis Design & Synthesis of Azetidine-Linked PROTAC Ternary_Complex Ternary Complex Formation Assays Synthesis->Ternary_Complex Characterize binding Ubiquitination Target Ubiquitination Assays Ternary_Complex->Ubiquitination Confirm mechanism Degradation Target Protein Degradation Assays Ubiquitination->Degradation Validate cellular effect Functional Cellular Functional Assays Degradation->Functional Assess biological impact PROTAC_Synthesis_Diagram POI_Ligand POI Ligand (with alkyne) Intermediate1 Boc-Protected POI-Linker Conjugate POI_Ligand->Intermediate1 Click Chemistry Azetidine_Linker N-Boc-3-azidoazetidine Azetidine_Linker->Intermediate1 E3_Ligand E3 Ligase Ligand (with carboxylic acid) Final_PROTAC Final Azetidine-Linked PROTAC E3_Ligand->Final_PROTAC Intermediate2 Deprotected POI-Linker Conjugate Intermediate1->Intermediate2 Boc Deprotection Intermediate2->Final_PROTAC Amide Coupling

Sources

Application

Application Note and Experimental Protocol for the Coupling of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the synthesis of novel molecular entities with high specificity and therapeutic efficacy is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the synthesis of novel molecular entities with high specificity and therapeutic efficacy is paramount. The structural motif of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid serves as a versatile scaffold in medicinal chemistry, offering a unique combination of a constrained azetidine ring and a functionalized benzoic acid. The azetidine moiety can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, while the benzoic acid provides a convenient handle for further chemical elaboration. This document provides a detailed guide to the experimental protocols for the coupling of this key building block with amines and alcohols to generate a diverse range of derivatives for screening and lead optimization.

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial for modulating its reactivity during the coupling process, preventing unwanted side reactions.[1] This guide will delve into the mechanistic underpinnings of common coupling strategies, provide step-by-step experimental procedures, and offer insights into the purification and characterization of the resulting products.

Principles of Amide and Ester Bond Formation

The formation of amide and ester bonds from a carboxylic acid is a cornerstone of organic synthesis.[1] The direct reaction of a carboxylic acid with an amine or alcohol is generally slow and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine or alcohol.

Several classes of coupling reagents are commonly employed in modern organic synthesis, each with its own set of advantages and limitations.[2]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and have become the reagents of choice for many challenging couplings. They react with the carboxylic acid to form an activated ester, which then readily reacts with the amine.

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered substrates.

The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the yield and purity of the desired product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the amide and ester coupling of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid.

Materials and Reagents
ReagentSupplierPurityNotes
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acidVarious>95%Ensure it is dry before use.
Primary or Secondary AmineVarious>97%Specific amine to be coupled.
Alcohol (for esterification)Various>98%Specific alcohol to be coupled.
HATUVarious>98%Store under inert atmosphere.
EDC hydrochlorideVarious>98%Store desiccated.
HOBtVarious>97%Can be explosive when dry.
N,N-Diisopropylethylamine (DIPEA)Various>99%Use a freshly opened bottle.
Dichloromethane (DCM), anhydrousVarious>99.8%Use from a solvent purification system or a sealed bottle.
N,N-Dimethylformamide (DMF), anhydrousVarious>99.8%Use from a solvent purification system or a sealed bottle.
Ethyl acetate (EtOAc)VariousHPLC gradeFor extraction and chromatography.
HexanesVariousHPLC gradeFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory prepared-For work-up.
Brine (saturated aqueous sodium chloride)Laboratory prepared-For work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Various-For drying organic layers.
Protocol 1: Amide Coupling using HATU

This protocol describes a general and highly efficient method for the formation of an amide bond between 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid and a primary or secondary amine using HATU as the coupling reagent.[1]

Reaction Workflow:

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester DMF, rt HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Amide_Product N-Substituted Amide Product Activated_Ester->Amide_Product rt, 1-4 h Amine Primary or Secondary Amine Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Esterification via Acid Chloride Formation

For the synthesis of esters, particularly with less reactive alcohols, conversion of the carboxylic acid to the more reactive acyl chloride can be an effective strategy.

Reaction Workflow:

Esterification_Workflow cluster_activation Acid Chloride Formation cluster_coupling Esterification cluster_workup Work-up & Purification Carboxylic_Acid 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid Acid_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acid_Chloride DCM, cat. DMF, rt Thionyl_Chloride SOCl₂ or (COCl)₂ Thionyl_Chloride->Acid_Chloride Ester_Product Ester Product Acid_Chloride->Ester_Product DCM, 0 °C to rt Alcohol Alcohol Alcohol->Ester_Product Pyridine Pyridine or Et₃N Pyridine->Ester_Product Workup Aqueous Work-up Ester_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Ester Product Purification->Final_Product

Caption: Workflow for esterification via acid chloride.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, suspend 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 eq) in anhydrous DCM (approximately 0.2 M).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the alcohol solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Purification of the coupled products is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A common starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased.

The purified products should be characterized by standard analytical techniques to confirm their identity and purity.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the coupled amine or alcohol moiety. The aromatic protons of the benzoic acid will typically show a characteristic AA'BB' splitting pattern. The protons of the azetidine ring and the Boc group should also be clearly visible.
¹³C NMR Appearance of a new carbonyl signal for the amide or ester. New signals corresponding to the carbon atoms of the coupled amine or alcohol will also be present.
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
HRMS The measured exact mass should be within 5 ppm of the calculated theoretical mass.

Example ¹H NMR data for a generic amide derivative: A representative ¹H NMR spectrum in CDCl₃ would be expected to show signals for the aromatic protons around δ 7.8-8.1 (d) and 6.9-7.1 (d) ppm. The azetidine protons would appear as multiplets around δ 4.0-5.0 ppm. The Boc group would exhibit a characteristic singlet at approximately δ 1.45 ppm.[3] New signals corresponding to the N-alkyl or N-aryl substituent would also be present.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete activation of the carboxylic acid. Low reactivity of the amine/alcohol. Decomposition of reagents.Ensure all reagents and solvents are anhydrous. Use a more powerful coupling reagent (e.g., HATU). Increase the reaction temperature or time. Use a fresh bottle of coupling reagent and base.
Presence of starting material Insufficient equivalents of coupling reagent or amine/alcohol. Short reaction time.Increase the equivalents of the coupling reagent and/or the nucleophile. Extend the reaction time and monitor carefully by TLC/LC-MS.
Formation of side products Epimerization (if chiral centers are present). Side reactions of the coupling reagent. Self-condensation.Use an additive like HOBt or HOAt with carbodiimides. Lower the reaction temperature. Use a phosphonium or uronium-based coupling reagent which often gives cleaner reactions.[4]
Difficult purification Product co-elutes with impurities. Streaking on the silica gel column.Try a different eluent system or a different stationary phase (e.g., alumina, C18). Ensure the crude product is fully dissolved and dry-loaded onto the column. The presence of residual DMF can sometimes cause streaking; ensure it is thoroughly removed during work-up.

References

  • The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • Organic Syntheses. Benzoyl chloride, 4-pentyl-. Available from: [Link]

  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available from: [Link]

  • ResearchGate. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Available from: [Link]

  • Google Patents. Method for preparing benzoic acid esters.
  • NIH. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • The MJA Lab. Green Chemistry - The MJA Lab. Available from: [Link]

  • Amerigo Scientific. 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Purification of PROTACs Containing 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid

Introduction: Navigating the Purification Challenges of a Novel PROTAC Linker Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to ev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Challenges of a Novel PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system for targeted protein degradation.[1][2] The tripartite structure of a PROTAC—comprising a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker—presents unique and significant challenges in purification.[3][4] The linker, in particular, is a critical determinant of a PROTAC's efficacy and physicochemical properties.[2] This guide focuses on the purification of PROTACs incorporating the 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid moiety, a linker that, while offering potential advantages in terms of rigidity and vectoral presentation of the binding motifs, introduces specific complexities into the purification workflow.

The presence of a Boc-protected amine, a polar azetidine ring, and an acidic benzoic acid function within a single linker creates a molecule with a complex polarity profile and multiple potential sites for unwanted interactions during chromatography. This application note provides a comprehensive strategy for the purification of these challenging molecules, emphasizing the rationale behind methodological choices to ensure the isolation of highly pure and structurally intact PROTACs suitable for downstream biological evaluation.

Understanding the Physicochemical Landscape of the Target PROTAC

The successful purification of any molecule begins with a thorough understanding of its chemical properties. The 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid linker imparts several key characteristics to the PROTAC that must be considered:

  • Dual Functionality: The presence of both a mildly acidic carboxylic acid and a Boc-protected amine can lead to amphiprotic behavior, potentially causing peak tailing or poor peak shape in reversed-phase chromatography due to interactions with residual silanols on the stationary phase.[5][6]

  • Polarity and Solubility: The azetidine ring and the carboxylic acid introduce significant polarity, which can lead to poor retention on traditional C18 columns and may necessitate the use of polar-embedded or polar-endcapped stationary phases.[7][8] Conversely, the bulky, hydrophobic Boc group and the aromatic ring contribute to non-polar character, requiring a careful balance of aqueous and organic solvents in the mobile phase.

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under strongly acidic conditions.[9][10] This is a critical consideration when selecting mobile phase additives for HPLC, as commonly used trifluoroacetic acid (TFA) can cause partial or complete deprotection.

A Multi-Modal Purification Strategy: From Crude to Pure

A multi-step, orthogonal purification strategy is paramount for achieving the high purity (>98%) typically required for in-vitro and in-vivo studies.[5] This approach leverages different separation mechanisms to remove a broad range of impurities, from unreacted starting materials and reagents to closely related structural analogues.

Purification_Workflow Crude Crude Reaction Mixture Flash Normal-Phase Flash Chromatography (Initial Cleanup) Crude->Flash Removal of non-polar impurities Prep_HPLC Reversed-Phase Preparative HPLC (High-Resolution Polishing) Flash->Prep_HPLC Partially purified PROTAC QC Purity and Identity Confirmation (LC-MS, NMR) Prep_HPLC->QC Purified Fractions Final Pure PROTAC (>98%) QC->Final

Figure 1. A generalized workflow for the purification of PROTACs, emphasizing a two-step chromatographic approach followed by rigorous quality control.

Part 1: Initial Cleanup via Normal-Phase Flash Chromatography

Rationale: Normal-phase chromatography is an excellent initial step to remove less polar impurities, such as unreacted starting materials and non-polar byproducts. The polar silica gel stationary phase will retain the more polar PROTAC, allowing for the elution of hydrophobic contaminants with a less polar mobile phase.

Protocol 1: Normal-Phase Flash Chromatography

Materials:

  • Crude PROTAC mixture

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Automated flash chromatography system with UV detector

  • Rotary evaporator

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude PROTAC in a suitable solvent (e.g., DCM or a mixture of DCM/MeOH).

    • Spot the TLC plate and develop it in various solvent systems to find an optimal mobile phase that provides good separation between the product and major impurities. A typical starting point is a gradient of 0-10% MeOH in DCM or EtOAc in Hexanes.

    • The desired PROTAC should have an Rf value between 0.2 and 0.4 for effective separation on a flash column.

  • Column Packing and Equilibration:

    • Dry-load the crude material onto a small amount of silica gel for optimal resolution.

    • Select a silica gel column appropriate for the scale of the reaction.

    • Equilibrate the column with the initial mobile phase (e.g., 100% DCM or Hexanes/EtOAc 95:5) for at least 3-5 column volumes.

  • Chromatographic Separation:

    • Load the sample onto the column.

    • Run a linear gradient based on the TLC analysis. For example, from 0% to 10% MeOH in DCM over 20-30 column volumes.

    • Monitor the elution profile using the UV detector at a wavelength where the PROTAC has strong absorbance (typically 254 nm and/or 280 nm).

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the desired product at a reasonable purity.

  • Pooling and Concentration:

    • Combine the pure or semi-pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting material is now ready for the final polishing step.

Part 2: High-Resolution Polishing with Reversed-Phase Preparative HPLC

Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for final purification, offering high resolution to separate the target PROTAC from closely related impurities.[8] The choice of stationary phase and mobile phase additives is critical for success, especially given the unique properties of the 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid linker.

Stationary Phase Selection: A Critical Choice
Stationary PhaseRationale for Use with Target PROTACPotential Drawbacks
C18 (Octadecylsilane) Standard choice for general reversed-phase separations. Good for retaining the hydrophobic portions of the PROTAC.May provide insufficient retention for the polar linker, leading to co-elution with polar impurities. Potential for peak tailing of the acidic benzoic acid moiety.[5]
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic rings of the PROTAC. Can improve resolution of aromatic isomers or impurities.May not be universally effective and requires empirical testing.
Polar-Embedded/Endcapped C18 Incorporates polar groups within the alkyl chains or at the end, making the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases and improving the peak shape of polar and basic compounds.[7] This is the recommended starting point for this class of PROTACs. May have slightly different selectivity compared to traditional C18 phases.
Mobile Phase Considerations: Mitigating Boc-Deprotection

The acidic nature of TFA, while excellent for peak shape, poses a significant risk of cleaving the Boc group.[10] Formic acid (FA) is a less aggressive acidic modifier and is the preferred choice to maintain the integrity of the PROTAC.

Boc_Stability cluster_0 Mobile Phase Additive cluster_1 Impact on Boc Group TFA TFA (0.1%) Cleavage High Risk of Cleavage TFA->Cleavage Strong Acid FA Formic Acid (0.1%) Stable Generally Stable FA->Stable Weaker Acid

Figure 2. The choice of mobile phase additive is critical for maintaining the integrity of the Boc-protecting group.

Protocol 2: Reversed-Phase Preparative HPLC

Materials:

  • Partially purified PROTAC from flash chromatography

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), HPLC grade

  • Preparative HPLC system with a suitable column (e.g., Polar-Embedded C18, 10 µm particle size) and UV detector

  • Lyophilizer

Methodology:

  • Analytical Method Development (Highly Recommended):

    • Before scaling up to preparative HPLC, develop an analytical method using a column with the same stationary phase but smaller dimensions (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different gradients of ACN in water (both with 0.1% FA) to achieve optimal separation of the product from impurities. A typical starting gradient is 10-90% ACN over 20 minutes.

  • Sample Preparation:

    • Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or ACN/water mixture).

    • Ensure the sample is fully dissolved. If necessary, sonicate briefly.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 90% Water with 0.1% FA / 10% ACN with 0.1% FA) for at least 5 column volumes.

    • Inject the filtered sample onto the column.

    • Run the preparative gradient, which should be a scaled-up version of the optimized analytical method. The gradient may need to be shallower than the analytical gradient to improve resolution.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, triggering collection at the beginning of the product peak and stopping at the end.

  • Purity Analysis of Fractions:

    • Analyze the collected fractions using the analytical LC-MS method developed in step 1 to confirm the purity of each fraction.

  • Pooling, Concentration, and Lyophilization:

    • Combine the fractions that meet the desired purity specification (e.g., >98%).

    • Remove the majority of the acetonitrile using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final pure PROTAC as a fluffy solid.

Part 3: A Self-Validating System - Quality Control and Characterization

Purification is incomplete without rigorous analytical confirmation of the final product's identity and purity.

Analytical Techniques and Expected Outcomes
TechniquePurposeExpected Outcome for a Pure PROTAC
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm purity and molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) To confirm the chemical structure and absence of impurities.Spectra should show all expected signals with correct integrations and chemical shifts corresponding to the PROTAC structure. The presence of the Boc-protons (a singlet at ~1.4 ppm) should be confirmed.
HPLC (High-Performance Liquid Chromatography) To determine the final purity.A single sharp peak with purity >98% by peak area integration at a relevant wavelength (e.g., 254 nm).

Troubleshooting Common Purification Issues

ProblemPotential CauseRecommended Solution
Poor Peak Shape (Tailing) in RP-HPLC - Interaction of the carboxylic acid with residual silanols on the column. - Column overloading.- Use a polar-endcapped or polar-embedded column. - Ensure the mobile phase pH is sufficiently low (formic acid should achieve this). - Reduce the amount of sample injected.[7]
Product Degradation (Loss of Boc Group) Use of a strong acid (e.g., TFA) in the mobile phase.Switch to a weaker acid modifier like formic acid (0.1%).[9]
Co-elution of Impurities Insufficient resolution of the chromatographic method.- Optimize the gradient (make it shallower). - Try a different stationary phase with orthogonal selectivity (e.g., Phenyl-Hexyl). - Consider an alternative purification technique like Supercritical Fluid Chromatography (SFC) if available.
Low Recovery from Column The PROTAC may be precipitating on the column or has poor solubility in the mobile phase.- Add a small percentage of an organic solvent like isopropanol to the mobile phase. - Ensure the sample is fully dissolved before injection. - Operate the column at a slightly elevated temperature (e.g., 40 °C) to improve solubility.

Conclusion

The purification of PROTACs containing the 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid linker requires a methodical and informed approach. By understanding the unique physicochemical properties imparted by this linker and employing a multi-modal, orthogonal purification strategy, researchers can successfully navigate the inherent challenges. The combination of normal-phase flash chromatography for initial cleanup and a carefully optimized reversed-phase preparative HPLC method for final polishing is a robust pathway to obtaining highly pure material. The key to success lies in the rational selection of stationary phases and mobile phase additives that preserve the integrity of the molecule, particularly the acid-labile Boc-protecting group. This guide provides a comprehensive framework to empower researchers in the development of next-generation targeted protein degraders.

References

  • Liu, Y., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Agilent Technologies. (2023).
  • National Institute of Standards and Technology. Azetidine. In NIST Chemistry WebBook.
  • ResearchGate. (2016). How to isolate specific peak (which represent bioactive compound)
  • Couty, F., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • Donovan, K. A., et al. (2025). Methods to accelerate PROTAC drug discovery. Journal of Organic Chemistry.
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • Baek, S., et al. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • Selerity Technologies, Inc. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • BLDpharm. 1259323-78-8|4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry.
  • Amerigo Scientific. 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid.
  • ResearchGate. (2025).
  • Wang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry.
  • Weinshenker, N. M., Shen, C. M., & Wong, J. Y. (1988). Organic Syntheses Procedure. Organic Syntheses.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Master Organic Chemistry. (2018).
  • Fisher Scientific. Amine Protection / Deprotection.
  • Perron, V., et al. (2009).
  • Boukachabia, M., Merabet-Khelassi, M., & Riant, O. (2025). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry.
  • Evans, G. B., et al. (2005). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry.
  • ResearchGate. (2021).
  • Chemistry LibreTexts. (2024). 2.
  • Organic Syntheses. (1988). 8 - Organic Syntheses Procedure.

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Application

Application Notes &amp; Protocols: Incorporation of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid in Solid-Phase Peptide Synthesis

Introduction: The Strategic Role of Azetidine Scaffolds in Peptide Chemistry In the landscape of modern drug discovery and biomolecular engineering, the incorporation of non-canonical building blocks into peptides is a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Azetidine Scaffolds in Peptide Chemistry

In the landscape of modern drug discovery and biomolecular engineering, the incorporation of non-canonical building blocks into peptides is a cornerstone strategy for enhancing therapeutic potential. These modifications can dramatically alter a peptide's conformational properties, stability, and biological activity.[1] The azetidine ring, a strained four-membered nitrogen heterocycle, is a particularly valuable scaffold.[2][3] Its inherent rigidity imparts significant conformational constraint on the peptide backbone, which can pre-organize the molecule into a bioactive conformation, leading to improved target affinity and selectivity. Furthermore, the azetidine framework has been shown to enhance resistance to proteolytic degradation, a critical factor for improving the pharmacokinetic profile of peptide therapeutics.[1][4][5][6]

This guide focuses on 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid , a unique building block designed for strategic incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). Unlike a simple amino acid analog, this molecule provides a rigid, ether-linked benzoic acid moiety. Its integration can serve multiple purposes: as a C-terminal cap, an internal rigid spacer, or a foundational element for constructing complex peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is orthogonal to the standard fluorenylmethyloxycarbonyl (Fmoc) strategy used in SPPS, allowing for its selective removal during the final acidolytic cleavage step. This unmasks the secondary amine on the azetidine ring, opening a gateway for post-synthetic, late-stage functionalization to generate peptide libraries or attach imaging agents and other payloads.[4][5][6]

Physicochemical Properties & Handling

A thorough understanding of the building block's properties is fundamental to its successful application.

Figure 1: Chemical Structure cluster_0 C(C)(C)OC(=O)N1CC(OC2=CC=C(C=C2)C(=O)O)C1 C(C)(C)OC(=O)N1CC(OC2=CC=C(C=C2)C(=O)O)C1

Caption: Chemical structure of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid.

PropertyValueSource
CAS Number 1259323-78-8[7]
Molecular Formula C₁₇H₂₃NO₅N/A
Molecular Weight 321.37 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMF, NMP, DMSON/A
Storage Store at 2-8°C, desiccatedN/A

Handling: As with most reagents in peptide synthesis, handle with appropriate personal protective equipment (gloves, safety glasses). The compound is stable under recommended storage conditions. Avoid strong oxidizing agents and bases.

Principle of SPPS Incorporation: An Orthogonal Approach

The successful incorporation of this building block relies on the principles of modern Fmoc/tBu solid-phase peptide synthesis.[8][9] The synthesis proceeds from the C-terminus to the N-terminus on an insoluble resin support.

  • Anchoring & Elongation: The peptide chain is assembled on a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl Chloride for C-terminal acids).

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed with a mild base, typically a solution of piperidine in DMF.

  • Coupling: The free carboxylic acid of our target molecule, 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, is activated in situ and coupled to the newly liberated N-terminal amine of the resin-bound peptide.

  • Orthogonality: The Boc group on the azetidine nitrogen is stable to the basic conditions of Fmoc deprotection. It remains intact throughout the chain assembly, preventing any side reactions at this position.

  • Final Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA). This step simultaneously removes the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the Boc group on the azetidine ring.[6]

sp_workflow cluster_synthesis Fmoc-SPPS Cycle cluster_cleavage Final Processing Resin_Peptide_Fmoc Resin-Bound Peptide (N-Terminal Fmoc) Resin_Peptide_NH2 Resin-Bound Peptide (N-Terminal NH2) Resin_Peptide_Fmoc->Resin_Peptide_NH2 Piperidine/DMF Resin_Peptide_Azetidine Azetidine-Modified Peptide (Boc Protected) Resin_Peptide_NH2->Resin_Peptide_Azetidine Activate & Couple Azetidine Building Block Final_Peptide Final Peptide (Free Azetidine) Resin_Peptide_Azetidine->Final_Peptide TFA Cleavage Cocktail (Removes Boc, side-chains, & resin linkage)

Caption: Orthogonal strategy for incorporating the Boc-azetidine building block in Fmoc-SPPS.

Key Experimental Considerations: Ensuring Efficient Coupling

The structure of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid presents moderate steric hindrance due to the bulky Boc-azetidine moiety. Therefore, selecting a robust activation method is paramount for achieving high coupling efficiency and preventing deletion sequences.

Steric Hindrance and Reagent Selection

Standard carbodiimide reagents like DCC or DIC, while effective for many amino acids, can be sluggish and inefficient when coupling sterically hindered components.[10] Their use can lead to incomplete reactions and the formation of side products.

Recommended Coupling Reagents

For hindered building blocks, modern in situ activating reagents are strongly recommended. These reagents rapidly convert the carboxylic acid into a highly reactive activated ester, driving the coupling reaction to completion.

ReagentAcronymActivating GroupAdvantages
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOPOBt EsterOne of the original highly effective phosphonium salts.
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPOBt EsterGenerates non-carcinogenic byproducts compared to BOP.[11] Widely applicable.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUOAt EsterHighly efficient due to the 7-aza-HOBt moiety, which accelerates coupling.[11] Often the reagent of choice for difficult couplings.
(1-((1-(Cyano-2-ethoxy-2-oxoethylidene)aminooxy)dimethylaminomorpholino)) uronium hexafluorophosphate COMUOxyma EsterHigh reactivity comparable to HATU, with improved safety profile (non-explosive) and better solubility.[12]

Causality: These reagents work by forming an activated ester (OBt, OAt, or Oxyma) on the carboxyl group of the azetidine building block. This ester is highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. The presence of additives like HOBt or HOAt (which is part of HATU) suppresses potential racemization and accelerates the reaction.[9]

Base Selection

A tertiary, non-nucleophilic base is required to facilitate the activation. N,N-Diisopropylethylamine (DIPEA) is the standard choice. It deprotonates the carboxylic acid to form the carboxylate anion, which then reacts with the coupling reagent. It also maintains basic conditions necessary for the subsequent aminolysis step.

Solvent and Temperature

N,N-Dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. For particularly difficult couplings, microwave-assisted SPPS can be employed. Microwave energy can significantly accelerate reaction rates and drive sterically hindered couplings to completion that would otherwise fail at room temperature.[13][14]

Detailed Protocol: Fmoc-SPPS Incorporation

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard solid-phase reaction vessel. Adjust volumes accordingly for different scales.

Materials and Reagents
  • Fmoc-protected, resin-bound peptide with a free N-terminus

  • 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

  • Coupling Reagent (e.g., HATU)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Piperidine

  • (Optional) Acetic Anhydride and Pyridine for capping

  • Reagents for Kaiser test

Step-by-Step Procedure
  • Resin Preparation & Fmoc Deprotection:

    • Swell the resin-bound peptide (0.1 mmol) in DMF (5 mL) for 30 minutes.

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

    • Self-Validation: Perform a Kaiser test on a small sample of beads. A positive result (dark blue beads) confirms the presence of a free primary amine.

  • Activation of the Azetidine Building Block:

    • In a separate vial, dissolve 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (128.5 mg, 0.4 mmol, 4 eq) and HATU (152 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add DIPEA (140 µL, 0.8 mmol, 8 eq) to the solution.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color (e.g., to yellow).

    • Rationale: Using a 4-fold excess of the building block and coupling reagent ensures a high concentration of reactants, driving the reaction towards completion. Pre-activation ensures the activated ester is formed before addition to the resin, maximizing efficiency.

  • Coupling to Resin-Bound Peptide:

    • Drain the final DMF wash from the resin.

    • Immediately add the pre-activated solution from step 2 to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For microwave-assisted synthesis, a typical condition is 20 minutes at 75°C.

    • Rationale: A longer coupling time is allocated due to the potential steric hindrance of the building block.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove all excess reagents and byproducts.

  • Monitoring and Optional Capping:

    • Self-Validation: Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (recoupling) may be performed by repeating steps 2-4.

    • Alternatively, to permanently block any unreacted amines and prevent the formation of deletion sequences, a capping step can be performed. Add a solution of acetic anhydride/pyridine/DMF (1:2:3 ratio, 5 mL) and agitate for 20 minutes. Then, proceed with washing (step 4).

Protocol: Final Cleavage and Deprotection

This procedure simultaneously cleaves the peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the azetidine ring.

The Rationale for TFA Cocktails

Anhydrous TFA is a powerful acid, but its use alone can generate highly reactive cationic species (e.g., the tert-butyl cation from the Boc group) that can alkylate sensitive residues like Tryptophan or Methionine.[15] Scavengers are added to the cleavage cocktail to trap these reactive species.

  • Triisopropylsilane (TIS): A highly effective cation scavenger.

  • Water: Helps hydrolyze scavenged cations and can aid in the removal of some protecting groups.

  • 1,2-Ethanedithiol (EDT): Used specifically for peptides containing Trp.

Step-by-Step Procedure

Caution: Perform this procedure in a certified fume hood. TFA is highly corrosive.

  • Preparation:

    • Wash the final peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

    • Prepare the cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) . For a 0.1 mmol synthesis, prepare 5-10 mL.

    • Cool the cocktail on an ice bath for 10 minutes.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dry peptide-resin.

    • Agitate at room temperature for 2-3 hours. The azetidine ring is stable under these conditions.[4][6]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

    • After the final wash, dry the peptide pellet under a stream of nitrogen and then in a vacuum desiccator to remove residual ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Post-Cleavage Analysis

The crude peptide should be analyzed by reverse-phase HPLC to assess purity and by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight, corresponding to the fully deprotected peptide with a free secondary amine on the azetidine ring.

Advanced Applications: Post-Synthesis Modification

The true power of this building block is realized after cleavage. The newly deprotected secondary amine on the azetidine ring is a nucleophilic handle for a variety of chemical modifications in solution.[4][5][6] This allows for:

  • Library Synthesis: Acylation or sulfonylation with a diverse set of reagents to explore structure-activity relationships.

  • Bioconjugation: Attachment of fluorescent dyes, biotin tags, or other probes for imaging and diagnostic applications.

  • PEGylation: Modification with polyethylene glycol to improve the pharmacokinetic properties of the peptide.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent excess or reaction time. 2. Steric hindrance is higher than anticipated. 3. Poor quality reagents or solvent.1. Perform a second coupling (recoupling) with fresh reagents. 2. Increase coupling time or switch to microwave-assisted synthesis. 3. Use a more potent coupling reagent (e.g., switch from PyBOP to HATU). 4. Ensure all reagents are fresh and solvents are anhydrous.
Low Yield After Cleavage 1. Incomplete coupling at any stage. 2. Premature cleavage of peptide from the resin (for highly acid-sensitive linkers). 3. Loss of peptide during precipitation/washing steps.1. Review all Kaiser test results from the synthesis. Implement capping if deletion is suspected. 2. Ensure base treatment (neutralization, deprotection) times are not excessively long. 3. Ensure ether is sufficiently cold and centrifugation is adequate to pellet the peptide.
Unexpected Mass in MS Analysis 1. Incomplete removal of a protecting group. 2. Modification by scavengers or reactive cations during cleavage. 3. Deletion of a residue during synthesis.1. Extend cleavage time or use a stronger cleavage cocktail (e.g., Reagent K). 2. Ensure the correct scavenger cocktail is used for the peptide sequence. 3. Review synthesis protocol; implement capping to minimize deletion products in future syntheses.

References

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28). [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Apeptide. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Apeptide. [Link]

  • Reiners, F., Joseph, E., Nißl, B., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8353–8357. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Fujii, N., Otaka, A., Sugiyama, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]

  • Morton, D., Wagner, J., MacLean, D., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 15(6), 297-303. [Link]

  • ResearchGate. (n.d.). Synthesis of key azetidine building block via N-Ns-aziridine 302. ResearchGate. [Link]

  • De, S., & Zhao, Y. (2014). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 5(13), 3941-3950. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • ScienceDaily. (2024). Using visible light to make pharmaceutical building blocks. ScienceDaily. [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • ResearchGate. (2025). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. ResearchGate. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid. Amerigo Scientific. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Knight Chemicals Online. (n.d.). 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. Knight Chemicals Online. [Link]

  • PubChem. (n.d.). 4-(azetidin-3-yloxy)benzoic acid hydrochloride. PubChem. [Link]

Sources

Method

The Versatile Scaffold: A Guide to the Medicinal Chemistry Applications of Substituted Benzoic Acids

Introduction: The Enduring Relevance of a Simple Scaffold In the vast and ever-expanding landscape of medicinal chemistry, the humble benzoic acid scaffold stands as a testament to the power of elegant simplicity. Consis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Simple Scaffold

In the vast and ever-expanding landscape of medicinal chemistry, the humble benzoic acid scaffold stands as a testament to the power of elegant simplicity. Consisting of a benzene ring appended with a carboxylic acid, this seemingly elementary structure has proven to be an exceptionally versatile and fruitful starting point for the design and discovery of a multitude of therapeutic agents.[1][2] Its enduring relevance lies in its unique combination of properties: the aromatic ring provides a rigid framework that can be readily functionalized with a diverse array of substituents, while the carboxylic acid group offers a key interaction point for biological targets, often serving as a hydrogen bond donor and acceptor.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the medicinal chemistry applications of substituted benzoic acids. We will delve into the key therapeutic areas where these compounds have made a significant impact, explore the underlying principles of their design through structure-activity relationship (SAR) studies, and provide detailed, field-proven protocols for their synthesis and biological evaluation. Our focus will be on not just the "what" but the "why"—elucidating the causal relationships behind experimental choices to empower you in your own drug discovery endeavors.

Therapeutic Arenas of Substituted Benzoic Acids: A Multifaceted Approach to Disease

The structural modularity of the benzoic acid core allows for its adaptation to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Here, we explore some of the most significant therapeutic applications.

Anti-inflammatory and Analgesic Agents: Targeting the Cyclooxygenase (COX) Pathway

A significant and well-established application of substituted benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Many of these compounds exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[4] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in pain and inflammation.[5][6]

Mechanism of Action: COX Inhibition

Substituted benzoic acids, most notably aspirin (2-(acetyloxy)benzoic acid), can inhibit COX enzymes through different mechanisms. Aspirin itself acts as an irreversible inhibitor by acetylating a serine residue in the active site of both COX-1 and COX-2.[7] Other benzoic acid derivatives act as reversible competitive inhibitors, occupying the active site and preventing the binding of arachidonic acid.[7] The development of selective COX-2 inhibitors has been a major goal in this field, aiming to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[8]

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Substituted_Benzoic_Acids Substituted Benzoic Acids (e.g., NSAIDs) Substituted_Benzoic_Acids->COX1 Inhibition Substituted_Benzoic_Acids->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Pathway and Inhibition by Substituted Benzoic Acids.

Structure-Activity Relationship (SAR) for COX Inhibition

The following table summarizes key SAR principles for benzoic acid derivatives as COX inhibitors, with a focus on achieving COX-2 selectivity.

Substitution PositionSubstituent TypeEffect on Activity/SelectivityRationale
ortho to COOHAcetoxy (-OCOCH₃)Irreversible inhibition of COX-1 and COX-2 (Aspirin)Covalent modification of a serine residue in the active site.[7]
para to COOHSulfonamide (-SO₂NH₂)Increased COX-2 selectivityThe bulkier sulfonamide group can fit into the larger active site of COX-2 but not COX-1.
Aromatic RingAdditional aryl groupEnhanced COX-2 selectivityThe presence of a second aromatic ring can lead to favorable interactions within the hydrophobic side pocket of the COX-2 active site.

Table 1: Structure-Activity Relationship of Benzoic Acid Derivatives as COX Inhibitors

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib9.40.08117.5
Diclofenac>1000.5-1.1-
Meloxicam>1000.5-1.1-

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Selected NSAIDs[9]

Anticancer Agents: Targeting Diverse Oncogenic Pathways

Substituted benzoic acids have emerged as a promising scaffold for the development of novel anticancer agents, targeting a variety of pathways involved in tumor growth and proliferation.[4] Their versatility allows for the design of molecules that can inhibit key enzymes, disrupt cellular signaling, and induce apoptosis.

Mechanism of Action: A Multi-pronged Attack on Cancer

The anticancer mechanisms of substituted benzoic acids are diverse and depend on the specific substitution pattern. Some notable examples include:

  • Tyrosine Kinase Inhibition: Certain benzoic acid derivatives, particularly those incorporated into larger heterocyclic systems like quinazolinones, can act as potent inhibitors of receptor tyrosine kinases (RTKs).[8][10] RTKs are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[3][11] Dysregulation of RTK signaling is a hallmark of many cancers.

RTK_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, MAPK) Dimerization->Signaling_Proteins Cellular_Response Cell Proliferation, Survival, etc. Signaling_Proteins->Cellular_Response Benzoic_Acid_Derivative Substituted Benzoic Acid Derivative (TKI) Benzoic_Acid_Derivative->Dimerization Inhibition

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.[12]

  • Histone Deacetylase (HDAC) Inhibition: Some substituted benzoic acids have been shown to inhibit histone deacetylases, enzymes that play a critical role in regulating gene expression.[1] HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

  • Induction of Apoptosis: Various substituted benzoic acid derivatives can trigger programmed cell death (apoptosis) in cancer cells through different mechanisms, including the activation of caspase cascades.

Structure-Activity Relationship (SAR) for Anticancer Activity

The development of potent and selective anticancer agents based on the benzoic acid scaffold is highly dependent on the nature and position of the substituents.

Compound/Derivative ClassKey Structural FeaturesAnticancer Activity (IC₅₀)Target/Mechanism
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidSchiff base linkage to a naphthalene moiety17.84 µM (HeLa cells)Histone Deacetylase Inhibition[1]
Quinazolinone derivativesFused heterocyclic ring system derived from 2-aminobenzoic acidVaries, some with sub-micromolar activityTyrosine Kinase Inhibition[8][10]
Substituted thiocyanate benzoic acidsThiocyanate group on the aromatic ring100 µM/ml (MCF-7 cells)Tyrosine Kinase Inhibition[1]

Table 3: Anticancer Activity of Selected Substituted Benzoic Acid Derivatives

Antimicrobial and Antifungal Agents

Benzoic acid and its derivatives have a long history of use as antimicrobial and antifungal agents.[13] Their mechanism of action often involves the disruption of cellular processes in microorganisms.[1]

Mechanism of Action: Disrupting Microbial Homeostasis

The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to:

  • Disrupt Cell Membranes: The lipophilic nature of the benzene ring allows these molecules to intercalate into the cell membranes of bacteria and fungi, leading to increased permeability and cell death.

  • Inhibit Essential Enzymes: Substituted benzoic acids can inhibit key microbial enzymes involved in metabolic pathways, thereby halting growth and proliferation.[1]

  • Acidify the Cytoplasm: The carboxylic acid group can lower the intracellular pH of microorganisms, creating an unfavorable environment for cellular processes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of benzoic acid derivatives can be fine-tuned by altering the substituents on the aromatic ring.

Compound/Derivative ClassKey Structural FeaturesMinimum Inhibitory Concentration (MIC)
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4)Sulfonyl linkage to a chlorophenyl group125 µg/mL (S. aureus, B. subtilis)[14]
p-Amino Benzoic Acid (PABA) Derivatives (Schiff bases)Imine linkage to various aromatic aldehydesVaries, with some compounds showing potent activity.[15]
2-Chlorobenzoic Acid Derivatives (Schiff's bases)Chloro-substitution and imine linkagePotent against E. coli, comparable to norfloxacin.[16]

Table 4: Antimicrobial Activity of Selected Substituted Benzoic Acid Derivatives

Local Anesthetics

A number of local anesthetics are esters of substituted benzoic acids.[17] These drugs function by blocking voltage-gated sodium channels in nerve cell membranes, thereby preventing the transmission of pain signals.[18]

Structure-Activity Relationship (SAR) for Local Anesthetic Activity

The general structure of a benzoic acid-based local anesthetic consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[17]

  • Lipophilic Aromatic Ring: Electron-donating groups (e.g., amino, alkoxy) in the ortho or para positions of the benzoic acid ring generally enhance anesthetic potency.[17] These groups increase the electron density of the carbonyl oxygen, which is thought to be important for binding to the sodium channel.[17]

  • Intermediate Chain: The nature of the intermediate chain (ester or amide) influences the duration of action and metabolism of the drug. Amides are generally more stable to hydrolysis than esters, leading to a longer duration of action.

  • Hydrophilic Amine: The tertiary amine is typically protonated at physiological pH, and this positive charge is crucial for the interaction with the sodium channel.

Protocols for Synthesis and Biological Evaluation

To facilitate research in this area, we provide detailed, step-by-step protocols for the synthesis of representative substituted benzoic acid derivatives and for the evaluation of their biological activities.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Benzoic Acid Esters (Fischer Esterification)

This protocol describes a classic method for the synthesis of benzoic acid esters from the corresponding carboxylic acid and an alcohol.[17]

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Alcohol (e.g., ethanol, methanol; used in excess as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted benzoic acid and a large excess of the alcohol.

  • With stirring, carefully add the concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by recrystallization or column chromatography as needed.

Protocol 2: Synthesis of 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid (a Schiff Base Derivative)

This protocol describes the synthesis of a Schiff base from 4-aminobenzoic acid and 2-hydroxy-1-naphthaldehyde, a compound with demonstrated anticancer activity.[15]

Materials:

  • 4-aminobenzoic acid (1.0 eq)

  • 2-hydroxy-1-naphthaldehyde (1.0 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve 4-aminobenzoic acid in hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve 2-hydroxy-1-naphthaldehyde in ethanol.

  • Add the ethanolic solution of 2-hydroxy-1-naphthaldehyde to the solution of 4-aminobenzoic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.[15]

  • Cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired Schiff base. The product can be further purified by recrystallization from ethanol.[15]

Biological Evaluation Protocols

Protocol 3: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted benzoic acid derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the substituted benzoic acid derivative in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Protocol 4: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of substituted benzoic acid derivatives against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Substituted benzoic acid derivative (test compound)

  • DMSO (for dissolving the test compound)

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Prepare a solution of the COX-2 enzyme in the reaction buffer containing heme.

  • In a microplate, add the COX-2 enzyme solution to each well.

  • Add the substituted benzoic acid derivative at various concentrations (dissolved in DMSO) to the wells. Include a vehicle control (DMSO alone).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding stannous chloride solution.

  • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

The substituted benzoic acid scaffold continues to be a rich source of inspiration for medicinal chemists. Its inherent versatility, coupled with a deep understanding of its structure-activity relationships, provides a powerful platform for the design of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their quest to develop new and improved drugs to address a wide range of human diseases.

Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to guide the design of next-generation substituted benzoic acid derivatives with optimized pharmacokinetic and pharmacodynamic properties. The journey of this simple yet powerful scaffold is far from over, and its continued exploration promises to yield new and exciting breakthroughs in the field of medicine.

References

  • Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. CoLab.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. 2023. [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pharmaffiliates. 2026. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. 2023. [Link]

  • Receptor tyrosine kinase. Wikipedia. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023. [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. 2022. [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. 2001. [Link]

  • 8.5: Receptor Tyrosine Kinases (RTKs). Biology LibreTexts. 2023. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. 2023. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice. 2014. [Link]

  • The cyclooxygenase pathway. The enzymes COX-1 and COX-2 initiate the... ResearchGate. [Link]

  • 4-[(2-Hydroxy-1-naphthyl)methylideneamino]benzoic acid. PMC. 2004. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023. [Link]

  • Process for the production of substituted benzoic acid esters. European Patent Office. 1988. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme. 2011. [Link]

  • Schematic of receptor tyrosine kinase (RTK) activation and signaling.... ResearchGate. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Cyclooxygenase pathways. Frontiers. [Link]

  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry. 2018. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. 2023. [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

  • Synthesis and biological activities of local anesthetics. RSC Publishing. 2019. [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. 2025. [Link]

  • Signaling Pathways of Tyrosine Kinase Receptors. Holland-Frei Cancer Medicine. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. ResearchGate. 2023. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Welcome to the technical support center for the synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthetic route. Our goal is to equip you with the necessary knowledge to anticipate challenges, resolve common issues, and successfully synthesize your target compound with high purity and yield.

Introduction

The synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a multi-step process that is crucial for the development of various pharmaceutical agents. The sterically strained azetidine ring and the bifunctional nature of the target molecule present unique challenges. This guide will focus on a common and reliable synthetic approach involving a Mitsunobu reaction to form the key ether linkage, followed by saponification of the resulting ester.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

  • Ether Formation: Coupling of 1-Boc-3-hydroxyazetidine with a protected 4-hydroxybenzoic acid derivative, typically the methyl ester, via a Mitsunobu reaction.

  • Hydrolysis: Saponification of the intermediate methyl ester to yield the final carboxylic acid product.

Synthetic_Pathway 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine Intermediate_Ester Methyl 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoate 1-Boc-3-hydroxyazetidine->Intermediate_Ester Mitsunobu Reaction (PPh3, DIAD) Methyl_4-hydroxybenzoate Methyl_4-hydroxybenzoate Methyl_4-hydroxybenzoate->Intermediate_Ester Final_Product 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid Intermediate_Ester->Final_Product Hydrolysis (e.g., LiOH, NaOH)

Caption: General synthetic route for 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Part 1: Ether Formation (Mitsunobu Reaction)

Q1: My Mitsunobu reaction is sluggish or shows low conversion to the desired ether. What are the possible causes and solutions?

A1: Low conversion in a Mitsunobu reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Triphenylphosphine (PPh₃): Ensure your PPh₃ is of high purity and has not been oxidized to triphenylphosphine oxide. It should be a white, crystalline solid.

    • Azodicarboxylate (DIAD/DEAD): Diisopropylazodicarboxylate (DIAD) or diethylazodicarboxylate (DEAD) should be fresh. These reagents can degrade over time, especially if not stored properly. They should be stored under an inert atmosphere and refrigerated.

    • Solvent: Anhydrous solvents are critical for the success of the Mitsunobu reaction. Ensure your solvent (typically THF or DCM) is freshly dried and stored over molecular sieves.

  • Reaction Conditions:

    • Temperature: The reaction is typically started at 0 °C and allowed to warm to room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can sometimes improve the rate, but be cautious as this can also promote side reactions.

    • Order of Addition: The order of reagent addition can be crucial. A common and effective method is to dissolve the alcohol (1-Boc-3-hydroxyazetidine), the carboxylic acid derivative (methyl 4-hydroxybenzoate), and PPh₃ in the anhydrous solvent. The azodicarboxylate is then added dropwise to this solution at 0 °C. This helps to control the initial exothermic reaction and favors the formation of the desired product.[1]

  • Stoichiometry:

    • Ensure you are using a slight excess (1.1-1.5 equivalents) of both PPh₃ and the azodicarboxylate relative to the limiting reagent (typically the alcohol).

Q2: I am observing significant formation of side products during the Mitsunobu reaction. What are they and how can I minimize them?

A2: The primary side products in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[2] These are inherent to the reaction mechanism. However, other undesired products can form:

  • Alkene formation: Dehydration of the alcohol can occur, though this is less common with secondary alcohols like 1-Boc-3-hydroxyazetidine compared to tertiary alcohols.

  • Reaction with the Boc-group: While generally stable, under harsh conditions, the Boc protecting group could potentially react.

To minimize side products and facilitate purification:

  • Purification of the Intermediate Ester: It is highly recommended to purify the intermediate methyl ester by column chromatography before proceeding to the hydrolysis step. This will remove TPPO and the hydrazodicarboxylate byproduct, which can interfere with the subsequent reaction and purification. A typical eluent system for silica gel chromatography would be a gradient of ethyl acetate in hexanes.

Q3: The purification of the intermediate ester is difficult due to co-elution with triphenylphosphine oxide (TPPO). What can I do?

A3: TPPO can be challenging to remove by standard chromatography. Here are a few strategies:

  • Crystallization: If your product is a solid, crystallization can be an effective way to remove TPPO, which tends to remain in the mother liquor.

  • Alternative Work-up: After the reaction, you can precipitate out some of the TPPO by adding a non-polar solvent like diethyl ether or hexanes and cooling the mixture.

  • Water-Soluble Phosphines: In some cases, using a water-soluble phosphine can simplify the workup, as the phosphine oxide can be removed by an aqueous wash. However, this may require re-optimization of the reaction conditions.

Part 2: Hydrolysis (Saponification)

Q4: My hydrolysis of the methyl ester is incomplete. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is a common issue. Consider the following:

  • Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of sterically hindered esters.

  • Solvent System: A mixture of THF and water or methanol and water is typically used to ensure the solubility of the ester.

  • Temperature and Reaction Time: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry: Use a sufficient excess of the base (typically 2-5 equivalents) to ensure the reaction goes to completion.

Q5: During the acidic work-up of the hydrolysis, my product is oiling out or is difficult to crystallize. What should I do?

A5: This is a common challenge during the isolation of carboxylic acids.

  • pH Adjustment: Ensure you are acidifying to a pH of around 3-4. Use a pH meter for accurate measurement. Adding the acid slowly while vigorously stirring can promote the formation of a crystalline solid.

  • Extraction: If the product oils out, you can extract it into an organic solvent like ethyl acetate. After drying the organic layer, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization.

  • Recrystallization Solvent: Finding a suitable recrystallization solvent is key. For benzoic acid derivatives, common solvent systems include ethanol/water, acetone/water, or ethyl acetate/hexanes.[3][4] You may need to screen several solvent systems to find the optimal one for your product.

Q6: I am concerned about the potential for Boc-deprotection during the acidic work-up. Is this a valid concern?

A6: Yes, the Boc protecting group is acid-labile. Prolonged exposure to strong acidic conditions can lead to its removal.

  • Mitigation:

    • Use a milder acid for work-up, such as 1N HCl, and add it slowly at a low temperature (0 °C).

    • Avoid using strong acids like concentrated HCl.

    • Work up the reaction as quickly as possible once the hydrolysis is complete.

    • If some deprotection occurs, the resulting free amine may be separable by chromatography, or the mixture can be re-protected.

Experimental Protocols

Step 1: Synthesis of Methyl 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoate (Mitsunobu Reaction)

Mitsunobu_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-Boc-3-hydroxyazetidine (1.0 eq) Methyl 4-hydroxybenzoate (1.0 eq) Triphenylphosphine (1.2 eq) Solvent Anhydrous THF Addition Add DIAD (1.2 eq) dropwise at 0 °C Reactants->Addition Dissolve Stirring Stir at room temperature for 12-24 h Addition->Stirring Quench Concentrate in vacuo Stirring->Quench Monitor by TLC/LC-MS Purification Purify by column chromatography (Hexanes/Ethyl Acetate) Quench->Purification

Caption: Workflow for the Mitsunobu reaction.

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq), methyl 4-hydroxybenzoate (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, add DIAD (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired methyl ester.

Step 2: Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (Hydrolysis)

Hydrolysis_Protocol cluster_reactants_hydrolysis Reactant Preparation cluster_reaction_hydrolysis Reaction cluster_workup_hydrolysis Work-up & Purification Ester Methyl 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoate (1.0 eq) Stirring_H Stir at room temperature for 4-12 h Ester->Stirring_H Dissolve in Solvent_H and add Base Base LiOH (2.0 eq) in Water Solvent_H THF or Methanol Acidify Acidify to pH 3-4 with 1N HCl at 0 °C Stirring_H->Acidify Monitor by TLC/LC-MS Extract Extract with Ethyl Acetate Acidify->Extract Purify_H Wash with brine, dry (Na₂SO₄), and concentrate Extract->Purify_H Recrystallize Recrystallize from a suitable solvent system Purify_H->Recrystallize

Caption: Workflow for the hydrolysis of the intermediate ester.

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

Data Interpretation

Expected Analytical Data:

Compound1H NMR (Anticipated)13C NMR (Anticipated)
Methyl 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoate δ 8.00 (d, 2H), 6.90 (d, 2H), 5.0-5.2 (m, 1H), 4.2-4.4 (m, 2H), 3.9-4.1 (m, 2H), 3.85 (s, 3H), 1.45 (s, 9H) ppm.δ 166.5, 162.0, 156.0, 131.5, 122.0, 114.5, 80.0, 68.0, 55.0, 52.0, 28.5 ppm.
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid δ 12.5 (br s, 1H), 8.05 (d, 2H), 6.95 (d, 2H), 5.0-5.2 (m, 1H), 4.2-4.4 (m, 2H), 3.9-4.1 (m, 2H), 1.45 (s, 9H) ppm.δ 167.0, 162.5, 156.0, 132.0, 122.5, 114.5, 80.0, 68.0, 55.0, 28.5 ppm.

Note: The exact chemical shifts may vary depending on the solvent and instrument used. This table is for guidance purposes.

Safety Precautions

  • 1-Boc-3-hydroxyazetidine: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5]

  • Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage. Causes damage to organs through prolonged or repeated exposure if inhaled.[6][7]

  • DIAD/DEAD: These are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid friction and shock.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

References

  • ChemicalBook.
  • Sigma-Aldrich. 1-Boc-3-hydroxyazetidine 97.
  • TCI Chemicals. Mitsunobu Reaction.
  • Sigma-Aldrich. SAFETY DATA SHEET - Triphenylphosphine. (2025-09-13).
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • The Royal Society of Chemistry.
  • Guidechem. 1-N-Boc-3-hydroxyazetidine (cas 141699-55-0) SDS/MSDS download.
  • Amerigo Scientific. 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid.
  • BLDpharm. 1259323-78-8|4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid.
  • Biosynth. 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid | 1259323-78-8.
  • Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940-948.
  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. (2024-09-01).
  • Chowpaty. 4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid.
  • Google Patents.
  • Benchchem.
  • University of Missouri-St. Louis. Experiment 12.
  • FAMU.
  • Chem21Labs. Synthesis of Benzoic Acid.
  • Carl ROTH.
  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Mojzych, M., & Ceruso, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.
  • Zenodo.
  • Google Patents. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Semantic Scholar.
  • Knight Chemicals Online. 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)benzoic acid.
  • Knight Chemicals Online. 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid.
  • ResearchGate. (PDF) Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. (2009-01-13).
  • BLDpharm. 168162-30-9|3-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.
  • YouTube. Saponification of Methyl Benzoate: Crashing out the benzoic acid. (2021-04-20).

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling with 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Welcome to our dedicated technical support guide for optimizing amide coupling reactions involving 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This resource is tailored for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing amide coupling reactions involving 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide bond formation, troubleshoot common issues, and enhance reaction yields and purity.

I. Understanding the Substrate: Key Characteristics

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid presents a unique combination of structural features that can influence the outcome of an amide coupling reaction. The benzoic acid moiety is electronically enriched due to the ether linkage at the para position, which can affect the reactivity of the carboxylic acid. Additionally, the presence of the Boc-protected azetidine ring introduces steric considerations. A thorough understanding of these characteristics is paramount for selecting the appropriate coupling strategy.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent challenges encountered during the amide coupling of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid and provides actionable solutions.

Issue 1: Low or No Product Yield

Low or non-existent product formation is a frequent hurdle in amide coupling reactions.[1] Several factors can contribute to this outcome.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[1]

    • Solution: Ensure the use of a suitable and sufficient amount of coupling reagent. For this particular substrate, potent activating agents like HATU or HBTU are often effective.[2][3] Consider pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]

  • Amine Deactivation: The basicity of the amine can lead to an acid-base reaction with the carboxylic acid, forming an unreactive ammonium carboxylate salt.[1]

    • Solution: Employ a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acidic species and ensure the amine remains in its free, nucleophilic form.[3][4]

  • Steric Hindrance: The bulky Boc-azetidine group or a sterically demanding amine partner can impede the approach of the nucleophile.[1]

    • Solution: For sterically hindered substrates, consider using coupling reagents known to be effective in such cases, like PyBOP or exploring alternative strategies such as conversion to an acyl fluoride.[2][5] Elevating the reaction temperature may also be beneficial, but should be done cautiously to avoid side reactions.[5]

  • Hydrolysis of Activated Intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[1]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[1][6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC or peaks in an LC-MS analysis indicates the formation of side products, which can complicate purification and reduce the yield of the desired amide.

Potential Causes & Solutions:

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[7]

    • Solution: The addition of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress this side reaction by trapping the O-acylisourea to form a more stable active ester.[1][2][7]

  • Guanidinylation of the Amine (with HATU/HBTU): Excess uronium-based coupling reagents can react with the amine to form a guanidinium byproduct, capping the amine and preventing it from participating in the desired reaction.[3][8]

    • Solution: Use a slight excess (1.0-1.2 equivalents) of the amine relative to the carboxylic acid and avoid a large excess of the coupling reagent.[1] The order of addition can also be critical; pre-activating the carboxylic acid before adding the amine can minimize this side reaction.[9]

  • Epimerization/Racemization: If the amine partner contains a chiral center, the reaction conditions can sometimes lead to a loss of stereochemical integrity.

    • Solution: Employ coupling reagents and additives known to suppress racemization, such as HATU in combination with HOAt, or COMU.[2][3] Running the reaction at lower temperatures can also be beneficial.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this specific carboxylic acid?

While the optimal reagent can be substrate-dependent, uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly recommended as a starting point.[3] HATU is known for its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[3] Other effective options include HBTU and HCTU.[2] For more challenging couplings, phosphonium salts like PyBOP can be considered.[2]

Q2: Which solvent should I use for the reaction?

Polar aprotic solvents are generally the best choice for amide coupling reactions. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used and are excellent options for dissolving the reactants and facilitating the reaction.[6][10][11] Acetonitrile can also be a suitable solvent.[11][12] It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the activated intermediate.[1]

Q3: What is the role of the base, and which one should I choose?

A non-nucleophilic organic base is essential in most amide coupling protocols.[3] Its primary roles are to:

  • Deprotonate the carboxylic acid to form the more nucleophilic carboxylate anion.[10][13]

  • Neutralize any acidic byproducts generated during the reaction, such as the protonated form of HOBt or HOAt.

  • Ensure the amine coupling partner remains in its unprotonated, nucleophilic state.[1]

N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common choice due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile.[3][10] Triethylamine (TEA) is another viable option.[4][10] Typically, 2-3 equivalents of the base are used.[1][14]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.

Q5: What is a standard work-up and purification procedure?

A typical aqueous work-up involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] The product is then extracted into an organic solvent like ethyl acetate or DCM. The organic layer is washed sequentially with a mild acid (e.g., 5% citric acid or 1N HCl) to remove excess base and amine, followed by a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and additives like HOBt, and finally with brine.[1] After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating under reduced pressure, the crude product is typically purified by column chromatography on silica gel.[1][15]

IV. Experimental Protocols & Data

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltHigh efficiency, fast reaction rates, low racemization.[2][3]Can cause guanidinylation of the amine if used in large excess.[3]
HBTU/HCTU Uronium/Aminium SaltEffective and widely used, similar performance to HATU.[2]Can be less effective than HATU for particularly difficult couplings.[2]
EDC/HOBt CarbodiimideWater-soluble byproducts are easily removed during work-up.[7][16]Risk of N-acylurea formation and potential for racemization.[7]
PyBOP Phosphonium SaltHigh reactivity, good for sterically hindered substrates.[2][16]Can be more expensive and may lead to more impurities than uronium salts.[2]
Experimental Workflow Visualization

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent & Non-nucleophilic Base start->add_reagents preactivate Pre-activation (Stir 15-30 min) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction (e.g., with H₂O) react->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Amide Product purify->product

Caption: General workflow for amide coupling reactions.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a reliable starting point for the amide coupling of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid.

Materials:

  • 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 eq.).

  • Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).[3]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

Mechanism Visualization: HATU-Mediated Amide Coupling

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base Base (DIPEA) HATU HATU Amine R'-NH₂ (Amine) Isouronium O-acyl(tetramethyl)isouronium salt (unstable) Carboxylate->Isouronium + HATU ActiveEster OAt-Active Ester Amide Amide Product ActiveEster->Amide + Amine Isouronium->ActiveEster + HOAt⁻ (displaced from HATU) Byproducts Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.[10][13]

V. Concluding Remarks

The successful amide coupling of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is readily achievable with careful consideration of the reaction parameters. By understanding the potential pitfalls and employing robust coupling reagents like HATU, researchers can consistently obtain high yields of the desired amide products. This guide serves as a comprehensive resource to facilitate troubleshooting and optimization, ultimately accelerating research and development efforts.

VI. References

  • Wikipedia. HATU. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • FAO AGRIS. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]

  • Royal Society of Chemistry. Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Reddit. amide coupling help. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing PROTAC Solubility with 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Introduction Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules recruit a target Pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[2] However, the very nature of their design—linking two distinct ligands—often results in molecules with high molecular weight and lipophilicity, pushing them into the "beyond Rule of Five" (bRo5) chemical space.[3] A primary consequence of these properties is poor aqueous solubility, a critical barrier to oral bioavailability and overall drug development.[4]

Strategies to overcome this challenge are essential. One effective approach is the rational design of the linker component.[5][6] Incorporating hydrophilic moieties into the linker can significantly improve the physicochemical properties of the final PROTAC.[5][6] This guide focuses on a specific, highly effective building block for this purpose: 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid . This linker component offers a unique combination of properties to systematically address solubility issues while providing a convenient chemical handle for synthesis.

Mechanism of Solubility Enhancement

The effectiveness of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid stems from its distinct chemical features, which collectively work to reduce lipophilicity and disrupt intermolecular forces that lead to poor solubility.

  • Introduction of Polar Moieties : The structure incorporates several polar features: the ether linkage, the Boc-protected amine, and the terminal carboxylic acid. These groups can participate in hydrogen bonding with water molecules, thereby increasing the PROTAC's affinity for aqueous media.

  • Disruption of Molecular Planarity : The non-planar, three-dimensional structure of the azetidine ring disrupts the flat, often aromatic structures of the POI and E3 ligands. This steric effect can interfere with the π-π stacking and other non-covalent interactions between PROTAC molecules that lead to aggregation and precipitation in solution.

  • Vectorial Water Solubility : The strategic placement of this hydrophilic linker between two often-hydrophobic ligands creates a molecule with improved "amphiphilic balance," enhancing its interaction with the physiological environment.

Below is a conceptual diagram illustrating how this linker building block contributes to the overall properties of the final PROTAC.

G cluster_0 Typical Poorly Soluble PROTAC cluster_1 Solubility-Enhanced PROTAC POI_Ligand Hydrophobic POI Ligand Linker_Alkyl Alkyl/PEG Linker Solubility_Low Low Aqueous Solubility (High logP) POI_Ligand->Solubility_Low Contributes to E3_Ligand Hydrophobic E3 Ligand E3_Ligand->Solubility_Low Contributes to POI_Ligand_2 Hydrophobic POI Ligand Linker_Azetidine < 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid > Incorporated into Linker E3_Ligand_2 Hydrophobic E3 Ligand Solubility_High Improved Aqueous Solubility (Lower logP) Linker_Azetidine->Solubility_High Improves

Sources

Optimization

Challenges in the scale-up synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Welcome to the technical support guide for the synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this important building block.

I. Overview of the Synthetic Pathway

The most prevalent synthetic route to 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid involves a two-step process:

  • Mitsunobu Reaction: Etherification of N-Boc-3-hydroxyazetidine with a protected p-hydroxybenzoic acid ester (typically the methyl or ethyl ester).

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

While seemingly straightforward, this pathway presents several challenges, particularly during scale-up. This guide will address these issues systematically.

Logical Flow of Synthesis and Key Challenges

cluster_0 Step 1: Mitsunobu Reaction cluster_challenges1 Potential Issues cluster_1 Step 2: Saponification cluster_challenges2 Potential Issues A N-Boc-3-hydroxyazetidine + Methyl 4-hydroxybenzoate B PPh3, DIAD/DEAD THF, 0°C to RT A->B Reagents & Conditions C Methyl 4-([1-(tert-Butoxycarbonyl) azetidin-3-yl]oxy)benzoate B->C Product G Methyl 4-([1-(tert-Butoxycarbonyl) azetidin-3-yl]oxy)benzoate C->G Intermediate D Incomplete Conversion E Side Product Formation (e.g., hydrazine adducts) F Difficult Purification H LiOH or NaOH THF/MeOH/H2O G->H Reagents & Conditions I 4-([1-(tert-Butoxycarbonyl) azetidin-3-yl]oxy)benzoic acid H->I Final Product J Azetidine Ring Opening K Incomplete Hydrolysis L Emulsion during Workup start Start step1 1. Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF. start->step1 step2 2. Cool the solution to 0°C using an ice bath. step1->step2 step3 3. Add DIAD (1.2 eq) dropwise over 30-60 min, maintaining the temperature below 5°C. step2->step3 step4 4. Allow the reaction to warm to room temperature and stir for 12-18 hours. step3->step4 step5 5. Monitor reaction completion by TLC/LC-MS. step4->step5 step6 6. Concentrate the reaction mixture under reduced pressure. step5->step6 step7 7. Triturate the residue with cold diethyl ether. Filter to remove precipitated byproducts. step6->step7 step8 8. Purify the filtrate by column chromatography (e.g., ethyl acetate/hexanes). step7->step8 end End step8->end start Start step1 1. Dissolve the ester intermediate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O. start->step1 step2 2. Add LiOH·H2O (1.5 eq) and stir at room temperature. step1->step2 step3 3. Monitor reaction completion by TLC/LC-MS (typically 2-4 hours). step2->step3 step4 4. Remove organic solvents under reduced pressure. step3->step4 step5 5. Dilute the aqueous residue with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities. step4->step5 step6 6. Cool the aqueous layer to 0°C and acidify to pH 3-4 with 1M HCl. step5->step6 step7 7. Extract the product with ethyl acetate (3x). step6->step7 step8 8. Combine organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the product. step7->step8 end End step8->end

Troubleshooting

Technical Support Center: Purification of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid Analogs

Welcome to the technical support center for the purification of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of molecules. The inherent functionalities of these compounds—a Boc-protected amine, a carboxylic acid, and the strained azetidine ring—present a unique set of purification challenges. This resource will equip you with the knowledge to navigate these complexities and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid analogs?

A1: The primary challenges stem from the molecule's dual nature. The presence of both a free carboxylic acid and a Boc-protected amine complicates traditional purification strategies. The carboxylic acid moiety imparts polarity and acidic properties, while the bulky, lipophilic Boc group adds non-polar character. Furthermore, the Boc group is notoriously sensitive to acidic conditions, which can lead to premature deprotection during purification.[1][2] The strained azetidine ring can also be susceptible to ring-opening under harsh conditions, although it is generally stable under standard purification protocols.[3][4]

Q2: What are the most common impurities I should expect?

A2: Common impurities can arise from several sources:

  • Starting materials: Unreacted 4-hydroxybenzoic acid derivatives or 1-(tert-butoxycarbonyl)-3-hydroxyazetidine.

  • Side products: Products from side reactions, such as O-alkylation at other positions if multiple hydroxyl groups are present in the benzoic acid analog. Polymerization products of azetidine can also occur.[5]

  • Boc-deprotected analog: The free amine resulting from the loss of the Boc protecting group is a very common impurity, especially if acidic conditions are employed during workup or purification.[6][7]

  • Reagents and byproducts: Residual coupling agents, bases, or solvents used in the preceding synthetic steps.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis. A C18 column with a water/acetonitrile or water/methanol gradient containing a mild acidic modifier (e.g., 0.1% formic acid instead of TFA to minimize on-column deprotection) is typically effective.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the desired product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1-5%).

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the complexity of the crude mixture.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid analogs.

Issue 1: My compound is streaking on the silica gel column, and I'm getting poor separation.

Causality: The free carboxylic acid strongly interacts with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.

Solutions:

  • Acidify the mobile phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the mobile phase can suppress the ionization of the carboxylic acid.[9] This protonates the carboxylate, reducing its interaction with the silica and resulting in sharper peaks and better separation.

  • Switch to a different stationary phase:

    • Reverse-Phase Chromatography (C18): This is often the most effective method for these compounds. The non-polar C18 stationary phase interacts less strongly with the carboxylic acid.[8][10]

    • Diatomaceous Earth: For compounds that are particularly challenging to purify on silica, a less acidic stationary phase like diatomaceous earth can be a good alternative.

Experimental Protocol: Normal-Phase Flash Chromatography with an Acidified Mobile Phase

  • Column Packing: Dry pack the silica gel column or use a pre-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane with a small amount of methanol). If solubility is an issue, dry loading onto a small amount of silica gel is recommended.

  • Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Add 0.5-2% acetic or formic acid to both the non-polar and polar components of your mobile phase.

  • Elution: Run a gradient elution, carefully monitoring the fractions by TLC.

  • Fraction Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure.

Issue 2: I am observing significant Boc deprotection during purification.

Causality: The Boc group is labile in the presence of strong acids.[1][2] This can occur during acidic workups or, more commonly, during chromatographic purification if a strong acid like trifluoroacetic acid (TFA) is used as a mobile phase modifier, especially during the solvent evaporation step where the acid concentration increases.[7][11]

Solutions:

  • Avoid Strong Acids:

    • Workup: Use a mild acid like saturated ammonium chloride solution for aqueous workups instead of strong acids like HCl.

    • Chromatography: If an acidic modifier is necessary for reverse-phase chromatography, use formic acid or acetic acid (0.1%) instead of TFA.[11] If you must use TFA, neutralize the collected fractions immediately with a mild base (e.g., triethylamine) before solvent evaporation.

  • Lyophilization: For reverse-phase HPLC fractions containing TFA, immediately freeze-drying (lyophilizing) the collected fractions can be a gentler alternative to rotary evaporation, as it avoids heating and concentrating the acid.[7][11]

Workflow Diagram: Minimizing Boc Deprotection During Purification

cluster_0 Purification Strategy cluster_1 Key Considerations for Boc Protection Start Crude Product Workup Aqueous Workup Start->Workup Chromatography Chromatography Workup->Chromatography Workup_Consideration Use mild acid (e.g., NH4Cl) instead of strong acid. Workup->Workup_Consideration Evaporation Solvent Evaporation Chromatography->Evaporation Chromatography_Consideration Use formic or acetic acid instead of TFA. If TFA is used, neutralize fractions. Chromatography->Chromatography_Consideration Pure_Product Pure Product Evaporation->Pure_Product Evaporation_Consideration Use low temperature or lyophilization instead of high temperature evaporation. Evaporation->Evaporation_Consideration

Caption: A workflow diagram illustrating key considerations to prevent Boc deprotection during purification.

Issue 3: My compound is not crystallizing, or the yield from crystallization is very low.

Causality: The presence of impurities can inhibit crystal lattice formation. The structural flexibility of the molecule and the presence of the bulky Boc group can also make crystallization challenging.

Solutions:

  • Improve Purity Before Crystallization: First, purify the compound by another method, such as flash chromatography, to remove the bulk of the impurities.

  • Solvent Screening: Systematically screen a variety of solvent systems. Good single solvents for crystallization are often those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices include ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane or methanol/water.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.[12]

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This can sometimes yield high-quality crystals.

Data Presentation: Common Solvents for Crystallization

Solvent SystemPolarityBoiling Point (°C)Comments
Ethyl Acetate/HeptaneMid77/98A good starting point. Dissolve in hot ethyl acetate and add heptane until cloudy.
Methanol/WaterHigh65/100Suitable for more polar analogs. Dissolve in methanol and add water.
AcetonitrileMid-High82Can be effective for compounds that are difficult to crystallize from other solvents.
IsopropanolMid82Often yields good quality crystals.
Issue 4: I need to separate my product from a very similar analog (e.g., a regioisomer).

Causality: Structural isomers can have very similar polarities, making them difficult to separate by normal-phase chromatography.

Solutions:

  • Preparative Reverse-Phase HPLC: This technique offers higher resolving power than flash chromatography and is often successful in separating closely related isomers.[13][14]

  • Acid-Base Extraction: This classical technique can be highly effective if there are differences in the pKa values of the isomers or if one isomer lacks the carboxylic acid functionality.[15][16][17]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the mixture of compounds in an organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.[15] The desired carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. Non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification and Re-extraction: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The protonated carboxylic acid will precipitate out or can be re-extracted into a fresh portion of an organic solvent.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Logical Relationship Diagram: Acid-Base Extraction

Start Crude Mixture in Organic Solvent Add_Base Extract with aq. NaHCO3 Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Product as Carboxylate Salt) Separate_Layers->Aqueous_Layer Acidify Acidify with dil. HCl Aqueous_Layer->Acidify Extract_Again Re-extract with Organic Solvent Acidify->Extract_Again Final_Product Pure Product in Organic Solvent Extract_Again->Final_Product

Caption: A diagram illustrating the logical steps of an acid-base extraction for purification.

References

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Crystallization method of Boc-amino acid.
  • Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? ResearchGate. [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid Couplings

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging amide coupling reactions involving 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. The significant steric bulk presented by the tert-Butoxycarbonyl (Boc) protecting group on the azetidine ring often leads to low yields and reaction failures with standard coupling protocols. Here, we dissect the underlying chemical principles and offer field-proven solutions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling (e.g., HATU, HOBt/EDC) failing with 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid?

A1: The primary reason for failure is steric hindrance. The bulky tert-butyl group of the Boc protecting group on the azetidine ring, in proximity to the benzoic acid, sterically shields the carboxylic acid. This hindrance impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, significantly slowing down the rate of the desired reaction.[1][2] Inefficient activation of the carboxylic acid can also be a factor; while reagents like HATU are generally robust, the activated species they form may not be reactive enough to overcome the steric barrier presented by the substrate.[1][3] Furthermore, if the coupling reaction is too slow, side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea when using carbodiimides, can occur, consuming the activated acid and preventing amide formation.[1]

Q2: I observe the formation of an activated ester by LCMS, but the subsequent reaction with my amine is stalled. What are the next steps?

A2: This common scenario indicates that the initial activation of the carboxylic acid is successful, but the nucleophilic attack by the amine is the rate-limiting, hindered step. The key is to enhance the reactivity of the system to favor the desired amide bond formation. Consider the following strategies:

  • Switch to a More Potent Coupling Reagent: Move from standard uronium/aminium salt reagents like HATU or HBTU to more reactive phosphonium-based reagents like PyBOP or PyAOP.[4] These can generate more reactive activated esters.

  • Increase the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation or decomposition.

  • Consider Acyl Halide Intermediates: Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can dramatically increase the rate of the subsequent amidation.[5][6]

Q3: What are the advantages of converting the carboxylic acid to an acyl fluoride over an acyl chloride for this hindered system?

A3: For sterically hindered substrates, acyl fluorides often provide a significant advantage over acyl chlorides. While acyl chlorides are highly reactive, this can sometimes lead to side reactions. Acyl fluorides, on the other hand, behave more like highly activated esters.[7] This is due to the nature of the carbonyl-fluoride bond, which minimizes steric hindrance between the coupling partners while still providing substantial reactivity.[7] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ under mild conditions, which then reacts cleanly with the amine.[2][5][7]

Troubleshooting Guide: A Workflow for Success

When encountering low yields or failed reactions with 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a systematic approach to troubleshooting is essential. The following workflow will guide you through logical steps to optimize your coupling reaction.

G cluster_0 Initial Coupling Attempt cluster_1 Problem Diagnosis cluster_2 Optimization Strategy 1: Enhance Reactivity cluster_3 Optimization Strategy 2: Increase Reaction Energy cluster_4 Alternative Pathway: Acyl Halide Formation cluster_5 Final Recourse: Alternative Activation cluster_6 Success start Standard Coupling (e.g., HATU, DIPEA, DMF) diagnosis Low or No Yield? start->diagnosis strategy1 Switch to More Reactive Coupling Reagent (e.g., PyBOP, COMU) diagnosis->strategy1 Yes strategy2 Increase Reaction Temperature (e.g., 50-80 °C) strategy1->strategy2 strategy3 Convert to Acyl Fluoride/Chloride (e.g., with BTFFH or SOCl2) strategy2->strategy3 strategy4 Mixed Anhydride Method (e.g., Pivaloyl Chloride) strategy3->strategy4 success Successful Coupling strategy4->success

Caption: A decision tree for troubleshooting difficult amide couplings.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical when dealing with sterically hindered substrates. Below is a comparison of commonly used reagents, highlighting their relative reactivity and suitability for this challenging coupling.

Coupling ReagentClassRelative ReactivityKey Advantages for Hindered Couplings
HBTU/HATU Uronium/Aminium SaltMedium-HighWidely used, but may be insufficient for severe steric hindrance.[8]
HCTU Uronium/Aminium SaltHighMore reactive than HBTU due to the electron-withdrawing chloro-group.[8]
PyBOP Phosphonium SaltHighExcellent for reducing racemization and coupling hindered partners.[1][4] Does not cause guanidinylation side reactions.
COMU Uronium SaltVery HighReactivity is comparable to or even superior to HATU for some hindered couplings.[8] Based on the non-explosive OxymaPure.[5]
T3P® Triazole-BasedHighKnown for high efficiency, low toxicity, and reduced racemization.[9]

Detailed Experimental Protocols

Protocol 1: High-Reactivity Coupling with PyBOP

This protocol utilizes a phosphonium-based reagent to enhance the activation of the sterically hindered carboxylic acid.

  • To a stirred solution of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add PyBOP (1.1 equiv).[1]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equiv).

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 2: Acyl Fluoride Mediated Coupling

This method is particularly effective for coupling with electron-deficient or sterically hindered amines where standard methods have failed.[7][10]

  • Dissolve 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1–0.5 M).

  • Add a fluorinating agent such as BTFFH (1.1 equiv) followed by a non-nucleophilic base like DIPEA (2.2 equiv).[2]

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0 equiv) in anhydrous DCM.

  • Add the solution of the in situ generated acyl fluoride to the amine solution.

  • Seal the reaction vessel and heat to an appropriate temperature (e.g., 40-60 °C), monitoring by LC-MS. Reaction times can be significantly longer for these challenging couplings.

  • Once complete, cool the reaction to room temperature, quench with water, and perform a standard aqueous workup as described in Protocol 1.

Protocol 3: The Mixed Anhydride Approach

The mixed anhydride method offers a classic yet powerful alternative for activating hindered carboxylic acids.[11]

  • Dissolve 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.0 equiv) in an anhydrous solvent such as THF or DCM at 0 °C.

  • Add a non-nucleophilic base, for example, N-methylmorpholine (NMM) (1.1 equiv).

  • Slowly add pivaloyl chloride (1.05 equiv) and stir the reaction at 0 °C for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the amine (1.0 equiv) in the same anhydrous solvent.

  • Slowly add the amine solution to the mixed anhydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Perform a standard aqueous workup to isolate the crude product.

Mechanism Spotlight: The Role of HOAt in Overcoming Hindrance

Uronium salt coupling reagents like HATU derive their high reactivity from the formation of an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt ring plays a crucial role.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Anchimeric Assistance acid R-COOH activated_ester R-CO-OAt (Activated Ester) acid->activated_ester + HATU, Base hatu HATU amide R-CO-NHR' (Amide Product) activated_ester->amide + R'-NH2 mechanism The pyridine nitrogen in the OAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the nucleophilic attack by the amine. activated_ester->mechanism amine R'-NH2

Caption: The role of anchimeric assistance in HATU-mediated couplings.

The pyridine nitrogen in the OAt leaving group provides anchimeric assistance, which stabilizes the transition state of the nucleophilic attack by the amine. This intramolecular catalysis lowers the activation energy of the reaction, making HATU particularly effective, even for some sterically hindered couplings.[8]

References

  • Hopemax. (2026, January 12). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved January 19, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Retrieved January 19, 2026, from [Link]

  • Dunetz, J. R., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(10), 1303. [Link]

  • El-Dahshan, A., et al. (2014). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 79(18), 8749–8760. [Link]

  • Royal Society of Chemistry. (2015). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2017). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • ACS Publications. (2023, July 11). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • T3P. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 19, 2026, from [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 180–183. [Link]

  • Wiley Online Library. (2023). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Asian Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. Retrieved January 19, 2026, from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved January 19, 2026, from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.5 Acid Chloride Formation. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved January 19, 2026, from [Link]

  • SATHEE JEE. (n.d.). Chemistry Acid Chloride. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]

  • PubMed. (2015, January 16). Amine protection/α-activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Welcome to the technical support resource for the analysis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-tested answers to common challenges encountered during the detection and characterization of impurities in this key pharmaceutical intermediate. Our focus is on the causality behind experimental choices to ensure robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Q1: I am starting my analysis. What are the most probable impurities I should be looking for in my sample of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid?

This is a critical first question, as understanding potential impurities informs your entire analytical strategy. Impurities in active pharmaceutical ingredients (APIs) and intermediates can stem from various sources including synthesis, degradation, and storage.[1] For this specific molecule, impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route.

    • Starting Material Carryover: Unreacted 4-hydroxybenzoic acid or a precursor to the Boc-azetidin-3-ol fragment.

    • Intermediates: Incompletely reacted intermediates from the etherification step.

    • By-products: Products from side-reactions, such as dimerization or reactions with residual solvents.

  • Degradation Products: These form when the molecule is subjected to stress conditions (e.g., acid, base, light, heat, oxidation).[2]

    • Boc-Deprotected Impurity: The most common degradation product, formed under acidic conditions. This results in the free amine on the azetidine ring.

    • Hydrolysis Products: Cleavage of the ether linkage, yielding 4-hydroxybenzoic acid and Boc-azetidin-3-ol.

  • Residual Solvents & Reagents: Volatile or semi-volatile organic compounds used during synthesis and purification.[3]

  • Elemental Impurities: Trace metals from catalysts used in the synthesis (e.g., Palladium, Platinum).[4]

The following table summarizes these potential impurities and their expected mass shifts relative to the parent molecule (C₁₅H₁₉NO₅, MW: 293.32 g/mol ).[5]

Impurity TypePotential Structure/IdentityOriginExpected Mass (or Mass Shift)Primary Detection Technique
Degradation 4-((Azetidin-3-yl)oxy)benzoic acidAcid-catalyzed deprotection-100 Da (Loss of C₅H₈O₂)LC-MS, HPLC-UV
Degradation 4-Hydroxybenzoic acidEther hydrolysis138.12 g/mol LC-MS, HPLC-UV
Process-Related tert-Butyl (3-hydroxyazetidin-1-yl)carboxylateEther hydrolysis173.21 g/mol LC-MS (lacks strong chromophore)
Process-Related Residual Solvents (e.g., Toluene, Ethyl Acetate)Synthesis/PurificationVariesGC-MS
Process-Related Elemental Impurities (e.g., Pd, Pt)CatalysisVariesICP-MS
Q2: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What is causing this and how can I fix it?

Poor peak shape is a common issue in HPLC that can compromise resolution and integration accuracy.[6][7] The cause can often be traced to the system, method, or sample preparation.

Troubleshooting Decision Pathway for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is the Peak Overloaded? (Concentration too high) start->check_overload check_ph Is Mobile Phase pH Correct? (Analyte should be fully ionized or non-ionized) check_overload->check_ph No solution_overload Solution: Dilute the sample. Inject a lower concentration. check_overload->solution_overload Yes check_sample_solvent Is Sample Solvent Stronger than Mobile Phase? check_ph->check_sample_solvent No solution_ph Solution: Adjust mobile phase pH. For benzoic acid, pH should be >5.5 or <3.5 (pKa ≈ 4.2) check_ph->solution_ph Yes check_column Is the Column Compromised? (Void, contamination, wrong type) solution_column Solution: Flush column with strong solvent. If unresolved, replace the column or inlet frit. check_column->solution_column Yes check_sample_solvent->check_column No solution_sample_solvent Solution: Dissolve sample in mobile phase or a weaker solvent. check_sample_solvent->solution_sample_solvent Yes

Caption: Troubleshooting workflow for HPLC peak shape issues.

Causality Explained:

  • Mass Overload: Injecting too much sample saturates the stationary phase, leading to a characteristic "shark-fin" or fronting peak. The fix is straightforward: dilute your sample.[6]

  • pH Mismatch: The benzoic acid moiety has a pKa of ~4.2. If your mobile phase pH is close to this value, the compound will exist as a mixture of ionized (deprotonated) and non-ionized (protonated) forms. These two forms have different retention behaviors, causing severe peak tailing. To resolve this, adjust your mobile phase pH to be at least 1.5-2 units away from the pKa (i.e., pH < 2.7 or pH > 5.7) to ensure a single ionic state.

  • Strong Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile), the sample band will not focus correctly at the head of the column, leading to broad or split peaks. Always try to dissolve your sample in the initial mobile phase.[8]

  • Column Issues: Contamination or voids at the column inlet can create alternative flow paths, causing peak tailing. A guard column can help protect your analytical column.[8] If contamination is suspected, flushing with a strong solvent may help; otherwise, the column may need replacement.[9]

Q3: I have an unknown peak in my HPLC-UV chromatogram. How do I proceed with identification?

Identifying an unknown impurity is a systematic process that moves from non-destructive screening to detailed structural analysis.

General Workflow for Impurity Identification

G start Unknown Peak Detected in HPLC-UV lcms Step 1: LC-MS Analysis (Determine Molecular Weight) start->lcms hrms Step 2: High-Resolution MS (HRMS) (Determine Elemental Formula) lcms->hrms msms Step 3: MS/MS Fragmentation (Sub-structural Information) hrms->msms isolate Step 4: Isolation (Preparative HPLC) msms->isolate nmr Step 5: NMR Spectroscopy (Definitive Structure Elucidation) isolate->nmr

Caption: A systematic workflow for identifying unknown impurities.

Step-by-Step Explanation:

  • LC-MS Analysis: This is your first and most crucial step.[1][10] It couples the separation power of HPLC with the detection power of mass spectrometry. An initial low-resolution MS scan will provide the molecular weight of the unknown peak. Compare this mass to the potential impurities listed in the table in Q1. A mass loss of 100 Da, for example, is a strong indicator of Boc-group cleavage.

  • High-Resolution Mass Spectrometry (HRMS): If the identity isn't obvious from the molecular weight alone, HRMS (e.g., TOF or Orbitrap) provides a highly accurate mass measurement. This allows you to predict the elemental formula of the impurity, significantly narrowing down the possibilities.[3]

  • MS/MS Fragmentation: By isolating the impurity ion in the mass spectrometer and fragmenting it, you can gain information about its substructures. The fragmentation pattern can be compared to the parent compound to pinpoint where the modification has occurred.

  • Isolation and NMR Spectroscopy: For definitive structural confirmation, the impurity must be isolated, typically using preparative HPLC. Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation.[11] ¹H NMR is particularly useful; for instance, the disappearance of the large singlet around 1.4 ppm would confirm the loss of the tert-butyl group.[12] 2D NMR techniques can then be used to piece together the full molecular structure.[]

Key Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This method serves as a robust starting point for analyzing the purity of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or PDA 200-400 nm)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Rationale:

  • A C18 column provides good hydrophobic retention for the molecule.

  • Formic acid is a volatile mobile phase modifier compatible with MS detection and helps to protonate the carboxylic acid, ensuring a single ionic form and good peak shape.

  • The gradient elution is essential to separate early-eluting polar impurities (like 4-hydroxybenzoic acid) from the main peak and any later-eluting non-polar impurities.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are vital for developing stability-indicating methods.[2]

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60 °C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Dissolve in the sample solvent before analysis.

    • Photolytic Degradation: Expose the solid compound to UV light (ICH option 1 or 2) for a defined period.

  • Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 1 coupled with a PDA and MS detector.

  • Evaluation: Check for new peaks in the stressed samples. The goal is to achieve 5-20% degradation of the main peak. The analytical method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications.
  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • BOC Sciences. (n.d.). NMR Testing Services for Accurate Insights.
  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Biosynth. (n.d.). 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid.

Sources

Reference Data & Comparative Studies

Validation

The Azetidine Advantage: A Comparative Guide to 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid in PROTAC Linker Design

For the attention of Researchers, Scientists, and Drug Development Professionals. In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a pow...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A PROTAC's efficacy, however, is not solely dictated by the choice of warhead for the protein of interest (POI) or the E3 ligase ligand. The linker, which connects these two crucial components, is a critical determinant of a PROTAC's overall performance, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2]

This guide provides a comprehensive comparison of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, a representative of the rigid azetidine-based linkers, with other commonly employed linker classes in PROTAC development. We will delve into the structural and functional implications of linker choice, supported by illustrative experimental data, to provide a framework for the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by inducing proximity between a POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] The linker's role in this process is multifaceted and crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][2] An optimal linker orients the two ligands in a spatially favorable manner, facilitating efficient ubiquitin transfer.[1] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

Figure 1: General mechanism of PROTAC-mediated protein degradation.

A Closer Look at 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a bifunctional linker that incorporates a rigid, four-membered azetidine ring. This structural feature is key to its potential advantages in PROTAC design. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, stepwise synthesis, while the carboxylic acid provides a versatile attachment point for either the POI ligand or the E3 ligase ligand.

The defining characteristic of this linker is its rigidity. Unlike flexible linkers such as polyethylene glycol (PEG) or alkyl chains, the azetidine ring restricts conformational freedom. This pre-organization can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and potent PROTACs.

Comparative Analysis of PROTAC Linker Classes

Flexible Linkers: PEG and Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most common flexible linkers used in PROTACs due to their synthetic accessibility and the ease with which their length can be modified.[2][4]

  • PEG Linkers: These hydrophilic linkers can improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[1] The flexibility of PEG chains may also allow for a wider range of conformations, potentially increasing the chances of forming a productive ternary complex.[1] However, this flexibility can also come with an entropic cost upon binding.[5]

  • Alkyl Linkers: These lipophilic linkers can enhance cell permeability.[5] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[5] However, their hydrophobicity can lead to poor aqueous solubility and non-specific binding.[5]

Rigid Linkers: The Case for Azetidine and Other Cyclic Structures

Rigid linkers, such as those containing azetidine, piperidine, piperazine, or cycloalkane moieties, are increasingly being explored to overcome some of the limitations of flexible linkers.[2][6]

  • Improved Potency and Selectivity: By reducing conformational flexibility, rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to a lower entropic penalty upon ternary complex formation and potentially higher potency.[5] This conformational constraint can also enhance selectivity for the target protein.

  • Enhanced Physicochemical Properties: The incorporation of heterocyclic rings like azetidine can improve a PROTAC's physicochemical properties. For instance, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving solubility.

  • Metabolic Stability: Rigid cyclic structures are often more resistant to metabolic degradation compared to linear PEG or alkyl chains.[6]

Experimental Data: A Case Study in BRD4 Degraders

To illustrate the impact of linker choice on PROTAC performance, we will examine data from studies on Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. While this data does not include the specific azetidine linker, it provides a valuable framework for understanding how linker modifications affect key performance indicators.

Table 1: In Vitro Degradation of BRD4 with Different Linker Types
Linker TypeLinker Length/CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
PEGPEG35585[1]
PEGPEG42095[1]
PEGPEG515>98[1]
AlkylVaried9.2 - >11,00076 - 85[7]
PiperazineVaried10 - 10080 - 95[8]
Azetidine 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid Data Not Available Data Not Available

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

The data for PEG linkers clearly demonstrates the critical importance of optimizing linker length, with the PEG5 linker showing the highest potency for BRD4 degradation in this particular study.[1] The broad range of activities for alkyl and piperazine linkers highlights the complex interplay between linker composition and PROTAC efficacy.

Table 2: Cellular Permeability of PROTACs with Different Linkers
Linker TypePermeability AssayPermeability (Pₑ, 10⁻⁶ cm/s)Reference
PEGPAMPAModerate to High[1]
AlkylPAMPAGenerally High[5]
Azetidine PAMPA Predicted High

Pₑ: Effective permeability coefficient. PAMPA: Parallel Artificial Membrane Permeability Assay.

Both PEG and alkyl linkers can confer good cell permeability. The ability of PEG linkers to adopt folded conformations that shield polar groups can enhance their passage across cell membranes.[1] The inherent lipophilicity of alkyl linkers also generally leads to good permeability.[5] Based on the principles of rigid linker design aiming to reduce polar surface area and improve lipophilicity, it is predicted that an azetidine-containing linker would also exhibit high cell permeability.

Experimental Protocols for PROTAC Linker Evaluation

The objective comparison of PROTAC linkers relies on robust and standardized experimental methodologies. Below are outlines of key assays used to characterize PROTAC performance.

Target Protein Degradation Assay (Western Blot)

This is a fundamental assay to quantify the extent of POI degradation induced by a PROTAC.

Protocol Outline:

  • Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity using densitometry. Normalize the POI signal to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting E->F G Detection & Quantification F->G

Figure 2: A simplified workflow for Western Blot analysis of protein degradation.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the POI-PROTAC-E3 ligase ternary complex.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled POI (donor fluorophore) and E3 ligase (acceptor fluorophore), and the PROTAC at various concentrations.

  • Assay Plate Setup: Add the reagents to a microplate in the desired combinations.

  • Incubation: Incubate the plate to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores after excitation of the donor.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Protocol Outline:

  • Membrane Preparation: Coat a filter plate with a lipid solution to form an artificial membrane.

  • Compound Addition: Add the PROTAC solution to the donor wells of the plate.

  • Incubation: Place the filter plate onto an acceptor plate containing buffer and incubate.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pₑ) based on the change in compound concentration over time.

Conclusion and Future Perspectives

The linker is a critical and highly tunable component of a PROTAC, with a profound impact on its therapeutic potential. While flexible linkers like PEG and alkyl chains have been instrumental in the early development of PROTACs, the field is increasingly moving towards more sophisticated, rigid linkers to enhance potency, selectivity, and pharmacokinetic properties.

4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, with its rigid azetidine core, represents a promising scaffold for the design of next-generation PROTACs. The inherent rigidity of this linker is expected to pre-organize the PROTAC for efficient ternary complex formation, potentially leading to improved degradation efficacy. Furthermore, the heterocyclic nature of the azetidine ring may confer favorable physicochemical properties, such as improved solubility and metabolic stability.

While direct, head-to-head experimental comparisons with other linker classes are needed to fully validate these advantages, the principles of rational PROTAC design strongly suggest that rigid linkers like the one discussed here will play a pivotal role in the development of future protein-degrading therapeutics. The continued exploration of novel linker chemotypes, guided by robust experimental evaluation, will undoubtedly accelerate the translation of PROTAC technology from the laboratory to the clinic.

References

  • Routledge, Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Jiang, et al. (2024). Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. [Link]

  • (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • Maple, H. J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Chen, et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Salah, E., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters. [Link]

  • Maple, H. J., et al. (2022). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

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Comparative

The Fulcrum of Function: A Comparative Guide to Azetidine- and PEG-Based Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1]

This guide provides an in-depth, objective comparison of two distinct classes of linkers: the rigid 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid and the flexible, commonly employed polyethylene glycol (PEG) linkers. By examining their intrinsic properties and the resulting impact on PROTAC performance, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

The Great Divide: Flexibility vs. Rigidity in Linker Design

The choice between a flexible and a rigid linker profoundly influences a PROTAC's behavior. Flexible linkers, such as PEG chains, offer a high degree of conformational freedom, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[2] Conversely, this flexibility can also introduce an entropic penalty upon binding, potentially destabilizing the ternary complex.[3]

Rigid linkers, on the other hand, pre-organize the PROTAC into a more defined conformation.[4] This can reduce the entropic cost of binding and lead to more stable ternary complexes, potentially enhancing degradation efficiency and selectivity.[5] However, a poorly designed rigid linker may lock the PROTAC in a non-productive conformation, hindering ternary complex formation.[5] The azetidine motif within 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid introduces a degree of rigidity that stands in contrast to the highly flexible nature of PEG linkers.[6]

At a Glance: Key Differences Between Azetidine and PEG Linkers

Feature4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acidPEG Linkers
Composition Azetidine ring linked to a benzoic acidRepeating ethylene glycol units (-O-CH2-CH2-)
Flexibility Relatively rigid due to the cyclic azetidine and aromatic ringHighly flexible with a large number of rotatable bonds
Solubility Generally more hydrophobic compared to PEG linkersGenerally hydrophilic, improving aqueous solubility[7]
Cell Permeability Hydrophobicity may improve passive diffusion, but rigidity can be a factorCan exhibit a "chameleon effect," folding to shield polar groups and enhance permeability; however, longer chains can decrease permeability
Metabolic Stability The azetidine ring can offer improved metabolic stability compared to linear ethers[1]Ether linkages can be susceptible to metabolism
Ternary Complex Formation Pre-organization may reduce the entropic penalty of binding, potentially leading to higher cooperativity[3]High flexibility can adapt to different protein surfaces but may incur an entropic cost upon binding[3]
Synthesis Requires specific building blocks and standard coupling chemistriesReadily available with various lengths and functional groups for straightforward conjugation[6]

Quantitative Comparison: Performance in Action

Table 1: Impact of PEG Linker Length on BRD4 Degradation

The efficacy of a PROTAC is often defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data synthesized from comparative studies of BRD4-targeting PROTACs.[6]

This data highlights the critical importance of optimizing linker length, with the PEG5 linker demonstrating the highest potency for BRD4 degradation in this context.[6]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with PEG Linkers

Effective protein degradation is contingent on the PROTAC's ability to cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess passive permeability.

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG5 3.1 35
PEG62.830
Data represents a synthesized comparison from multiple studies on BRD4-targeting PROTACs.[6]

Consistent with the degradation data, the PEG5 linker also exhibits superior permeability and oral bioavailability in this series, suggesting a synergistic effect of optimal linker length on both cellular entry and engagement of the degradation machinery.[6]

Expected Performance of an Azetidine-Linked PROTAC

Based on the principles of linker rigidity, a PROTAC incorporating the 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid linker would be expected to exhibit:

  • Potentially Improved Potency (Lower DC50): The pre-organized conformation could lead to more efficient ternary complex formation and higher cooperativity, resulting in enhanced degradation at lower concentrations.[3]

  • Improved Metabolic Stability: The azetidine ring may be less prone to metabolic degradation compared to the ether linkages in PEG chains, potentially leading to a longer in vivo half-life.[1]

  • Variable Permeability: The increased rigidity and hydrophobicity could either enhance or hinder cell permeability depending on the overall properties of the final PROTAC molecule. Empirical testing would be crucial.

  • Sharper Structure-Activity Relationship (SAR): The conformational constraint imposed by the azetidine linker may lead to a more defined SAR, where small structural changes have a more pronounced impact on activity.

Visualizing the Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Linker_Strategy cluster_flexible Flexible Linker (PEG) cluster_rigid Rigid Linker (Azetidine) Flexible High Conformational Freedom Adaptability Adapts to Protein Surfaces Flexible->Adaptability Entropy Entropic Penalty on Binding Flexible->Entropy PROTAC_Efficacy PROTAC Efficacy Adaptability->PROTAC_Efficacy Entropy->PROTAC_Efficacy (Negative) Rigid Conformationally Constrained Preorganization Pre-organizes for Binding Rigid->Preorganization Stability Potentially More Stable Ternary Complex Rigid->Stability Preorganization->PROTAC_Efficacy Stability->PROTAC_Efficacy

Caption: Conceptual comparison of flexible vs. rigid linker strategies.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

This protocol describes a hypothetical synthesis of a BRD4-targeting PROTAC using JQ1-amine as the warhead, pomalidomide as the E3 ligase ligand, and the azetidine-based linker.

Step 1: Amide Coupling of JQ1-amine to the Azetidine Linker

  • To a solution of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add JQ1-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of the Deprotected Intermediate to a Pomalidomide-Linker Acid

  • To a solution of a pomalidomide derivative with a carboxylic acid functionalized linker (e.g., pomalidomide-PEG3-acid) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the deprotected amine intermediate from Step 2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.

Western Blot for BRD4 Degradation
  • Cell Culture and Treatment: Seed human cancer cells (e.g., HeLa or MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for 18-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane). Fill a 96-well acceptor plate with buffer.

  • Compound Addition: Add the PROTAC compounds to the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.

Conclusion: A Tale of Two Linkers

The choice between a rigid azetidine-based linker and a flexible PEG linker is a critical decision in PROTAC design that requires careful consideration of the specific target and desired properties of the final molecule. PEG linkers offer synthetic tractability and can enhance solubility, with their flexibility allowing for adaptation to various protein topographies. However, this same flexibility can come at an entropic cost.

The 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid linker represents a more rigid design strategy that can potentially lead to more potent and metabolically stable PROTACs by pre-organizing the molecule for optimal ternary complex formation. The trade-off may be in terms of synthetic complexity and potentially altered permeability.

Ultimately, the optimal linker is highly dependent on the specific POI-E3 ligase pair. A systematic, empirical approach that evaluates a diverse range of linker types, including both flexible and rigid motifs, is essential for the rational design of potent and effective protein degraders. The experimental protocols provided in this guide offer a robust framework for such an evaluation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Edmondson, S. D., et al. (2019). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 10(8), 1189-1194.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • MDPI. (2023).
  • Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755-763.
  • Cecchini, C., et al. (2022).
  • Crews, C. M. (2019). The linker in PROTACs is not just a spacer. Chembiochem, 20(10), 1226-1228.
  • NIH National Center for Biotechnology Information. (2020).
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • BenchChem. (2025). A Comparative Guide to the In Vivo Stability of PROTACs with Different Linkers.
  • MedchemExpress. (n.d.). Azetidine-3-carboxylic acid | ADC Linker.
  • CHIMIA. (2022).
  • Mares, A., et al. (2020). Property-based optimisation of PROTACs. MedChemComm, 11(5), 737-746.
  • NIH National Center for Biotechnology Information. (2022).
  • BenchChem. (2025). Application Notes: Synthesis of PROTACs Using the Boc-12-Ado-OH Linker.
  • PubMed Central. (2021).
  • ResearchGate. (2012).
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
  • Ramachandran, P. V. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.
  • NIH National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • PubMed. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C-N Bond Cleavage.
  • NIH National Center for Biotechnology Information. (2024).
  • Chinese Chemical Society. (2023).
  • BenchChem. (2025). Application Notes and Protocols for APN-C3-NH-Boc Deprotection in PROTAC Synthesis.
  • BenchChem. (2025). The Strategic Application of Boc Protecting Groups in PROTAC Synthesis: A Guide for Researchers.
  • BenchChem. (2025).
  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • Reddit. (2023). Boc De-protection.
  • ResearchGate. (n.d.). Determination of PROTAC efficacy. A. PROTACs having different linker....
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  • NIH National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid Analogs as S1P1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of S1P1 Receptor Agonism The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that pla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of S1P1 Receptor Agonism

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism of the S1P1 receptor leads to its internalization, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation. This mechanism of action has established S1P1 as a validated therapeutic target for autoimmune diseases, exemplified by the clinical success of drugs like fingolimod for the treatment of multiple sclerosis.

The 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid scaffold has emerged as a key pharmacophore in the design of novel S1P1 agonists. The azetidine ring provides a rigid, three-dimensional element that can orient substituents for optimal receptor engagement, while the benzoic acid moiety serves as a crucial acidic group for interaction with the receptor's binding pocket. The tert-butoxycarbonyl (Boc) protecting group is a common feature in synthetic intermediates, allowing for facile diversification of the azetidine nitrogen. This guide will delve into the nuanced structure-activity relationships that govern the potency and selectivity of this class of compounds.

Core Scaffold and Key Interaction Points

The fundamental structure of the 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid scaffold is presented below. The key regions for SAR exploration are the azetidine ring, the ether linkage, and the benzoic acid moiety.

Figure 1: Core scaffold and key areas for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR table for the exact 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid scaffold is not publicly available in a single source, we can infer critical SAR trends from closely related analogs, particularly from studies on benzothiazole derivatives incorporating an azetidine-3-carboxylic acid moiety.[1] The azetidine-3-carboxylic acid can be considered a close bioisostere of the azetidin-3-yloxy-benzoic acid, where the ether linkage is replaced by a direct bond, and the benzoic acid is attached to the azetidine ring.

The Azetidine Ring and its Substituents

The azetidine ring serves as a rigid scaffold, and its substitution pattern is critical for activity. The Boc-protected nitrogen is a common synthetic handle. Removal of the Boc group and substitution with various alkyl or aryl groups can significantly modulate potency, selectivity, and pharmacokinetic properties.

The Benzoic Acid Moiety and its Bioisosteres

The carboxylic acid group of the benzoic acid is a key feature for S1P1 agonism, likely forming a salt bridge or strong hydrogen bond with a basic residue in the receptor binding pocket.

  • Positional Isomers: The position of the carboxylic acid on the phenyl ring is crucial. Para-substitution, as in the parent scaffold, is generally preferred for optimal activity.

  • Bioisosteric Replacements: Replacing the carboxylic acid with other acidic functional groups such as tetrazoles or acylsulfonamides is a common strategy in medicinal chemistry to modulate physicochemical properties like pKa and membrane permeability.[2]

The Ether Linkage

The ether linkage between the azetidine ring and the phenyl ring provides a specific spatial arrangement. Variations in this linker, such as replacing the oxygen with a methylene group (a C-C bond) or extending the linker, can impact the molecule's conformation and its fit within the S1P1 binding pocket.

Comparative SAR Data of Structurally Related S1P1 Agonists

The following table summarizes the SAR data for a series of benzothiazole S1P1 agonists with an azetidine-3-carboxylic acid moiety, which provides valuable insights into the SAR of the target scaffold.[1]

Compound IDR Group (on Benzothiazole)hS1P1 RI EC50 (µM)hS1P3 Ca2+ EC50 (µM)Selectivity (S1P3/S1P1)
11 H0.042>10>238
14 2-F-benzyl0.0423.4783
22 4-F-benzyl0.077>10>130
25 4-CF3-benzyl0.159>10>63
18 2,6-diF-benzyl0.126>10>79

Data extracted from ACS Med Chem Lett. 2011 Feb 10; 2(2): 102–106.[1]

Analysis of the Data:

  • The unsubstituted benzothiazole (11 ) displays high potency and excellent selectivity for S1P1 over S1P3.

  • Substitution on the benzyl group generally leads to a slight decrease in S1P1 potency.

  • The 2-fluorobenzyl analog (14 ) retains high potency but shows a decrease in selectivity.

  • Larger substituents at the 4-position of the benzyl ring (22 and 25 ) lead to a more pronounced drop in potency.

Experimental Protocols

General Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

The synthesis of the title compound and its analogs typically involves the nucleophilic substitution of a suitable protected azetidinol with a para-hydroxybenzoic acid ester, followed by hydrolysis of the ester.

G Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Reagent1 Methyl 4-hydroxybenzoate Mitsunobu Reaction (DEAD, PPh3) Intermediate Methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate Reagent1->Intermediate Step 1 Reagent2 LiOH, THF/H2O (Saponification) Product 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid Reagent2->Product Step 2

Figure 2: General synthetic workflow.

Step-by-Step Protocol:

  • Mitsunobu Reaction: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate, methyl 4-hydroxybenzoate, and triphenylphosphine in anhydrous tetrahydrofuran (THF) at 0 °C, diethyl azodicarboxylate (DEAD) is added dropwise. The reaction mixture is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate.

  • Saponification: The intermediate ester is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed. The reaction is then acidified with a mild acid (e.g., 1N HCl) to pH ~4-5, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product, 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid.

S1P1 Receptor Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

Materials:

  • Cell membranes expressing human S1P1 receptor.

  • [³⁵S]GTPγS (radiolabeled guanosine triphosphate analog).

  • GDP (guanosine diphosphate).

  • Test compounds at various concentrations.

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

Procedure:

  • In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

  • Incubate for a defined period at room temperature to allow for compound binding.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 30-60 minutes at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Terminate the assay by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data is analyzed to determine the EC50 values for each compound.

S1P1 Receptor Signaling Pathway

Upon agonist binding, the S1P1 receptor, which is primarily coupled to the Gαi subunit of heterotrimeric G-proteins, initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist S1P1R S1P1 Receptor Agonist->S1P1R Binding G_protein Gαi/βγ S1P1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation Rac Rac G_protein->Rac Activation cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cell_Migration Cell Migration Rac->Cell_Migration

Sources

Comparative

The Azetidine Bridge: A Comparative Guide to the Biological Evaluation of PROTACs Incorporating 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

Introduction: The PROTAC Revolution and the Centrality of the Linker Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][5][8] This guide provides an in-depth comparison of PROTACs featuring the rigid 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid linker moiety with other common linker archetypes, supported by established principles and detailed experimental protocols for their biological evaluation.

Featured Linker: 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

The compound 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a bifunctional linker precursor used in the synthesis of PROTACs.[9][10][11][12] Its structure is characterized by a rigid azetidine ring system, which imparts conformational constraint to the resulting PROTAC. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for controlled, stepwise synthesis, while the carboxylic acid provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

The rationale for employing a rigid linker such as this is rooted in the thermodynamics of ternary complex formation. A more rigid linker can pre-organize the PROTAC into a conformation favorable for binding to both the target protein and the E3 ligase, thereby reducing the entropic penalty of forming the productive ternary complex (POI-PROTAC-E3 ligase).[6] This can lead to enhanced stability of the ternary complex and, consequently, more efficient ubiquitination and degradation of the target protein.

Comparative Analysis of PROTAC Linker Archetypes

The selection of a linker is a critical step in PROTAC design, with different linker types offering distinct advantages and disadvantages. Here, we compare the properties of PROTACs containing the rigid 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid moiety with those containing more conventional flexible linkers, such as polyethylene glycol (PEG) chains.

FeaturePROTACs with 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (Rigid)PROTACs with Flexible Linkers (e.g., PEG)Rationale & Experimental Validation
Conformational Flexibility LowHighA rigid linker reduces the number of rotatable bonds, leading to a more defined three-dimensional structure. This can be advantageous for optimizing ternary complex formation.[6]
Ternary Complex Stability Potentially HigherVariableBy minimizing the entropic penalty of binding, rigid linkers can promote the formation of a more stable and productive ternary complex, leading to enhanced degradation efficacy.[6] This can be experimentally determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[13]
Selectivity Potentially ImprovedMay be LowerThe defined conformation of a rigid PROTAC may disfavor the formation of off-target ternary complexes, thus improving selectivity for the desired target protein.[8] Cellular proteomics can be used to assess off-target effects.
Physicochemical Properties Generally FavorableCan be ProblematicRigid linkers can contribute to better physicochemical properties, such as reduced lipophilicity and fewer rotatable bonds, which can positively impact cell permeability and oral bioavailability.[6]
Synthetic Accessibility More ChallengingGenerally SimplerThe synthesis of complex, rigid linkers is often more synthetically demanding compared to the straightforward incorporation of flexible chains like PEG.[6]

Experimental Workflows for Biological Evaluation

A rigorous biological evaluation is essential to characterize and compare the performance of PROTACs. The following section outlines key experimental protocols.

I. Target Protein Degradation Assays

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Analysis of Protein Levels cluster_3 Data Analysis cell_culture Seed cells and allow to adhere protac_treatment Treat cells with varying concentrations of PROTAC cell_culture->protac_treatment incubation Incubate for a defined time course (e.g., 2, 4, 8, 24 hours) protac_treatment->incubation cell_lysis Lyse cells to extract total protein incubation->cell_lysis protein_quant Quantify total protein concentration (e.g., BCA assay) cell_lysis->protein_quant western_blot Western Blotting for target protein and loading control protein_quant->western_blot immunoassay Immunoassays (e.g., ELISA, TR-FRET) for higher throughput protein_quant->immunoassay data_analysis Quantify band intensity or signal and normalize to loading control western_blot->data_analysis immunoassay->data_analysis dc50_dmax Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) data_analysis->dc50_dmax

Caption: Workflow for determining PROTAC-mediated protein degradation.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs to be compared (and a vehicle control) for various time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

II. Cell Viability and Cytotoxicity Assays

It is crucial to assess whether the observed cellular phenotype is due to target protein degradation or off-target cytotoxicity.

G cell_seeding Seed cells in 96-well plates compound_addition Add serial dilutions of PROTACs cell_seeding->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation reagent_addition Add viability reagent (e.g., CellTiter-Glo®, MTT) incubation->reagent_addition signal_measurement Measure luminescence or absorbance reagent_addition->signal_measurement ic50_calculation Calculate IC50 values signal_measurement->ic50_calculation

Caption: General workflow for assessing cell viability after PROTAC treatment.

The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs being compared. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the time required for significant protein degradation (e.g., 72 hours).[16]

  • Assay Procedure: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[17] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]

  • Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14] Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the IC50 value.

A comparison with the DC50 value from the degradation assay is informative. A potent degrader should exhibit a significantly lower DC50 than its IC50, indicating that the observed phenotype is due to target degradation rather than general cytotoxicity.

III. Pharmacokinetic (PK) Studies

For PROTACs intended for in vivo use, understanding their pharmacokinetic properties is essential.[2][]

ParameterDefinitionImportance
Cmax Maximum (or peak) serum concentration that a drug achieves.Indicates the extent of absorption.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area under the curve; the total exposure to a drug over time.Reflects the overall bioavailability of the drug.
t1/2 Half-life; the time required for the drug concentration to decrease by half.Determines the dosing interval.
CL Clearance; the volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
  • Animal Dosing: Administer the PROTAC to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).[]

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[19][20]

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate the key PK parameters.[21][22]

PROTACs with the rigid azetidine-based linker may exhibit improved metabolic stability and oral bioavailability compared to more flexible and lipophilic counterparts, which should be reflected in the PK profile.[2]

Conclusion

The biological evaluation of PROTACs is a multifaceted process that requires a suite of well-designed experiments. The choice of linker is a critical determinant of a PROTAC's performance. While flexible linkers have been widely used, rigid linkers like 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid offer the potential for improved ternary complex stability, selectivity, and physicochemical properties. The experimental workflows and protocols detailed in this guide provide a robust framework for the head-to-head comparison of PROTACs with different linker architectures, enabling the rational design of next-generation protein degraders.

References

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]

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Validation

A Head-to-Head Comparison of Azetidine-Based Linkers in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation (TPD), the design of the linker component in Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success.[1] While traditional p...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation (TPD), the design of the linker component in Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success.[1] While traditional polyethylene glycol (PEG) and alkyl chains have been the workhorses of PROTAC design, there is a growing interest in incorporating rigid, saturated heterocyclic scaffolds to impart favorable physicochemical and pharmacokinetic properties.[2][3] Among these, the four-membered azetidine ring has emerged as a promising structural motif.[1][4]

This guide provides an in-depth, head-to-head comparison of azetidine-based linkers against other common linker classes, supported by medicinal chemistry principles and available experimental data. We will delve into the rationale behind using azetidines, their impact on key performance indicators of protein degraders, and provide detailed protocols for their evaluation.

The Rationale for Azetidine in PROTAC Linkers: Beyond a Simple Spacer

The linker in a PROTAC is not merely a passive connector between the warhead (targeting the protein of interest, POI) and the E3 ligase ligand. It plays a crucial role in orienting the two binding moieties to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[1] The linker's composition, length, and rigidity significantly influence the PROTAC's efficacy, selectivity, and drug-like properties.[2]

Azetidines, as part of a linker, offer several advantages over more flexible linkers:

  • Structural Rigidity and Conformational Pre-organization: The strained four-membered ring of azetidine imparts a degree of rigidity to the linker.[4] This can help to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

  • Improved Physicochemical Properties: The incorporation of saturated heterocycles like azetidine can lead to improved solubility and permeability.[5][6] Azetidines can increase the fraction of sp³-hybridized carbons, which is often correlated with better drug-like properties.[6] The nitrogen atom in the azetidine ring can also act as a hydrogen bond acceptor, potentially improving solubility.

  • Vectorial Control: The defined geometry of the azetidine ring provides better control over the exit vectors of the linker, allowing for more precise positioning of the warhead and E3 ligase ligand.[2] This can be crucial for optimizing the protein-protein interactions within the ternary complex.[7]

  • Metabolic Stability: The azetidine ring is generally more stable to oxidative metabolism compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.[6]

Visualizing the PROTAC Mechanism and Linker Role

To understand the critical role of the linker, it is helpful to visualize the overall mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary Experimental_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo & Ex Vivo Analysis Design PROTAC Design (Target, E3 Ligase) Synth_A Synthesis of Azetidine-Linker PROTACs Design->Synth_A Synth_B Synthesis of Control Linker PROTACs Design->Synth_B Binding Binding Assays (SPR, TR-FRET) Synth_A->Binding Synth_B->Binding Degradation Degradation Assays (Western Blot, HiBiT) Binding->Degradation Physico Physicochemical Assays (Solubility, PAMPA) Degradation->Physico PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Physico->PKPD Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy

Caption: Experimental workflow for comparing PROTAC linkers.

Detailed Experimental Protocols

Protocol 1: Synthesis of Azetidine-Based Linker PROTACs

The synthesis of azetidine-based linkers often involves multi-step procedures. A general approach is to use a commercially available, appropriately functionalized azetidine derivative, such as methyl 1-Boc-azetidine-3-carboxylate. [8]The following is a representative, generalized scheme. The specific steps will vary depending on the desired final structure.

Objective: To couple a POI ligand and an E3 ligase ligand via an azetidine-containing linker.

Materials:

  • POI ligand with a suitable functional group for coupling (e.g., amine, carboxylic acid, alkyne).

  • E3 ligase ligand with a suitable functional group for coupling.

  • Azetidine-based linker precursor (e.g., azetidine-3-carboxylic acid, methyl 1-Boc-azetidine-3-carboxylate). [8][9]* Coupling reagents (e.g., HATU, EDC/HOBt).

  • Deprotection reagents (e.g., TFA for Boc group removal).

  • Solvents and purification supplies (e.g., DMF, DCM, HPLC).

General Procedure:

  • Functionalization of the Azetidine Core: If starting with a simple azetidine, functionalize it at the desired positions (e.g., N1 and C3). This may involve protection of the nitrogen, followed by modification of a carboxylic acid or other functional group at C3.

  • First Coupling Reaction: Couple the functionalized azetidine linker to either the POI ligand or the E3 ligase ligand using standard peptide coupling or click chemistry methods. []3. Deprotection: If a protecting group was used on the azetidine linker, remove it to expose the functional group for the second coupling reaction.

  • Second Coupling Reaction: Couple the intermediate from step 3 to the remaining binding moiety (either the POI or E3 ligase ligand).

  • Purification: Purify the final PROTAC conjugate using reverse-phase HPLC and characterize it by LC-MS and NMR to confirm its identity and purity.

Causality Behind Experimental Choices: The choice of coupling chemistry (e.g., amide bond formation, click chemistry) depends on the available functional groups on the ligands and the linker. []Protecting groups are used to prevent unwanted side reactions and ensure regioselective coupling. The order of coupling can be varied to optimize the overall synthetic yield.

Protocol 2: Determination of Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)

The key performance indicators for a PROTAC are its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). [11]A lower DC₅₀ indicates higher potency, while a higher Dₘₐₓ indicates greater efficacy. [11] Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compounds dissolved in DMSO.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membranes.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Digital imager for western blots.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in fresh culture medium. A typical concentration range is from 1 nM to 10 µM. [11]Include a vehicle control (e.g., 0.1% DMSO). [11]Aspirate the old medium and add the medium containing the different concentrations of the PROTAC.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). The optimal time should be determined in a preliminary time-course experiment. [12]4. Cell Lysis: Wash the cells with PBS and then lyse them with an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [11]6. Western Blotting: a. Normalize all samples to the same protein concentration and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane and then incubate with the primary antibody for the target protein and the loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Add the ECL substrate and capture the signal using a digital imager. [11]7. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is 100% - % remaining. [11] d. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve using non-linear regression to determine the DC₅₀ and Dₘₐₓ values. [11][13] Self-Validating System: The inclusion of a loading control is crucial to ensure that any observed decrease in the target protein is due to specific degradation and not variations in sample loading. Additionally, running a negative control PROTAC (e.g., one with an inactive epimer of the E3 ligase ligand) can confirm that the degradation is dependent on the formation of a productive ternary complex. [12]

Conclusion and Future Perspectives

Azetidine-based linkers represent a significant advancement in the design of targeted protein degraders. Their inherent rigidity and favorable physicochemical properties offer a compelling alternative to traditional flexible linkers, with the potential to yield PROTACs with improved potency, selectivity, and pharmacokinetic profiles. While the field would benefit from more direct head-to-head comparative studies with extensive quantitative data, the current understanding of medicinal chemistry principles strongly supports the continued exploration of azetidines in PROTAC design. The modular nature of azetidine synthesis allows for fine-tuning of its properties through substitution, opening up a vast chemical space for future optimization of this promising therapeutic modality.

References

  • Taft, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to the In Vitro Assessment of PROTACs Featuring 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the rational design and rigorous evaluation of Proteolysis Targeting Chimers (PROTACs) are pa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design and rigorous evaluation of Proteolysis Targeting Chimers (PROTACs) are paramount. This guide provides an in-depth technical overview of the in vitro assessment of PROTACs, with a special focus on those incorporating the rigid linker, 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid. While direct comparative data for this specific linker is emerging, we will draw upon established principles of PROTAC linker "linkerology" to compare its projected performance against well-characterized flexible and other rigid linker classes.[1][][3][] This guide is intended to equip researchers with the foundational knowledge and practical protocols to comprehensively evaluate novel PROTACs in a preclinical setting.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule is a heterobifunctional entity composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together.[5] The linker is not merely a passive spacer but a critical determinant of the PROTAC's biological activity.[1][][3][] Its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[1][][3][]

The 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid linker introduces a degree of rigidity through its azetidine and benzoic acid components. This contrasts with the more commonly employed flexible polyethylene glycol (PEG) or alkyl chain linkers. The rationale behind employing rigid linkers is to pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity.[1][][6]

Conceptual Illustration of PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Binder - Linker - E3 Ligase Binder) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI E3_Ligase->Ubiquitinated_POI Transfers Ubiquitin Ternary_Complex->Ubiquitinated_POI Leads to Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Recruited by Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

A Rigorous In Vitro Assessment Workflow

A comprehensive in vitro evaluation of a novel PROTAC involves a multi-tiered approach to characterize its entire mechanism of action, from target engagement to final protein degradation. This workflow allows for a thorough understanding of the structure-activity relationship (SAR) and provides crucial data for lead optimization.

In Vitro PROTAC Assessment Workflow

PROTAC_Workflow cluster_workflow In Vitro Assessment Cascade Ternary_Complex 1. Ternary Complex Formation (e.g., NanoBRET, TR-FRET, AlphaLISA) Ubiquitination 2. Target Ubiquitination (e.g., In Vitro Ubiquitination Assay, Western Blot) Ternary_Complex->Ubiquitination Successful formation leads to Degradation 3. Protein Degradation (e.g., Western Blot, In-Cell Western, Mass Spectrometry) Ubiquitination->Degradation Successful ubiquitination leads to Downstream 4. Downstream Effects & Selectivity (e.g., Reporter Assays, Proteomics) Degradation->Downstream Degradation leads to Off_Target 5. Off-Target & Toxicity Assessment (e.g., Proteome-wide Profiling, Cell Viability Assays) Degradation->Off_Target Assess for unintended effects

Caption: A stepwise in vitro workflow is crucial for the comprehensive evaluation of PROTAC efficacy and selectivity.

Comparative Analysis: The Azetidine Linker in Context

While awaiting direct comparative studies on the 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid linker, we can extrapolate its potential performance based on data from other linker classes. The following table presents a compilation of reported degradation data (DC50 and Dmax) for various BRD4-targeting PROTACs, a well-studied target in the field. This allows for a comparative overview of how different linker strategies can impact degradation efficiency.

PROTAC (Target/E3 Ligase)Linker TypeDC50DmaxCell LineReference
Hypothetical Azetidine-Linker PROTAC (BRD4/VHL or CRBN) Rigid (Azetidine-based) Potentially low nM Potentially >90% Relevant Cancer Cell Line N/A
dBET1 (BRD4/CRBN)PEG~500 nM (5h)>90%HEK293T[7]
ARV-825 (BRD4/CRBN)PEG-based<1 nM>95%Burkitt's Lymphoma (BL) cells[8]
MZ1 (BRD4/VHL)PEG25-125 nM>90%22RV1[1]
Compound 30 (BRD4/VHL)Alkyl3.3 nM (4h)97.2%PC3[9]
Compound 15 (BRD4/CRBN)Not Specified5.6 pM (24h)93.6%CA46[9]
L134 (22a) (BRD4/DCAF11)Not Specified7.36 nM>98%N/A[10]
YZ-6 (YAP/VHL)Varied8.2 µM97%NCI-H226[11]
A1874 (BRD4/MDM2)PEG (13-atom)32 nM98%HCT116[7][12]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are context-dependent and can vary based on the cell line, treatment time, and specific assay conditions. The data presented here is for comparative purposes.

The azetidine linker, being more rigid than PEG or alkyl chains, may restrict the conformational flexibility of the PROTAC. This can be advantageous if the constrained conformation is optimal for ternary complex formation, potentially leading to lower DC50 values. However, if the rigid structure introduces steric hindrance, it could be detrimental to activity.[1][][3][6] The exploration of such rigid linkers is an active area of research aimed at improving the "drug-like" properties of PROTACs.[1][]

Detailed Experimental Protocols

Ternary Complex Formation: NanoBRET™ Assay

The NanoBRET™ assay is a sensitive method to quantify the formation of the ternary complex in living cells. It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein of interest (or E3 ligase) and a fluorescently labeled HaloTag® fusion protein of the other binding partner.

Step-by-Step Protocol:

  • Cell Line Generation: Stably express the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in a suitable cell line (e.g., HEK293T).

  • Cell Plating: Seed the engineered cells in a white, 96-well assay plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTACs. Add the compounds to the cells and incubate for the desired time period (e.g., 2-4 hours).

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to all wells and incubate for 1 hour.

  • NanoLuc® Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.

  • Signal Detection: Immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates more efficient ternary complex formation.

Target Ubiquitination: In-Cell Western Blot

This protocol allows for the detection of ubiquitinated POI within the cell.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells in a 6-well plate and treat with the PROTAC at various concentrations for a specific time (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the POI overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-POI complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody. A ladder of high molecular weight bands will indicate poly-ubiquitination of the POI.

Protein Degradation: Quantitative Western Blot

The most direct method to assess PROTAC efficacy is to measure the reduction in the total cellular levels of the POI.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest and lyse the cells as described previously.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Load equal amounts of total protein for each sample onto an SDS-PAGE gel. After electrophoresis and transfer, probe the membrane with a primary antibody specific to the POI and a loading control antibody (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a fluorescently or chemiluminescently labeled secondary antibody for detection. Quantify the band intensities using an imaging system. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. From the dose-response curve, determine the DC50 and Dmax values.[11][13]

Conclusion and Future Directions

The in vitro assessment of PROTACs is a critical and multi-faceted process that provides essential insights into their mechanism of action and potential for therapeutic development. While flexible linkers have dominated the early landscape of PROTAC design, the exploration of rigid linkers, such as 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, holds promise for developing degraders with improved physicochemical and pharmacological properties. The systematic application of the assays described in this guide will enable a robust evaluation of such novel PROTACs and facilitate the rational design of the next generation of targeted protein degraders. As more data on PROTACs with diverse linker architectures become available, we will gain a deeper understanding of the intricate structure-activity relationships that govern their efficacy, ultimately accelerating their translation into transformative therapies.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (CAS No. 908334-10-1).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (CAS No. 908334-10-1). The guidance herein is synthesized from authoritative safety data and established laboratory best practices to ensure the well-being of personnel and the integrity of research.

Hazard Assessment: Understanding the Compound

A thorough risk assessment is the foundation of safe laboratory practice. The hazards of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid are derived from its chemical structure and have been classified accordingly in its Safety Data Sheet (SDS).[1]

  • Acute Oral Toxicity (Harmful if swallowed): The compound is classified as Acute Toxicity, Category 4.[1]

  • Skin Irritation (Causes skin irritation): As a benzoic acid derivative, this compound is a skin irritant.[1][2] Direct contact can cause redness, inflammation, and discomfort.

  • Serious Eye Irritation (Causes serious eye irritation): Contact with the eyes can lead to significant irritation and potential damage.[1][3][4] This necessitates robust eye protection.

  • Respiratory Irritation (May cause respiratory irritation): As a solid powder, the compound can form dusts that, if inhaled, may irritate the respiratory system.[1][3]

The tert-Butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved by strong acids.[5][6] While the compound itself is not exceptionally reactive, handling it in the presence of strong acids or during deprotection steps requires additional precautions related to the reagents used.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile glovesStandard laboratory coatNot typically required
Weighing & Solid Transfers (Low-dust) Safety gogglesNitrile gloves (>0.11 mm thickness)Standard laboratory coatRecommended if dust is possible
Solution Preparation & Transfers Chemical splash goggles and face shield[7]Nitrile or butyl rubber gloves[7]Standard laboratory coatWork in a certified chemical fume hood
Reaction Under Inert Atmosphere Chemical splash gogglesNitrile glovesStandard laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsNIOSH-approved respirator with P100 filter

Operational Safety Plan: Weighing and Dissolving Protocol

This protocol outlines the procedural steps for safely weighing the solid compound and preparing a solution. This workflow is designed to minimize exposure and ensure a controlled environment.

Objective: To accurately weigh 100 mg of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid and dissolve it in a suitable solvent.

Mandatory Engineering Control: All handling of the solid compound must be performed inside a certified chemical fume hood or a balance enclosure to control dust.[5][6]

Step-by-Step Methodology:

  • Preparation & Pre-Donning:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortex mixer).

    • Post a sign indicating that a hazardous compound is in use.

  • Donning PPE:

    • Put on a standard laboratory coat, ensuring it is fully buttoned.

    • Don chemical splash goggles and a face shield.[7]

    • Inspect a pair of nitrile gloves for any defects before wearing them.[5]

  • Weighing the Compound:

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the solid compound using a clean spatula, minimizing any dust generation.

    • Once the target weight is achieved, securely close the primary container of the compound.

  • Solution Preparation:

    • Gently transfer the weighed solid into the labeled vial.

    • Using a pipette, add the calculated volume of the desired solvent (e.g., DMSO, DCM) to the vial.

    • Secure the vial cap and mix gently by vortexing or swirling until the solid is fully dissolved.

  • Decontamination & Doffing:

    • Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove gloves by peeling them off from the cuff, turning them inside out, and dispose of them in the designated hazardous waste container.[5]

    • Remove the lab coat and hang it in the designated area.

    • Wash hands and face thoroughly with soap and water.[3][8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature and scale of the handling task.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_disposal 3. Post-Operation start Start: Handling Request assess_task Assess Task Type (e.g., Weighing, Solution Prep, Spill) start->assess_task ppe_low Level 1 PPE: - Safety Glasses - Lab Coat - Nitrile Gloves assess_task->ppe_low Storage/ Low-Volume (Closed) ppe_medium Level 2 PPE: - Chemical Goggles - Face Shield - Lab Coat - Nitrile Gloves - Fume Hood Use assess_task->ppe_medium Weighing/ Solution Prep ppe_high Level 3 PPE: - Chemical Goggles & Face Shield - Chemical Apron - Heavy-Duty Gloves - Respirator (if required) assess_task->ppe_high Spill/ Large Scale decontaminate Decontaminate Workspace & Doff PPE ppe_low->decontaminate ppe_medium->decontaminate ppe_high->decontaminate dispose Segregate & Dispose Waste in Labeled Containers decontaminate->dispose

Caption: A workflow for selecting appropriate PPE for handling the target compound.

Emergency & Disposal Procedures

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or generates significant dust.

  • Protect: Don appropriate PPE, including a NIOSH-approved respirator and heavy-duty gloves, before re-entering the area.[8][9]

  • Contain: Cover the spill with an absorbent, inert material (e.g., sand, vermiculite). Do not use combustible materials.

  • Clean: Carefully sweep or scoop the contained material into a labeled hazardous waste container.[2][8] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][8][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][8][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]

Waste Disposal:

All waste contaminated with 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, including empty containers, used gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[5][6] Place all materials in a clearly labeled, sealed container and follow your institution's and local environmental regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[6]

References

  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025). US Environmental Protection Agency. Retrieved from [Link]

  • Safety equipment, PPE, for handling acids. (2022). Quicktest. Retrieved from [Link]

  • 4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

Sources

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